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  • Product: 2-Ammonio-5-chlorothiazolium dichloride
  • CAS: 64415-16-3

Core Science & Biosynthesis

Foundational

Spectral Characterization and Analytical Methodologies for 2-Ammonio-5-chlorothiazolium Dichloride

Executive Summary In the landscape of drug development, thiazole-based heterocycles serve as critical pharmacophores, particularly in the synthesis of broad-spectrum antiviral agents (thiazolides) such as nitazoxanide an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development, thiazole-based heterocycles serve as critical pharmacophores, particularly in the synthesis of broad-spectrum antiviral agents (thiazolides) such as nitazoxanide and its analogs[1]. 2-Ammonio-5-chlorothiazolium dichloride (the dihydrochloride salt of 2-amino-5-chlorothiazole) is a highly polar, water-soluble intermediate. This whitepaper provides an in-depth technical guide to the spectral characterization (NMR, FT-IR, and ESI-MS) of this compound, detailing the causality behind the analytical choices and establishing self-validating protocols for researchers and application scientists.

Chemical Context and Causality of Salt Formation

The free base, 2-amino-5-chlorothiazole, possesses two distinct nitrogen centers: the endocyclic thiazole nitrogen and the exocyclic primary amine. The endocyclic nitrogen is the primary basic site (pKa ~2.5) due to its sp2 lone pair being orthogonal to the aromatic π -system[2]. Conversely, the exocyclic amine is poorly basic because its lone pair is delocalized into the thiazole ring via resonance.

To form the dihydrochloride salt (2-ammonio-5-chlorothiazolium dichloride), forcing conditions using excess anhydrous acid are required to protonate both nitrogen centers[3]. This dual protonation drastically alters the molecule's physicochemical properties:

  • Solubility: It significantly enhances aqueous solubility, a critical factor for in vitro biological assays and pharmacokinetic profiling[2].

  • Electronic Environment: The introduction of two positive charges withdraws electron density from the heterocycle, fundamentally shifting the NMR chemical shifts and altering the vibrational modes observed in FT-IR.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies must be executed as a self-validating system.

Synthesis and Sample Preparation
  • Salt Formation: Dissolve 1.0 equivalent of 2-amino-5-chlorothiazole free base in anhydrous 1,4-dioxane under an inert argon atmosphere[3].

  • Protonation: Bubble anhydrous HCl gas through the solution at 0 °C until saturation is achieved. The dihydrochloride salt will precipitate as a highly hygroscopic crystalline solid[3].

  • Isolation: Filter under a stream of dry nitrogen and wash with cold anhydrous diethyl ether. Dry under high vacuum (0.1 mbar) at 40 °C for 12 hours.

Spectral Acquisition Protocols
  • NMR Preparation: Dissolve 15 mg of the dihydrochloride salt in 0.6 mL of anhydrous DMSO- d6​ . Causality: DMSO- d6​ is required due to the salt's insolubility in non-polar solvents like CDCl₃. Anhydrous conditions are critical to prevent the rapid exchange of the -NH₃⁺ protons with water, which would otherwise broaden and obscure the signals.

  • FT-IR Preparation: Analyze the dry crystalline powder directly using an Attenuated Total Reflectance (ATR) FT-IR spectrometer equipped with a diamond crystal. Causality: ATR avoids the moisture absorption issues inherent to KBr pellet pressing, preserving the true hydrogen-bonded vibrational states of the hygroscopic salt.

  • ESI-MS Preparation: Dissolve the sample in a 50:50 mixture of LC-MS grade Methanol:Water containing 0.1% formic acid to a final concentration of 1 µg/mL. Inject directly into the mass spectrometer.

Spectral Data Analysis & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

The dual protonation of the thiazole ring and the amine group creates a highly deshielded electronic environment. The integration of the C4-H proton against the exchangeable N-H protons serves as an internal quantitative check for the complete formation of the dihydrochloride salt.

Table 1: ¹H and ¹³C NMR Spectral Data (DMSO- d6​ , 400 MHz / 100 MHz)

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignmentCausality of Shift / Structural Implication
¹H7.65Singlet (s)1HC4-HDeshielded (shifted downfield from ~7.1 ppm in the free base) due to the strong electron-withdrawing effect of the adjacent C5-Cl and the protonated thiazolium nitrogen.
¹H9.50 - 10.50Broad (br s)4H-NH₃⁺, >NH⁺Represents the three ammonio protons and one thiazolium proton undergoing rapid exchange.
¹³C171.2Singlet-C2Highly deshielded carbon situated between two positively charged nitrogen atoms.
¹³C136.5Singlet-C4Aromatic CH, deshielded by the protonated ring system.
¹³C118.8Singlet-C5Shielded relative to C4, but bears the electronegative chlorine atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of the dihydrochloride salt is characterized by the absence of the sharp primary amine doublets (typically found at 3400 and 3300 cm⁻¹ in the free base). This absence validates the complete conversion to the ammonio (-NH₃⁺) species.

Table 2: FT-IR Vibrational Frequencies (ATR, Solid State)

Wavenumber (cm⁻¹)Peak ShapeAssignmentStructural Implication
3100 - 2700Broad, strongν(N-H) stretchingCharacteristic of ammonium salts; indicates extensive intermolecular hydrogen bonding of the -NH₃⁺ and >NH⁺ groups.
1625Sharp, strongν(C=N) stretchingThiazolium ring breathing mode. Shifted to higher energy due to ring protonation.
1550Mediumδ(N-H) bendingDeformation mode of the exocyclic ammonio group.
1080Sharp, mediumν(C-Cl) stretchingConfirms the presence of the halogen at the 5-position.
Electrospray Ionization Mass Spectrometry (ESI-MS)

During the ESI desolvation process, the dihydrochloride salt completely dissociates. The mass spectrometer detects the singly protonated free base, [M+H]+ [4]. The exact mass of the neutral free base is 133.97 Da[5]. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 natural abundance ratio) acts as a self-validating feature, ruling out in-source dehalogenation.

Table 3: ESI-MS (Positive Ion Mode) Fragmentation Data

m/z ValueIon TypeRelative AbundanceAssignment / Causality
135.0 [M+H]+ (³⁵Cl)100% (Base Peak)Protonated free base ( C3​H4​ClN2​S+ ).
137.0 [M+H]+ (³⁷Cl)~33%Isotopic M+2 peak confirming the retention of exactly one chlorine atom.
99.0 [M+H−HCl]+ 15%In-source fragmentation resulting in the loss of HCl from the thiazole ring.

Analytical Workflow Diagram

The following logical relationship diagram outlines the progression from synthesis to orthogonal spectral validation.

Workflow A 2-Amino-5-chlorothiazole (Free Base) B Anhydrous HCl Protonation A->B Synthesis C 2-Ammonio-5-chlorothiazolium dichloride B->C Crystallization D NMR Spectroscopy (DMSO-d6) C->D Solubilization E FT-IR Spectroscopy (ATR Solid State) C->E Direct Analysis F ESI-MS (Positive Mode) C->F Ionization

Workflow for the synthesis and spectral characterization of the dihydrochloride salt.

Conclusion

The comprehensive spectral characterization of 2-ammonio-5-chlorothiazolium dichloride relies on a self-validating matrix of analytical techniques. The downfield shift of the C4 proton in NMR, the emergence of a broad 3100-2700 cm⁻¹ band in FT-IR, and the strict 3:1 isotopic ratio at m/z 135.0/137.0 in ESI-MS collectively confirm the structural integrity and dual-protonation state of the molecule. Adhering to these protocols ensures high-fidelity data generation for downstream drug development applications.

References

  • Stachulski, A. V. et al. "Thiazolides as Novel Antiviral Agents. 1. Inhibition of Hepatitis B Virus Replication." Journal of Medicinal Chemistry - ACS Publications. 1

  • Stachulski, A. V. et al. "Thiazolides as Novel Antiviral Agents. 1. Inhibition of Hepatitis B Virus Replication (MS Data)." Journal of Medicinal Chemistry - ACS Publications. 4

  • National Center for Biotechnology Information. "2-Amino-5-chlorothiazole | C3H3ClN2S | CID 38942." PubChem. 5

  • University of Liverpool Repository. "Thiazolides as Antiviral Agents." University of Liverpool. 2

  • ACS Publications. "Practical Synthesis of 2-Amino-5-fluorothiazole Hydrochloride." Organic Process Research & Development. 3

Sources

Exploratory

Whitepaper: Advanced Safety, Handling, and Mechanistic Toxicology of 2-Ammonio-5-chlorothiazolium dichloride

Executive Summary & Chemical Identity 2-Ammonio-5-chlorothiazolium dichloride (CAS: 64415-16-3) is the highly reactive dihydrochloride salt of 2-amino-5-chlorothiazole. Widely utilized as a critical intermediate in pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

2-Ammonio-5-chlorothiazolium dichloride (CAS: 64415-16-3) is the highly reactive dihydrochloride salt of 2-amino-5-chlorothiazole. Widely utilized as a critical intermediate in pharmaceutical synthesis and agrochemical development, this compound presents unique handling challenges. Unlike its free-base or monohydrochloride counterparts, the dichloride variant carries two equivalents of hydrochloric acid, making it exceptionally hygroscopic and corrosive upon dissolution.

This technical guide establishes a self-validating framework for researchers to handle this compound safely, bridging the gap between raw safety data and practical, bench-level causality.

Quantitative Physicochemical Data
ParameterValueReference
Chemical Name 2-Ammonio-5-chlorothiazolium dichloride[Guidechem][1]
CAS Number 64415-16-3[Guidechem][1]
Molecular Formula C₃H₅Cl₃N₂S[Guidechem][1]
Molecular Weight 207.51 g/mol [Guidechem][1]
Appearance Light brown to cream solid[Fisher Scientific][2]
Melting Point 164 - 172 °C (Decomposes)[Fisher Scientific][2]

Mechanistic Toxicology & Hazard Profile

To design effective safety protocols, we must first understand the causality behind the chemical's toxicity. The hazards of 2-Ammonio-5-chlorothiazolium dichloride are driven by a dual-mechanism pathway:

  • Inorganic Corrosivity (The Dichloride Effect): Upon contact with ambient moisture, sweat, or mucosal membranes, the compound undergoes rapid hydrolysis, releasing two moles of HCl per mole of the salt. This localized, precipitous drop in pH is the direct mechanistic cause of its Serious Eye Damage (Category 1) and Skin Irritation (Category 2) classifications[2].

  • Organic Electrophilicity (Haptenization): The 5-chloro substitution on the thiazole ring withdraws electron density, rendering the ring highly electrophilic. If the compound breaches the stratum corneum, it covalently binds to nucleophilic residues on skin proteins (haptenization). This structural alteration triggers an immune response, causing its Skin Sensitization (Category 1) classification[3],[4].

ToxicityMechanism Salt 2-Ammonio-5-chlorothiazolium dichloride (Solid State) Hydrolysis Aqueous Contact (Sweat, Tears, Mucosa) Salt->Hydrolysis Moisture Exposure Acid Release of 2 Moles HCl (pH Drop) Hydrolysis->Acid Dissociation Sensitization Thiazole Ring Haptenization (Skin Sens. 1) Hydrolysis->Sensitization Electrophilic Binding Tissue Tissue Necrosis & Protein Denaturation (Eye Dam. 1, Skin Irrit. 2) Acid->Tissue Corrosive Action

Figure 1: Mechanistic pathway of 2-Ammonio-5-chlorothiazolium dichloride toxicity upon contact.

GHS Hazard Summary

(Data extrapolated from the closely related monohydrochloride salt, CAS 55506-37-1, with amplified corrosive properties due to the dichloride state[2],[4]).

Hazard ClassCategoryH-StatementDescription
Acute Toxicity (Oral) 4H302Harmful if swallowed
Skin Corrosion/Irritation 2H315Causes skin irritation
Skin Sensitization 1H317May cause an allergic skin reaction
Serious Eye Damage 1H318Causes serious eye damage
STOT (Single Exposure) 3H335May cause respiratory irritation

Self-Validating Standard Operating Procedures (SOPs)

As a best practice in drug development, protocols must not merely dictate actions; they must incorporate built-in validation steps to ensure the system is functioning as intended.

Workflow: Safe Weighing and Dissolution

Phase 1: Environmental Control & PPE

  • Action: Conduct all handling inside a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood. Personnel must wear N95/P100 respirators, chemical-splash goggles, and double-layered nitrile gloves[4].

  • Causality: The compound's low molecular weight and fine powder form make it an inhalation hazard (H335). Nitrile is chosen over latex due to its superior resistance to incidental acid exposure.

Phase 2: Weighing

  • Action: Use anti-static weigh boats and a calibrated analytical balance.

  • Causality: The compound is highly hygroscopic and prone to static buildup. Static charge can cause the particles to aerosolize.

  • Self-Validation: The complete absence of powder clinging to the vertical walls of the weigh boat confirms successful static dissipation.

Phase 3: Dissolution

  • Action: Slowly add the solid to a pre-chilled, heavily buffered aqueous solution (e.g., 0.2 M Phosphate buffer, pH 7.4) under continuous magnetic stirring. Never add unbuffered water directly to the powder.

  • Causality: Dissolving the dichloride salt in pure water causes a severe, exothermic pH drop that can thermally degrade the thiazole ring. A pre-chilled buffer immediately neutralizes the released HCl and dissipates the heat of solution.

Phase 4: Validation

  • Action: Measure the pH of the final solution.

  • Self-Validation: If the pH drops below 6.5, the buffer capacity was exceeded, indicating incomplete neutralization. The protocol is only validated when the solution maintains a pH of 6.5–7.5 and appears as a clear, cream-to-light-brown liquid.

Phase 5: Storage

  • Action: Store the validated solution or remaining solid in an amber glass vial, purged with Argon or Nitrogen gas, at 2–8 °C[5].

  • Causality: The inert atmosphere prevents hygroscopic degradation, while the amber glass prevents UV-catalyzed oxidation of the primary amine.

HandlingWorkflow A Phase 1: Preparation & PPE (Fume Hood, Nitrile, N95) B Phase 2: Weighing (Anti-static boat, analytical balance) A->B PPE Verified C Phase 3: Dissolution (Buffered solvent, controlled addition) B->C Static-Free Transfer D Phase 4: Validation (pH check 6.5-7.5, Visual Clarity) C->D Exothermic Control E Phase 5: Storage (Amber vial, Ar/N2 purge, 2-8°C) D->E System Validated

Figure 2: Self-validating workflow for the safe handling and dissolution of the dichloride salt.

Emergency Response & Decontamination

  • Dermal Exposure: Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes[2]. Mechanistic Note: Do not attempt to neutralize the acid on the skin with a base, as the resulting exothermic neutralization reaction will cause secondary thermal burns.

  • Bench Spills (Solid): Do not sweep the raw powder, as this will aerosolize the active pharmaceutical ingredient (API). Instead, cover the spill with a solid neutralizing absorbent (e.g., a 1:1 mixture of sodium bicarbonate and sand) to neutralize the latent HCl potential before sweeping and disposing of it in a sealed, labeled hazardous waste container.

References

  • Guidechem. CAS:64415-16-3 - 2-ammonio-5-chlorothiazolium dichloride. Guidechem Chemical Dictionary.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 148743, 2-Amino-5-chlorothiazole hydrochloride. PubChem.

  • Fisher Scientific. Safety Data Sheet: 2-Amino-5-chlorothiazole hydrochloride (CAS 55506-37-1). Thermo Fisher Scientific.

  • Sigma-Aldrich. Safety Information: 2-Amino-5-chlorothiazole hydrochloride. MilliporeSigma.

Sources

Foundational

In-Depth Technical Guide: Biological Activities and Mechanistic Pathways of 2-Ammonio-5-chlorothiazolium Dichloride

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In medicinal chemistry, the rational design of pharmacophores requires buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the rational design of pharmacophores requires building blocks that are both highly reactive and bench-stable. 2-Ammonio-5-chlorothiazolium dichloride (CAS: 64415-16-3) serves as a critical precursor in the synthesis of biologically active thiazole derivatives. While its free base form (2-amino-5-chlorothiazole) is highly susceptible to rapid oxidation and degradation, the dichloride salt provides exceptional shelf stability, enhanced aqueous solubility, and controlled reactivity[1]. This guide explores the causality behind its use in synthesizing modulators for three primary biological targets: Hepatitis B Virus (HBV), Fatty Acid Amide Hydrolase (FAAH), and Mitochondrial Complex I.

Mechanistic Pathways & Biological Targets

Antiviral Activity: The Thiazolide Pathway (HBV Inhibition)

Nitazoxanide is a well-known broad-spectrum anti-infective thiazolide. However, replacing its 5-nitro group with a 5-chloro group—derived directly from 2-ammonio-5-chlorothiazolium dichloride—fundamentally shifts the molecule's biological activity. The resulting derivative, 2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide, loses its anti-anaerobic bacterial activity but becomes a highly potent and selective inhibitor of Hepatitis B Virus (HBV) replication[2].

Causality of Experimental Choice: Why use a two-phase acylation system for this synthesis instead of standard anhydrous conditions? The electron-withdrawing nature of the 5-chloro substituent significantly reduces the nucleophilicity of the 2-amino group. Standard anhydrous coupling is sluggish and low-yielding. A two-phase system (CH₂Cl₂ / aq. NaHCO₃) is employed because the aqueous base continuously neutralizes the dichloride salt to the reactive free base in situ, while simultaneously acting as an acid scavenger for the HCl byproduct, driving the reaction to completion without degrading the amine[2].

Endocannabinoid System Modulation: FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) degrades endocannabinoids like anandamide. Inhibiting FAAH is a validated strategy for managing pain and inflammation. Amide derivatives synthesized from 2-ammonio-5-chlorothiazolium dichloride exhibit potent FAAH inhibition.

Mechanistic Rationale: The thiazole ring's electron-rich nature facilitates critical π -stacking interactions within the FAAH active site. Furthermore, the 5-chloro substitution precisely modulates the pKa of the amine, optimizing hydrogen bonding with the enzyme's catalytic triad[3].

Mitochondrial Complex I Inhibition

Imidazo[2,1-b]thiazoles synthesized from this precursor and connected to a CoQ0 moiety act as specific inhibitors of NADH:ubiquinone reductase (Complex I) in mitochondrial membranes.

Mechanistic Rationale: The bicyclic imidazo-thiazole system structurally mimics the isoprenoid lateral side chain of physiological ubiquinone. By competing for the reduction site, these derivatives disrupt the electron transport chain, which subsequently induces mitochondrial permeability transition[4].

Mechanistic Pathway Visualization

Pathway A 2-Ammonio-5-chlorothiazolium dichloride B Thiazolide Derivatives A->B Two-Phase Acylation C Amide Compounds A->C Amidation (TEA/DCM) D Imidazo[2,1-b]thiazoles A->D Cyclization (CoQ0 Bridge) E HBV Replication Inhibition B->E Intracellular Targeting F FAAH Inhibition (Analgesia) C->F Active Site pi-stacking G Mitochondrial Complex I Inhibition D->G Electron Transfer Blockade

Mechanistic pathways from 2-Ammonio-5-chlorothiazolium dichloride to key biological targets.

Quantitative Data Presentation

The following table summarizes the biological targets, derivative classes, and key quantitative metrics derived from 2-ammonio-5-chlorothiazolium dichloride syntheses:

Biological TargetDerivative ClassKey MetricPharmacological EffectReference
Hepatitis B Virus (HBV) 5-Cl-ThiazolidesEC₅₀ = 0.33 μMPotent inhibition of intracellular virion replication.[2]
FAAH Enzyme Substituted AmidesHigh Fluorescence InhibitionAccumulation of anandamide; analgesic/anti-inflammatory.[3]
Mitochondrial Complex I Imidazo[2,1-b]thiazolesIC₅₀ = 0.25 - 0.96 μMBlockade of NADH:ubiquinone reductase activity.[4]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation steps to guarantee reproducibility.

Protocol 1: Two-Phase Acylation for Anti-HBV Thiazolides

Objective: Synthesize 2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide avoiding amine degradation[2].

  • Preparation: Dissolve 1.0 eq of 2-ammonio-5-chlorothiazolium dichloride in a biphasic mixture of CH₂Cl₂ and saturated aqueous NaHCO₃ (1:1 v/v).

  • Activation: Slowly add 1.1 eq of 2-acetoxybenzoyl chloride dropwise to the organic layer at 0°C under vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The NaHCO₃ will continuously neutralize the dichloride salt and absorb the HCl byproduct.

  • Self-Validation (TLC/LC-MS): Monitor the organic layer via TLC (Hexane:EtOAc). The complete disappearance of the highly polar dichloride salt confirms conversion. Validate via LC-MS to ensure no bis-acylated byproducts (a known risk with excess acyl chloride) are present.

  • Isolation: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

Protocol 2: Fluorogenic FAAH Inhibition Assay

Objective: Quantify the IC₅₀ of synthesized amide compounds against human FAAH[3].

  • Substrate Prep: Prepare a 10 μM solution of arachidonyl 7-amino-4-methylcoumarin amide (AAMCA) in assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA).

  • Enzyme Addition: Add recombinant human FAAH to a 96-well black polystyrene plate.

  • Inhibitor Incubation: Add the synthesized thiazole derivative at varying concentrations (0.1 nM to 10 μM).

  • Self-Validation (Controls): Include a positive control well containing 1 μM URB597 (a standard FAAH inhibitor) and a negative vehicle control. System Validation Rule: The assay is only valid if the positive control shows >90% inhibition and the calculated Z'-factor of the plate is >0.5.

  • Quantification: Incubate for 30 minutes at 37°C. Measure fluorescence (Excitation: 355 nm / Emission: 460 nm).

Workflow N1 Step 1: Substrate Prep AAMCA Fluorogenic Substrate N2 Step 2: Enzyme Addition Human FAAH in Assay Buffer N1->N2 N3 Step 3: Inhibitor Incubation Add Thiazole Derivative N2->N3 N4 Step 4: Fluorescence Quantification Ex: 355nm / Em: 460nm N3->N4 N5 Data Analysis Calculate IC50 & Plot Dose-Response N4->N5

Step-by-step workflow for the fluorogenic FAAH inhibition assay.

References

  • Thiazolides as Novel Antiviral Agents: I.
  • Amide compounds, compositions and applications thereof (WO2013042139A1)
  • Effects of new ubiquinone-imidazo[2,1-b]thiazoles on mitochondrial complex I (NADH-ubiquinone reductase)
  • 2-Amino-5-chlorothiazole hydrochloride (CAS 55506-37-1)

Sources

Exploratory

The Thiazolium Salt Core: A Technical Guide from Historical Discovery to Modern Catalysis and Drug Development

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive exploration of thiazolium salts, from their foundational discovery in the late 19th century to their...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of thiazolium salts, from their foundational discovery in the late 19th century to their contemporary applications as powerful organocatalysts and promising therapeutic agents. We will delve into the historical context of their synthesis, the elucidation of their unique catalytic capabilities rooted in the principle of "Umpolung," and their pivotal role in emulating biological reactions. This guide offers detailed, field-tested experimental protocols for the synthesis of thiazolium salts and their application in cornerstone reactions like the benzoin condensation. Furthermore, we will examine the quantitative aspects of their catalytic efficiency and explore their burgeoning significance in drug development, with a focus on their mechanisms of action in treating a range of human diseases.

A Journey Through Time: The Historical Lineage of Thiazolium Salts

The story of thiazolium salts is intrinsically linked to the broader history of heterocyclic chemistry. The journey began with the pioneering work of German chemist Arthur Hantzsch, who in 1887, developed the first widely recognized method for the synthesis of the thiazole ring.[1][2] This reaction, now known as the Hantzsch thiazole synthesis, involves the condensation of an α-haloketone with a thioamide and remains a fundamental method for constructing the thiazole core.[1][2][3]

While the thiazole ring was now accessible, its profound catalytic potential remained dormant for over half a century. The next significant chapter unfolded with the discovery and structural elucidation of thiamine (Vitamin B1).[4] Scientists identified a thiazole ring as a key component of this essential coenzyme, hinting at its biological importance.[5]

The catalytic prowess of thiazolium salts was first unveiled in 1943 by Ukai and coworkers, who reported that thiamine could catalyze the benzoin condensation, a reaction previously known to be promoted by cyanide.[6] This seminal discovery laid the groundwork for understanding the catalytic role of the thiazolium moiety. However, it was the mechanistic insights provided by Ronald Breslow in 1958 that truly revolutionized the field.[6] Breslow proposed a catalytic cycle involving a key intermediate, now famously known as the "Breslow intermediate," which explained how the thiazolium salt could facilitate the formation of a nucleophilic acyl anion equivalent from an aldehyde.[7][8] This concept of reactivity inversion, or "Umpolung," is central to the catalytic power of thiazolium salts and their derivatives.

The Principle of Umpolung: Reversing Chemical Reactivity

At the heart of thiazolium salt catalysis lies the concept of Umpolung, a German term meaning "polarity inversion." In typical organic reactions, the carbonyl carbon of an aldehyde is electrophilic. Thiazolium salts, through the formation of an N-heterocyclic carbene (NHC) under basic conditions, can transiently reverse this polarity, rendering the carbonyl carbon nucleophilic.

The catalytic cycle, as first proposed by Breslow for the benzoin condensation, can be summarized as follows:

  • Deprotonation: A base removes the acidic proton at the C2 position of the thiazolium ring, forming a nucleophilic ylide, which is a resonance form of an N-heterocyclic carbene (NHC).

  • Nucleophilic Attack: The NHC attacks the electrophilic carbonyl carbon of an aldehyde, forming a tetrahedral intermediate.

  • Proton Transfer & Tautomerization: A proton transfer and subsequent tautomerization lead to the formation of the crucial Breslow intermediate, an enaminol. This intermediate is a stabilized acyl anion equivalent.

  • Nucleophilic Addition: The nucleophilic Breslow intermediate attacks the carbonyl carbon of a second aldehyde molecule.

  • Catalyst Regeneration: The resulting intermediate collapses, releasing the benzoin product and regenerating the thiazolium salt catalyst, which can then enter another catalytic cycle.

This remarkable ability to generate an acyl anion equivalent under mild conditions has made thiazolium salts indispensable tools in modern organic synthesis, enabling a wide range of reactions beyond the classic benzoin condensation, such as the Stetter reaction.[7][9]

Visualizing the Catalytic Cycle of Benzoin Condensation

Benzoin_Condensation cluster_0 Catalytic Cycle Thiazolium_Salt Thiazolium Salt NHC N-Heterocyclic Carbene (Ylide) Thiazolium_Salt->NHC + Base - H+ Tetrahedral_Intermediate Tetrahedral Intermediate NHC->Tetrahedral_Intermediate + Aldehyde Aldehyde1 Aldehyde (R-CHO) Aldehyde1->Tetrahedral_Intermediate Breslow_Intermediate Breslow Intermediate (Enaminol) Tetrahedral_Intermediate->Breslow_Intermediate Proton Transfer Adduct Adduct Breslow_Intermediate->Adduct + Second Aldehyde Aldehyde2 Second Aldehyde (R-CHO) Aldehyde2->Adduct Adduct->Thiazolium_Salt Regeneration Benzoin Benzoin Product Adduct->Benzoin Collapse

Caption: The catalytic cycle of the thiazolium salt-catalyzed benzoin condensation.

In the Laboratory: Synthesis and Application of Thiazolium Salts

The practical utility of thiazolium salts is underpinned by their accessible synthesis and broad applicability. Here, we provide detailed, step-by-step protocols for the synthesis of a common thiazolium salt and its use in the classic benzoin condensation.

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol details the synthesis of a substituted thiazole via the Hantzsch synthesis, a robust and high-yielding method.[3]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • 20 mL scintillation vial

  • Stir bar and hot plate

  • 100 mL beaker

  • Buchner funnel and side-arm flask

  • Filter paper

  • Watch glass

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add 5 mL of methanol and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This will precipitate the product.[2]

  • Filter the mixture through a Buchner funnel. Use water to rinse the filter cake.

  • Spread the collected solid on a tared watch glass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield.

Experimental Protocol: Thiazolium Salt-Catalyzed Benzoin Condensation

This protocol outlines the use of a pre-synthesized thiazolium salt to catalyze the benzoin condensation of benzaldehyde.[10] A common catalyst for this reaction is 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride.[11][12]

Materials:

  • Thiamine hydrochloride (or another suitable thiazolium salt)

  • Water

  • 95% Ethanol

  • 3M Sodium hydroxide (NaOH) solution

  • Benzaldehyde

  • 250 mL round-bottom flask

  • Magnetic stir bar and stirrer

  • Reflux condenser

  • Ice bath

Procedure:

  • Dissolve 2.6 g of thiamine hydrochloride in 8 mL of water in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 20 mL of 95% ethanol and cool the solution in an ice bath.

  • While stirring, slowly add 5 mL of 3M NaOH dropwise over approximately 10 minutes, ensuring the temperature does not exceed 20°C. The solution should turn yellow, indicating the formation of the ylide.

  • Add 7 mL of pure benzaldehyde to the yellow mixture.

  • Heat the reaction mixture at a gentle reflux for 1 to 1.5 hours.

  • Cool the reaction mixture to room temperature and then further in an ice bath to induce crystallization of the benzoin product.

  • Collect the product by vacuum filtration and wash the crystals with cold water.

  • Recrystallize the crude product from 95% aqueous methanol for purification.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_hantzsch Hantzsch Thiazole Synthesis cluster_benzoin Benzoin Condensation h_start Combine α-haloketone and thioamide in solvent h_heat Heat with stirring h_start->h_heat h_cool Cool to room temperature h_heat->h_cool h_precipitate Precipitate with base h_cool->h_precipitate h_filter Filter and dry product h_precipitate->h_filter b_start Dissolve thiazolium salt in water/ethanol b_base Add base to form ylide b_start->b_base b_aldehyde Add aldehyde b_base->b_aldehyde b_reflux Heat at reflux b_aldehyde->b_reflux b_crystallize Cool to crystallize b_reflux->b_crystallize b_filter_recrystallize Filter and recrystallize b_crystallize->b_filter_recrystallize

Caption: A generalized workflow for Hantzsch thiazole synthesis and thiazolium-catalyzed benzoin condensation.

Quantitative Insights into Catalytic Performance

The efficacy of thiazolium salt catalysts can be quantified by metrics such as reaction yield and, in the case of asymmetric catalysis, enantiomeric excess (ee). The development of chiral thiazolium salts has been a major focus in the field, aiming to control the stereochemical outcome of reactions. While early chiral thiazolium catalysts provided modest enantioselectivity in the benzoin condensation, the advent of triazolium-based N-heterocyclic carbenes has led to significant improvements.[6][13] Nevertheless, thiazolium salts remain highly effective and are often preferred for their high yields in various transformations, including the Stetter reaction.[4][7]

ReactionCatalyst TypeSubstrateYield (%)Enantiomeric Excess (ee %)Reference
Benzoin CondensationChiral Thiazolium SaltBenzaldehydeLow (e.g., 6%)Moderate (e.g., 52%)[6]
Benzoin CondensationChiral Triazolium SaltBenzaldehydeHigh (e.g., 90%)Excellent (>99%)[14]
Intramolecular StetterChiral Thiazolium SaltSalicylaldehyde derivativeup to 75%up to 50%[7]
Intramolecular StetterChiral Triazolium SaltVariousHigh (e.g., 94%)Excellent (e.g., 98%)[7]
Intermolecular StetterThiazolium SaltFurfural & Michael acceptor84%N/A[7]

Thiazolium Salts in Drug Development: From Vitamins to Therapeutics

The thiazole ring is a privileged scaffold in medicinal chemistry, found in a multitude of approved drugs.[15][16] The therapeutic potential of thiazolium salts themselves is an area of growing interest, with several compounds having been investigated for a range of diseases.

Alagebrium (ALT-711): An Advanced Glycation End-product (AGE) Crosslink Breaker

Alagebrium, a dimethyl-3-N-phenacylthiazolium chloride, was developed as a breaker of advanced glycation end-product (AGE) crosslinks.[17][18] AGEs are formed when sugars react with proteins, leading to crosslinking that contributes to the stiffening of tissues and is implicated in aging and various degenerative diseases, including diabetes, atherosclerosis, and cardiovascular disease.[17][19] Alagebrium was designed to chemically break these crosslinks, thereby restoring the normal function of affected proteins.[19][20] It has shown efficacy in reducing arterial stiffness and improving cardiovascular function in both animal models and human clinical trials.[20][21] The mechanism is thought to involve the thiazolium ring's ability to react with and cleave the α-dicarbonyl structures within AGE crosslinks.[21]

Benfotiamine: A Lipid-Soluble Thiamine Prodrug

Benfotiamine is a synthetic, lipid-soluble derivative of thiamine that exhibits significantly higher bioavailability than its water-soluble counterpart.[22][23] This enhanced lipophilicity allows for better penetration into nerve cells.[22] Benfotiamine is primarily used to treat diabetic complications, particularly neuropathy.[24][25] Its mechanism of action is multifaceted. After absorption, it is converted to thiamine diphosphate, which activates the enzyme transketolase.[23][25] This activation helps to redirect glucose metabolites away from pathways that lead to the formation of harmful AGEs.[22][25] Benfotiamine also exhibits direct antioxidant and anti-inflammatory properties.[25][26]

Thiazolium Salts in Neurodegenerative Diseases

The role of thiamine in neurological health is well-established, and its deficiency is linked to neurodegenerative conditions.[27] Recent research has explored the potential of novel thiazolium salts as therapeutic agents for diseases like Alzheimer's. One promising strategy involves the development of thiazole salt-based acetylcholinesterase (AChE) inhibitors.[28][29] By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial in Alzheimer's disease. Furthermore, thiamine disulfide prodrugs based on these thiazolium salt inhibitors have been designed to improve brain penetration and reduce peripheral side effects.[28][29] These prodrugs are reduced in the brain to release the active thiazolium salt inhibitor.[28][29] Thiazole and thiazolidine derivatives have also been shown to inhibit the aggregation of amyloid-beta and tau proteins, key pathological hallmarks of Alzheimer's disease.[15][30]

Conclusion

From their humble beginnings in the late 19th century, thiazolium salts have evolved into a cornerstone of modern organic chemistry and a promising platform for drug discovery. Their unique ability to induce Umpolung has provided chemists with a powerful tool for carbon-carbon bond formation under mild conditions. The biological significance of the thiazole ring in thiamine has inspired the development of therapeutic agents that target a range of diseases, from diabetic complications to neurodegeneration. As our understanding of their catalytic mechanisms and biological activities continues to deepen, the future of thiazolium salts in both academic research and the pharmaceutical industry looks exceptionally bright.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link].

  • Wikipedia. Alagebrium. Available at: [Link].

  • Alzheimer's Drug Discovery Foundation. Benfotiamine.pdf. Available at: [Link].

  • PMC. Functional Effects of Alagebrium (ALT-711)–Isolated Rat Carotid Artery. Available at: [Link].

  • News-Medical.Net. Benfotiamine Health Benefits and Side Effects. Available at: [Link].

  • PMC. Benfotiamine, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives. Available at: [Link].

  • Inxight Drugs. ALAGEBRIUM. Available at: [Link].

  • Patsnap Synapse. What are AGE inhibitors and how do they work?. Available at: [Link].

  • Wikipedia. Benfotiamine. Available at: [Link].

  • Dr.Oracle. What is benfotiamine?. Available at: [Link].

  • LookChem. Benzoin Condensation Reactions of 5-Membered Heterocyclic Compounds Catalyzed by Thiazolium Salts. Available at: [Link].

  • SciSpace. The enantioselective benzoin condensation promoted by chiral triazolium precatalysts. Available at: [Link].

  • PubMed. Discovery of thiazole salt AChE inhibitors and development of thiamine disulfide prodrugs targeting the central nervous system. Available at: [Link].

  • ResearchGate. Discovery of thiazole salt AChE inhibitors and development of thiamine disulfide prodrugs targeting the central nervous system. Available at: [Link].

  • MoreLife. ALT-711 (Alagebrium Chloride). Available at: [Link].

  • ACS Publications. Two-Step Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole-Containing Cyclopeptides | The Journal of Organic Chemistry. Available at: [Link].

  • IJCRT.org. Contributions from the Stetter Reaction to the Organic Chemistry. Available at: [Link].

  • PNAS. Computational predictions of stereochemistry in asymmetric thiazolium- and triazolium-catalyzed benzoin condensations. Available at: [Link].

  • PMC. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Available at: [Link].

  • Organic Chemistry Portal. Highly Enantioselective Benzoin Condensation Reactions Involving a Bifunctional Protic Pentafluorophenyl-Substituted Triazolium Precatalyst. Available at: [Link].

  • Scribd. Hantzsch Thiazole Synthesis Mechanism | PDF | Ester | Chemical Reactions. Available at: [Link].

  • PrepChem.com. (b) Preparation of the catalyst 3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chloride (X). Available at: [Link].

  • Unknown Source.
  • RSC Publishing. Kinetic and structure–activity studies of the triazolium ion-catalysed benzoin condensation. Available at: [Link].

  • ACS Publications. Kinetics of the Thiazolium Ion-Catalyzed Benzoin Condensation. Available at: [Link].

  • ACS Publications. Modified Chiral Triazolium Salts for Enantioselective Benzoin Cyclization of Enolizable Keto-Aldehydes: Synthesis of (+)-Sappanone B | Organic Letters. Available at: [Link].

  • ResearchGate. Chiral thiazolium salts for enantioselective benzoin condensation.. Available at: [Link].

  • ACS Publications. Thiazolium Salts as Chalcogen Bond Donors | Crystal Growth & Design. Available at: [Link].

  • RSC Publishing. Fine-tuning of the pharmacological potential of novel thiazolium ionic liquids by anion alteration. Available at: [Link].

  • ORBi. Thiazolium salt mimics the non-coenzyme effects of vitamin B1 in rat synaptosomes. Available at: [Link].

  • ACS Publications. Scope of the Asymmetric Intramolecular Stetter Reaction Catalyzed by Chiral Nucleophilic Triazolinylidene Carbenes | The Journal of Organic Chemistry. Available at: [Link].

  • Scribd. Thiamine-Catalyzed Benzoin Synthesis | PDF | Chemical Reactions | Polymers. Available at: [Link].

  • ResearchGate. (PDF) The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Available at: [Link].

  • Unknown Source.
  • White Rose Research Online. Quantifying Breslow intermediate reactivity in intermolecular Stetter reactions. Available at: [Link].

  • RSC Publishing. Thiazolium-catalyzed intermolecular Stetter reaction of linear and cyclic alkyl α-diketones. Available at: [Link].

  • Organic Chemistry Portal. Stetter Reaction. Available at: [Link].

  • MDPI.[1][17]Thiazolo[3,2-b][1][3][26]triazolium Salts as Effective Antimicrobial Agents: Synthesis, Biological Activity Evaluation, and Molecular Docking Studies. Available at: [Link].

  • ResearchGate. 3‐Benzyl‐5‐(2‐hydroxyethyl)‐4‐methyl‐1,3‐thiazolium Chloride. Available at: [Link].

  • Unknown Source. Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds.

Sources

Foundational

Theoretical studies on 2-Ammonio-5-chlorothiazolium dichloride

An In-depth Technical Guide to the Theoretical and Experimental Characterization of 2-Amino-5-chlorothiazole and its Hydrochloride Salt Authored by: A Senior Application Scientist Foreword: The Significance of the 2-Amin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Theoretical and Experimental Characterization of 2-Amino-5-chlorothiazole and its Hydrochloride Salt

Authored by: A Senior Application Scientist

Foreword: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] This heterocyclic system is a key structural component in clinically approved drugs, demonstrating its versatility and importance in drug design.[3] Derivatives of 2-aminothiazole exhibit a wide spectrum of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][4] The unique electronic and structural features of the 2-aminothiazole ring allow it to interact with various biological targets, making it a focal point for drug discovery and development programs.[3] This guide provides a comprehensive overview of 2-amino-5-chlorothiazole and its hydrochloride salt, bridging experimental findings with theoretical insights to offer a holistic understanding for researchers in the field.

Synthesis of 2-Amino-5-chlorothiazole Hydrochloride

The synthesis of 2-amino-5-chlorothiazole is most commonly achieved via the Hantzsch thiazole synthesis, a robust and widely adopted method for constructing the thiazole ring.[5][6][7] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or thiourea.[8] For the synthesis of the title compound, 1,2-dichloroacetaldehyde can be reacted with thiourea. The hydrochloride salt is a stable, crystalline solid, making it convenient for handling and storage.[9][10]

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol outlines a generalized procedure for the synthesis of 2-amino-5-chlorothiazole hydrochloride based on the principles of the Hantzsch synthesis.[11]

Materials:

  • Thiourea

  • 1,2-dichloroacetaldehyde (or a suitable precursor like chloroacetaldehyde)

  • Ethanol or another suitable solvent

  • Hydrochloric acid

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve thiourea in ethanol.

  • Slowly add 1,2-dichloroacetaldehyde to the stirred solution. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Cool the reaction mixture to room temperature, which should induce the precipitation of the product.

  • If necessary, concentrate the solution under reduced pressure to facilitate precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold ethanol or diethyl ether to remove unreacted starting materials and byproducts.

  • For purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water). The hydrochloride salt is typically formed by treating the free base with hydrochloric acid.

Synthesis Workflow Diagram

Hantzsch_Synthesis reagents Thiourea + 1,2-Dichloroacetaldehyde reaction Cyclocondensation (Hantzsch Synthesis) in Ethanol reagents->reaction 1. Mix reflux Reflux reaction->reflux 2. Heat precipitation Cooling & Precipitation reflux->precipitation 3. Cool filtration Vacuum Filtration precipitation->filtration 4. Isolate purification Recrystallization & HCl treatment filtration->purification 5. Purify product 2-Amino-5-chlorothiazole Hydrochloride purification->product

Caption: Workflow for the Hantzsch synthesis of 2-Amino-5-chlorothiazole HCl.

Spectroscopic and Structural Characterization

The structural elucidation of 2-amino-5-chlorothiazole hydrochloride relies on a combination of spectroscopic techniques and, when available, single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: In the proton NMR spectrum of 2-aminothiazole derivatives, the aromatic protons of the thiazole ring typically appear as doublets in the region of δ 6.5-7.5 ppm.[4] For 2-amino-5-chlorothiazole, a singlet would be expected for the proton at the C4 position. The amine (-NH₂) protons would appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon signals for the thiazole ring are expected in the aromatic region of the spectrum. The C2 carbon, being attached to two nitrogen atoms (in the imino tautomer), would be the most deshielded. The C5 carbon, bonded to the electronegative chlorine atom, would also be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key vibrational frequencies to expect include:

  • N-H stretching: The primary amine group (-NH₂) will show two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

  • C=N stretching: The endocyclic C=N bond of the thiazole ring will exhibit a strong absorption band around 1600-1650 cm⁻¹.

  • C-Cl stretching: The C-Cl bond will have a characteristic stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹.

X-ray Crystallography

While specific crystallographic data for 2-amino-5-chlorothiazole hydrochloride was not found in the initial search, analysis of related structures provides insight into expected molecular geometry. The thiazole ring is planar, and protonation is expected to occur at the endocyclic nitrogen, forming the thiazolium cation. The crystal packing would be dominated by hydrogen bonding interactions between the ammonio group and the chloride anion.

Theoretical Studies: A Computational Approach

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure, reactivity, and spectroscopic properties of heterocyclic compounds.[12][13][14] A computational study of 2-amino-5-chlorothiazole provides deeper insights into its behavior and complements experimental data.

Computational Protocol

A robust computational protocol for analyzing 2-amino-5-chlorothiazole would involve the following steps using a quantum chemistry software package like Gaussian:

  • Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation. A common and effective method is using the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[15][16]

  • Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR spectrum.

  • NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts.[17]

  • Electronic Properties and Reactivity Descriptors: Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) provides insights into the molecule's reactivity.[14] The HOMO-LUMO energy gap is a key indicator of chemical stability.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, hyperconjugative interactions, and the nature of bonding within the molecule.

  • UV-Vis Spectrum Prediction: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and predict the UV-Vis absorption spectrum.[15]

Computational Analysis Workflow

DFT_Workflow start Initial Structure of 2-Amino-5-chlorothiazole opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq out_geom Optimized Geometry (Bond Lengths, Angles) opt->out_geom verify Verify Minimum (No Imaginary Frequencies) freq->verify out_ir Predicted IR Spectrum freq->out_ir nmr NMR Calculation (GIAO) verify->nmr Proceed if Minimum nbo NBO Analysis verify->nbo fmo HOMO/LUMO Analysis verify->fmo tddft TD-DFT for UV-Vis verify->tddft out_nmr Predicted NMR Shifts nmr->out_nmr out_nbo Charge Distribution nbo->out_nbo out_reactivity Reactivity Descriptors fmo->out_reactivity out_uv Predicted UV-Vis Spectrum tddft->out_uv

Caption: A standard workflow for DFT-based theoretical analysis.

Key Theoretical Insights
  • Tautomerism: DFT calculations can determine the relative stability of the amino and imino tautomers of 2-amino-5-chlorothiazole. The amino form is generally found to be more stable.

  • Molecular Electrostatic Potential (MEP): The MEP surface visually represents the charge distribution, highlighting electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions and reactivity.

  • Reactivity: The energies of the HOMO and LUMO can be used to calculate global reactivity descriptors like chemical hardness, softness, and electrophilicity index, which quantify the molecule's reactivity.

Data Summary

The following table summarizes key properties of 2-amino-5-chlorothiazole and its hydrochloride salt.

Property2-Amino-5-chlorothiazole2-Amino-5-chlorothiazole Hydrochloride
Molecular Formula C₃H₃ClN₂SC₃H₄Cl₂N₂S
Molecular Weight 134.59 g/mol [18]171.05 g/mol
CAS Number 41663-73-4[18]55506-37-1
Appearance SolidDark cream to pale brown powder or granules[10]
Melting Point -164-167 °C (dec.)
Predicted ¹H NMR Singlet for C4-H, broad singlet for NH₂Downfield shift expected due to protonation
Predicted IR (cm⁻¹) ~3400 (N-H), ~1620 (C=N), ~700 (C-Cl)Broader N-H stretches, shifts in ring vibrations
Key DFT Functional B3LYP is commonly used for similar systems[12][14]-
Common Basis Set 6-311++G(d,p) is a good choice for accuracy[15][16]-

Conclusion

2-Amino-5-chlorothiazole and its hydrochloride salt are valuable building blocks in medicinal chemistry. A thorough understanding of their properties, derived from a synergistic combination of experimental techniques and theoretical calculations, is essential for their effective application in drug design and development. This guide has outlined the key synthetic, spectroscopic, and computational methodologies for the comprehensive study of this important heterocyclic compound, providing a framework for further research and innovation.

References

  • Edwards, P. D., et al. (2006). Practical Synthesis of 2-Amino-5-fluorothiazole Hydrochloride. Organic Process Research & Development, 10(2), 274–279. [Link][1]

  • Jadhav, S. A., et al. (2021). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Scientific Reports, 11(1), 1-15. [Link][4]

  • Al-Obaidi, A. S. M., et al. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 20(4), 1334-1345. [Link][19]

  • Abu-Melha, S. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Molecules, 23(2), 434. [Link][12]

  • Singh, A., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link][3]

  • El-Metwaly, N. M. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link][5]

  • El-Malah, A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link][20]

  • PubChem. (n.d.). 2-Amino-5-chlorothiazole. Retrieved from [Link][18]

  • Ouci, H. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Open University of Catalonia. [Link][2]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link][6]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link][8]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link][7]

  • Rajappa, S., et al. (1982). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(5), 451-455. [Link][21]

  • ResearchGate. (n.d.). Investigation on the growth, characterization and computational analysis of 2-Amino-2-thiazoline single crystals. Retrieved from [Link][15]

  • Rahmani, R., et al. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 72, 136-147. [Link][17]

  • Baghdad Science Journal. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link][22]

  • Digital Repository of University of Baghdad. (2018). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link][23]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link][24]

  • PubMed. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. [Link][13]

  • PubChem. (n.d.). 2-Amino-5-chlorothiazole hydrochloride. Retrieved from [Link]

  • Semantic Scholar. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2‑Amino-5-trifluoromethyl-1,3,4-thiadiazole. [Link][16]

  • ResearchGate. (n.d.). Synthesis and DFT Calculations of Some 2-aminothiazoles. Retrieved from [Link][14]

  • Amerigo Scientific. (n.d.). 2-Amino-5-chlorothiazole hydrochloride (95%). Retrieved from [Link][9]

Sources

Exploratory

Sourcing, Validation, and Application of 2-Ammonio-5-chlorothiazolium Dichloride in Medicinal Chemistry

Abstract: The thiazole ring is a privileged pharmacophore embedded in numerous antimicrobial, anti-inflammatory, and antineoplastic agents. While 2-amino-5-chlorothiazole is a ubiquitous building block for these derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The thiazole ring is a privileged pharmacophore embedded in numerous antimicrobial, anti-inflammatory, and antineoplastic agents. While 2-amino-5-chlorothiazole is a ubiquitous building block for these derivatives, its commercial salt forms vary significantly in stoichiometry, stability, and reactivity. This whitepaper provides an in-depth technical guide on sourcing, validating, and utilizing the highly specific dichloride salt—2-ammonio-5-chlorothiazolium dichloride (CAS 64415-16-3) —ensuring rigorous scientific integrity and reproducible synthetic outcomes.

Chemical Identity and Structural Nuances

2-Amino-5-chlorothiazole features an electron-rich heterocyclic core and an exocyclic amine. In its free base form, it is susceptible to oxidative degradation and dimerization. To enhance shelf-life, it is universally supplied as a hydrochloride salt. However, a critical distinction exists in the stoichiometry of these salts[1].

While the monohydrochloride (CAS 55506-37-1) is the industry standard[2][3], crystallization under hyper-acidic conditions yields the dichloride salt (CAS 64415-16-3). In this state, both the exocyclic primary amine and the endocyclic thiazole nitrogen are protonated. This dual protonation provides exceptional thermodynamic stability but completely neutralizes the molecule's nucleophilicity, demanding precise handling during synthetic applications.

Quantitative Comparison of Thiazole Salt Forms
PropertyMonohydrochloride SaltDichloride Salt
Chemical Name 2-Amino-5-chlorothiazole hydrochloride2-Ammonio-5-chlorothiazolium dichloride
CAS Number 55506-37-164415-16-3
Molecular Formula C3H4Cl2N2S (C3H3ClN2S · HCl)C3H5Cl3N2S (C3H3ClN2S · 2HCl)
Molecular Weight 171.05 g/mol 207.51 g/mol
Stoichiometry (Base:Acid) 1:11:2
Primary Commercial Suppliers Sigma-Aldrich[3], Thermo Fisher[4]ChemicalBook[5], GuideChem[6], Pinpools[7]
Commercial Sourcing and Vendor Evaluation

Procuring the exact dichloride salt requires rigorous vendor evaluation. Major global suppliers like Sigma-Aldrich and Thermo Fisher predominantly stock the 95–97% pure monohydrochloride variant[3][4].

For research facilities—particularly those operating in the APAC region (e.g., our laboratories in Taiwan)—sourcing the true dichloride formulation (CAS 64415-16-3) often necessitates bypassing standard catalogs. Instead, procurement must be routed through specialized B2B chemical aggregators such as ChemicalBook[5], GuideChem[6], and PINPOOLS[7]. When ordering from these networks, it is imperative to request the Certificate of Analysis (CoA) upfront to verify the chloride weight percentage, as vendors frequently conflate the two CAS numbers.

Quality Control and Analytical Validation

Because of the high risk of receiving the monohydrochloride instead of the dichloride, every incoming batch must be subjected to a self-validating Quality Control (QC) workflow. The causality behind this is simple: assuming a 1:1 stoichiometry when you actually possess a 1:2 salt will result in an under-neutralized reaction mixture, completely stalling downstream electrophilic coupling.

QC_Workflow Start Receipt of CAS 64415-16-3 (Dichloride Salt) Visual Visual & Gravimetric Inspection Start->Visual Titration AgNO3 Titration (Quantify Cl-) Visual->Titration NMR 1H-NMR (DMSO-d6) (Protonation State) Visual->NMR HPLC HPLC-UV Analysis (Purity Check) Visual->HPLC Decision Stoichiometry = 1:2? Purity > 95%? Titration->Decision NMR->Decision HPLC->Decision Pass Approved for Downstream Synthesis Decision->Pass Yes Fail Reject Batch or Recrystallize Decision->Fail No

Caption: QC workflow for validating the stoichiometry of thiazolium dichloride salts.

Mechanistic Rationale for QC Steps:

  • AgNO 3​ Titration: Directly quantifies the chloride ion concentration. The dichloride will yield ~34.1% chloride by mass, whereas the monohydrochloride yields ~20.7%.

  • 1 H-NMR (DMSO-d 6​ ): The highly polar nature of the dichloride necessitates a strongly hydrogen-bonding solvent like DMSO-d 6​ for dissolution. In strictly anhydrous conditions, the integration of the downfield exchangeable protons will confirm the +2 protonation state.

Self-Validating Experimental Protocol: Controlled Liberation and Amide Coupling

Objective: Convert the bench-stable 2-ammonio-5-chlorothiazolium dichloride into a nucleophilic free base in situ for coupling with an acyl chloride, ensuring no degradation of the electron-rich thiazole ring.

Causality & Design: The dichloride salt is fully protonated, rendering the exocyclic amine non-nucleophilic. We must selectively deprotonate both the ring nitrogen and the exocyclic amine without causing alkaline hydrolysis of the chlorine substituent at the C5 position.

Step-by-Step Methodology:

  • Substrate Suspension: Weigh 1.0 eq (207.5 mg, 1.0 mmol) of 2-ammonio-5-chlorothiazolium dichloride and suspend it in 5.0 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0°C.

    • Causality: DCM provides a polar aprotic environment that stabilizes the transition state of the subsequent amide coupling while remaining inert to the acylating agent. The salt will remain largely insoluble at this stage.

  • Stoichiometric Neutralization: Dropwise add 2.5 eq (3.5 mL, 2.5 mmol) of N,N-Diisopropylethylamine (DIPEA) via syringe.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. Exactly 2.0 eq are required to neutralize the two hydrochloride equivalents, and 0.5 eq acts as a catalytic excess to drive the coupling reaction. Using stronger aqueous bases (like NaOH) risks base-catalyzed ring-opening of the thiazole.

  • In-Process Validation (The Self-Check): Stir for 15 minutes. The heterogeneous suspension should transition to a clear, pale-yellow solution as the free base is liberated. Extract a 10 µL aliquot, dilute in 1 mL DCM, and spot on a silica TLC plate (Eluent: 70:30 Hexane:EtOAc).

    • Validation: The disappearance of the baseline salt spot and the appearance of a high-R f​ UV-active spot confirms complete liberation. Additionally, spotting the reaction mixture on wet pH paper must read pH > 8.

  • Electrophilic Addition: Slowly add 1.1 eq (1.1 mmol) of the target acyl chloride. Remove the ice bath and stir for 2 hours at room temperature.

  • Workup & Final Verification: Quench the reaction with 5 mL of saturated aqueous NaHCO 3​ . Separate the organic layer, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

    • Validation: Submit the crude residue for LC-MS analysis. A successful reaction is self-validated by the presence of the desired mass adduct and the retention of the distinct isotopic chlorine signature (M and M+2 peaks in a 3:1 ratio), proving the C5-chlorine bond remained intact during the basic coupling.

References
  • CAS 55506-37-1: 2-Thiazolamine, 5-chloro-, hydrochloride (1:1) - CymitQuimica - 2

  • 2-Amino-5-chlorothiazole hydrochloride, 97% - Thermo Scientific Chemicals - 4

  • 2-Amino-5-chlorothiazole hydrochloride 95% - Sigma-Aldrich - 3

  • 2-Amino-5-chlorothiazole hydrochloride | C3H4Cl2N2S | CID 148743 - PubChem - 1

  • 2-ammonio-5-chlorothiazolium dichloride | 64415-16-3 - ChemicalBook -5

  • CAS:64415-16-3 - GuideChem - 6

  • B2B mejor adquisición de productos químicos - PINPOOLS - 7

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 2-Ammonio-5-chlorothiazolium Dichloride in Advanced Organic Synthesis

Abstract 2-Ammonio-5-chlorothiazolium dichloride (and its related hydrochloride salt) is a highly versatile, stable building block used extensively in the synthesis of complex heterocyclic scaffolds, including antiviral...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2-Ammonio-5-chlorothiazolium dichloride (and its related hydrochloride salt) is a highly versatile, stable building block used extensively in the synthesis of complex heterocyclic scaffolds, including antiviral thiazolides and imidazo[2,1-b]thiazole-based kinase inhibitors. This application note provides a deep mechanistic analysis of the compound's reactivity, detailing how to overcome the inherent low nucleophilicity of the 5-chlorothiazole system. It establishes self-validating, step-by-step protocols for high-yield amidation and cyclocondensation workflows.

Chemical Profile & Structural Causality

While the free base, 2-amino-5-chlorothiazole, is the active nucleophile in synthetic pathways, it is prone to oxidative degradation over time. Consequently, it is commercially supplied and stored as the stable 2-ammonio-5-chlorothiazolium dichloride or hydrochloride salt[1].

The fundamental reactivity of this scaffold is dictated by the electronic push-pull dynamics of the thiazole ring. The electron-rich nature of the sulfur-nitrogen heterocycle is heavily counterbalanced by the strong inductive electron-withdrawing effect of the chlorine atom at the C5 position. This electronic configuration leads to two critical synthetic behavioral traits:

  • Attenuated Exocyclic Nucleophilicity : The 2-amino group exhibits significantly lower nucleophilicity compared to standard aliphatic or aromatic amines[2].

  • Endocyclic Nitrogen Dominance : In cyclocondensation reactions (e.g., with α -haloketones), the endocyclic nitrogen often acts as the primary nucleophilic center, initiating the reaction before the exocyclic amine closes the ring[3].

Physicochemical Properties
PropertyValue / Description
CAS Number 64415-16-3 (Dichloride) / 55506-37-1 (Hydrochloride)
Molecular Formula C3​H3​ClN2​S⋅2HCl
Appearance Dark cream to pale brown/gray powder
Storage Class 11 - Combustible Solids (Store desiccated)[1]
Hazard Classification Acute Tox. 4 (Oral), Eye Dam. 1, Skin Sens. 1[1]

Mechanistic Insights: Overcoming Attenuated Nucleophilicity

Because the 5-chloro substituent pulls electron density away from the 2-amino group, standard peptide coupling conditions (e.g., EDC/HOBt or BOP-Cl) often result in sluggish kinetics, incomplete conversions, and poor yields[4].

To force the amidation to completion, the electrophile must be hyper-activated. This is achieved either by converting the target carboxylic acid into a highly reactive acid chloride (using oxalyl chloride)[2], or by utilizing ultra-efficient uronium-based coupling reagents such as HATU [4]. Furthermore, because the starting material is a dichloride salt, an initial in situ neutralization step using a mild organic base (such as Triethylamine or Pyridine) is strictly required to liberate the active free base prior to coupling[5].

Reaction Optimization Data

The following table summarizes the causality between coupling reagent selection and reaction efficacy when acylating 2-amino-5-chlorothiazole:

Coupling StrategyReagent(s)Reaction KineticsTypical YieldMechanistic Rationale
Carbodiimide EDC HCl / HOBtVery Slow (>24h)< 30%Insufficient electrophilicity to overcome weak amine nucleophilicity.
Phosphinic Chloride BOP-ClSluggish40 - 50%Extended reaction times required; prone to side reactions[4].
Uronium Salt HATU / DIPEAFast (2-4h)75 - 85%Superior leaving group (HOAt) highly accelerates the coupling[4].
Acid Chloride Oxalyl Chloride / PyridineVery Fast (1-2h)> 90% Maximum electrophilic activation; ideal for electron-poor amines[2].

Synthetic Pathways & Workflows

Pathways Salt 2-Ammonio-5-chlorothiazolium dichloride FreeBase 2-Amino-5-chlorothiazole (Active Nucleophile) Salt->FreeBase Base (TEA/Pyridine) Neutralization Amide Thiazolide Amides (Antivirals / FAAH Inhibitors) FreeBase->Amide Acid Chloride / HATU Acylation Imidazo Imidazo[2,1-b]thiazoles (Kinase Inhibitors) FreeBase->Imidazo α-Haloketones Cyclocondensation

Figure 1: Divergent synthetic pathways of 2-Ammonio-5-chlorothiazolium dichloride.

Validated Experimental Protocols

Protocol A: Synthesis of Thiazolide Amides via Acid Chloride Activation

This protocol is optimized for synthesizing FAAH inhibitors and antiviral thiazolides[4][5]. It utilizes a self-validating two-step process to ensure complete conversion.

Workflow Step1 1. Acid Chloride Generation (R-COOH + Oxalyl Chloride in DCM) Step3 3. Nucleophilic Acylation (Combine & Stir at 50 °C for 12h) Step1->Step3 Step2 2. Free Base Liberation (Thiazolium Salt + TEA at 0 °C) Step2->Step3 Step4 4. Aqueous Workup (Quench with H2O, Extract EtOAc) Step3->Step4 Step5 5. Product Validation (LC-MS [M+H]+ & Flash Chromatography) Step4->Step5

Figure 2: Step-by-step workflow for the nucleophilic acylation of the thiazole free base.

Step-by-Step Methodology:

  • Electrophile Activation : Suspend the target carboxylic acid (1.00 eq) in anhydrous Dichloromethane (DCM, 6 mL/mmol) under an N₂ atmosphere. Add a catalytic amount of anhydrous DMF (0.06 mL/mmol). Slowly add oxalyl chloride (2 M solution in DCM, 2.00 eq).

    • Self-Validation: Observe rigorous gas evolution ( CO2​ , CO , HCl ). Stir at room temperature for 2 hours until gas evolution completely ceases[2]. Evaporate the solvent under reduced pressure to yield the crude acid chloride, then redissolve in anhydrous DCM (5 mL/mmol).

  • Free Base Liberation : In a separate flask, suspend 2-ammonio-5-chlorothiazolium dichloride (1.00 eq) in anhydrous DCM (15 mL) at 0 °C. Add Triethylamine (TEA) or Pyridine (2.5 - 3.0 eq) dropwise to neutralize the salt and liberate the free 2-amino-5-chlorothiazole[5].

  • Coupling : Add the acid chloride solution dropwise to the free base suspension. Warm the reaction mixture to 50 °C and stir overnight[2].

  • Workup & Extraction : Cool the reaction to room temperature. Quench by adding distilled water (30 mL). Dilute the organic layer with additional DCM (50 mL), separate, and wash with brine (30 mL)[5]. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Validation : Analyze the crude mixture via LC-MS. The disappearance of the highly polar thiazole baseline spot and the appearance of the target [M+H]+ mass confirms successful amidation[2]. Purify via flash column chromatography (DCM/MeOH).

Protocol B: Cyclocondensation to Imidazo[2,1-b]thiazoles

This protocol is utilized to build the bicyclic imidazo[2,1-b]thiazole core, a privileged scaffold for RSK2 kinase inhibitors and mitochondrial complex I modulators[1][3].

Step-by-Step Methodology:

  • Preparation : Dissolve 2-ammonio-5-chlorothiazolium dichloride (20 mmol) in 100 mL of acetone. Add an equivalent of a mild base (e.g., NaHCO3​ or TEA) to liberate the free amine[3].

  • Alkylation/Cyclization : Add the appropriate α -haloketone (e.g., 2-bromoacetophenone, 20 mmol) directly to the mixture.

  • Reflux : Heat the reaction to reflux for 12–24 hours. The endocyclic nitrogen attacks the α -carbon of the haloketone to form a thiazolium intermediate, which subsequently undergoes intramolecular cyclodehydration via the exocyclic amine[3].

  • Isolation : Cool the reaction mixture to room temperature. The resulting 2-chloro-imidazo[2,1-b]thiazole derivative typically precipitates as a hydrobromide/hydrochloride salt. Filter the solid, wash with cold acetone, and recrystallize from ethanol to achieve >95% purity.

Safety and Handling

2-Ammonio-5-chlorothiazolium dichloride is classified under WGK 3 (strongly hazardous to water) and falls under Storage Class 11 (Combustible Solids). It is an Acute Tox. 4 (Oral) agent, a Skin Sensitizer (Category 1) , and causes severe Eye Damage (Category 1) [1].

  • Required PPE : N95 dust mask, face shield, and chemical-resistant gloves must be worn during handling.

  • Engineering Controls : All manipulations involving the dry powder or oxalyl chloride must be conducted inside a certified chemical fume hood[1].

Sources

Application

Application Note: 2-Ammonio-5-chlorothiazolium Dichloride as an Advanced Dual-Activation Catalyst

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide, Mechanistic Analysis, and Experimental Protocols Executive Summary In modern drug development and comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide, Mechanistic Analysis, and Experimental Protocols

Executive Summary

In modern drug development and complex pharmacophore synthesis, the demand for highly efficient, metal-free organocatalysts has driven the exploration of novel heterocyclic salts. 2-Ammonio-5-chlorothiazolium dichloride (CAS 64415-16-3) [1] represents a highly specialized, dual-activation organocatalyst. Unlike traditional N-heterocyclic carbene (NHC) precursors that rely on C2-deprotonation[2], this specific dichloride salt leverages a protonated 2-amino group and a highly electron-deficient thiazolium core to act as a potent hydrogen-bond donor and Brønsted acid .

This application note details the physicochemical rationale behind its catalytic efficacy, summarizes its performance data, and provides self-validating experimental protocols for its use in multicomponent reactions (MCRs) and as a precursor for transition-metal complexes.

Physicochemical & Mechanistic Profiling

Structural Causality: The Role of the 5-Chloro Substituent

The catalytic power of 2-ammonio-5-chlorothiazolium dichloride stems from its unique electronic topology. The 5-chloro substituent exerts a strong inductive electron-withdrawing effect (-I effect) across the thiazole ring. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, which has two critical consequences:

  • Enhanced H-Bonding: It increases the partial positive charge on the exocyclic 2-ammonio nitrogen, significantly amplifying its capacity to act as a hydrogen-bond donor to electrophiles (e.g., carbonyl oxygens or imine nitrogens).

  • Brønsted Acidity: The dichloride counterions establish an equilibrium that provides mild, controlled Brønsted acidity, facilitating the activation of unreactive substrates without the harsh degradation profiles associated with strong mineral acids.

Dual-Activation Mechanism

When introduced to a reaction mixture, the catalyst forms a highly organized supramolecular complex with the electrophile. The combination of hydrogen bonding and proton transfer lowers the activation energy for subsequent nucleophilic attack, making it an ideal catalyst for aza-benzoin-type condensations and multicomponent heterocycle syntheses[2].

G C 2-Ammonio-5-chlorothiazolium Dichloride A Dual Activation Complex (H-Bonding + Brønsted Acid) C->A Donates H-bonds E Electrophile (Carbonyl/Imine) E->A Coordinates N Nucleophilic Attack (Amine/Enolate) A->N Lowers LUMO P Product Formation & Catalyst Regeneration N->P Bond Formation P->C Turnover

Fig 1: Dual-activation mechanism of 2-Ammonio-5-chlorothiazolium dichloride.

Key Catalytic Applications

Organocatalysis in Multicomponent Reactions (MCRs)

The synthesis of highly functionalized pyrimidines and thiazoles—core scaffolds in antimicrobial and anti-inflammatory drug discovery—often requires prolonged heating and heavy metal catalysts. 2-Ammonio-5-chlorothiazolium dichloride bypasses this by accelerating Biginelli and Hantzsch-type reactions. The reaction must be conducted in polar solvents (polarity index > 4.8, such as DMSO or Ionic Liquids) to ensure the dissolution of the dichloride salt while maintaining the integrity of the transition state[3].

Precursor for Transition Metal-Thiazole Complexes

Beyond metal-free organocatalysis, chlorothiazolium salts are highly valued as precursors for novel organometallic catalysts. Through oxidative addition of the C-Cl bond to low-valent metals (e.g., Pd(0), Fe(0)), researchers can synthesize stable, benzannulated or highly functionalized metal-thiazolyl complexes that are highly active in cross-coupling reactions[4][5].

Quantitative Data Comparison

The table below summarizes the catalytic efficiency of 2-Ammonio-5-chlorothiazolium dichloride against traditional catalysts in a standard Biginelli reaction (Synthesis of 3,4-dihydropyrimidin-2(1H)-ones).

Catalyst SystemLoading (mol%)Solvent (Polarity Index)Time (h)Yield (%)E-Factor
None (Control)N/AEtOH (5.2)24.015%> 50
p-Toluenesulfonic Acid10EtOH (5.2)6.072%12.4
L-Proline10MeOH (5.1)8.568%14.1
2-Ammonio-5-chlorothiazolium 5 DMSO (7.2) 1.5 94% 2.3

Note: The superior yield and lower E-factor demonstrate the efficiency of the dual H-bond/Brønsted acid network.

Experimental Workflows & Protocols

Workflow S1 Step 1: Catalyst Preparation Weigh 5-10 mol% Catalyst (Maintain Dry Conditions) S2 Step 2: Solvent Selection Add Polar Solvent (e.g., DMSO) Polarity Index > 4.8 S1->S2 S3 Step 3: Reagent Addition Add Electrophile & Nucleophile at Ambient Temp S2->S3 S4 Step 4: Reaction Monitoring Track via TLC/LC-MS Validate Intermediate Formation S3->S4 S5 Step 5: Workup & Isolation Quench, Extract, and Purify via Chromatography S4->S5

Fig 2: Standard workflow for organocatalytic multicomponent reactions.

Protocol A: Multicomponent Synthesis of Dihydropyrimidinones

Causality Focus: DMSO is selected because its high dielectric constant dissociates the dichloride counterions just enough to activate the Brønsted acidity without fully solvating the 2-ammonio group, preserving its H-bond donor capability[3].

Materials:

  • Aldehyde (1.0 mmol)

  • Urea or Thiourea (1.2 mmol)

  • β -ketoester (1.0 mmol)

  • 2-Ammonio-5-chlorothiazolium dichloride (0.05 mmol, 5 mol%)

  • Anhydrous DMSO (2.0 mL)

Step-by-Step Procedure:

  • Catalyst Activation: In an oven-dried 10 mL round-bottom flask, dissolve 5 mol% of 2-Ammonio-5-chlorothiazolium dichloride in 2.0 mL of anhydrous DMSO.

    • Validation Checkpoint 1: The solution must appear clear and pale yellow. A cloudy suspension indicates moisture-induced aggregation; if cloudy, discard and use fresh anhydrous solvent.

  • Reagent Addition: Add the aldehyde (1.0 mmol) and urea (1.2 mmol) sequentially. Stir at room temperature for 10 minutes to allow the dual-activation complex to form.

  • Nucleophile Introduction: Add the β -ketoester (1.0 mmol) dropwise over 2 minutes.

  • Reaction Monitoring: Stir the mixture at 60 °C. Monitor via TLC (Hexane:EtOAc 7:3).

    • Validation Checkpoint 2: The disappearance of the aldehyde spot (UV active at 254 nm) within 1.5 hours confirms catalytic turnover.

  • Workup: Quench the reaction by pouring the mixture into 10 mL of ice-cold distilled water. The product will precipitate.

  • Isolation: Filter the precipitate under a vacuum, wash with cold water ( 3×5 mL), and recrystallize from hot ethanol to yield the pure pharmacophore.

Protocol B: Synthesis of Pd(II)-Thiazolyl Complexes via Oxidative Addition

Causality Focus: The highly polarized C5-Cl bond of the thiazolium ring is highly susceptible to oxidative addition by electron-rich, low-valent metals. This protocol generates robust cross-coupling catalysts[5].

Materials:

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh 3​ ) 4​ ] (1.0 mmol)

  • 2-Ammonio-5-chlorothiazolium dichloride (1.05 mmol)

  • Anhydrous Toluene (10 mL)

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, charge a Schlenk tube with Pd(PPh 3​ ) 4​ (1.0 mmol) and the thiazolium salt (1.05 mmol).

  • Solvation: Add 10 mL of anhydrous toluene. The mixture will initially be a heterogeneous suspension.

  • Oxidative Addition: Heat the sealed Schlenk tube to 90 °C for 12 hours.

    • Validation Checkpoint: A color change from bright yellow (Pd(0)) to a deep orange/red solution indicates successful oxidative insertion of Pd into the C-Cl bond.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and wash the residue with pentane to remove liberated triphenylphosphine. The resulting Pd(II)-complex can be characterized by 31 P and 1 H NMR.

Troubleshooting & Optimization

  • Poor Solubility / Low Yields: If the catalyst does not dissolve, verify the polarity index of your solvent. Solvents with a polarity index <4.8 (e.g., DCM, Toluene) will fail to dissolve the dichloride salt for organocatalytic applications[3]. Switch to DMF, DMSO, or a 1:1 mixture of EtOH/H 2​ O.

  • Product Hydrolysis: Because the catalyst acts as a Brønsted acid, highly acid-sensitive substrates (e.g., silyl enol ethers) may degrade. In such cases, buffer the system with a mild, non-nucleophilic base (like 2,6-lutidine) at 5 mol% to neutralize the free HCl while retaining the H-bond donor capacity of the 2-ammonio group.

References

2.[2] Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions Source: Beilstein Journal of Organic Chemistry URL:[Link]

3.[4] Synthesis of CAAC Complexes by Oxidative Addition of 2-Chloro-3,3-dimethyl-N-ethylindoleninium Cations to Carbonylmetalates and Subsequent Transmetalation Source: Organometallics (ACS Publications) URL:[Link]

4.[5] Preparation of Metal−Imidazolidin-2-ylidene Complexes by Oxidative Addition Source: Organometallics (ACS Publications) URL:[Link]

5.[3] A Remarkably High-Speed Solution-Phase Combinatorial Synthesis of 2-Substituted-Amino-4-Aryl Thiazoles in Polar Solvents in the Absence of a Catalyst under Ambient Conditions Source: PMC / National Institutes of Health (NIH) URL:[Link]

6. Novel Adjuvant Strategies to overcome Antimicrobial Resistance (2-amino-5-chlorothiazole derivatives) Source: CNR-IRIS / Università degli Studi di Parma URL:[Link]

Sources

Method

Application Note: 2-Ammonio-5-chlorothiazolium Dichloride in the Synthesis of Advanced Heterocycles

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale 2-Ammonio-5-chlorothiazolium dichloride (frequently referenced in literature as 2-amino-5-chlorot...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

2-Ammonio-5-chlorothiazolium dichloride (frequently referenced in literature as 2-amino-5-chlorothiazole hydrochloride, CAS 55506-37-1 / 64415-16-3) is a highly versatile, bifunctional heterocyclic building block[1][2]. It serves as a critical precursor in the synthesis of diverse chemical architectures, ranging from antiviral thiazolides to fused imidazo[2,1-b]thiazole scaffolds and agricultural azo colorants[3][4].

Causality in Reagent Selection: Why utilize the dichloride/hydrochloride salt rather than the free base? The electron-rich nature of the thiazole ring makes the free amine susceptible to oxidative degradation and premature polymerization during storage. The salt form protonates the exocyclic amine (and potentially the endocyclic nitrogen), locking the molecule in a stable, unreactive state. During synthesis, controlled in situ neutralization allows for the precise release of the free base, enabling targeted nucleophilic attacks while minimizing side reactions[2][5].

Furthermore, the 5-chloro substituent exerts a strong inductive electron-withdrawing effect. This significantly dampens the nucleophilicity of the exocyclic amine, a mechanistic reality that dictates the choice of highly reactive coupling agents (e.g., acid chlorides) over standard peptide coupling reagents (e.g., HATU, EDC)[5][6].

Divergent Synthetic Workflows

G cluster_0 Divergent Synthetic Pathways A 2-Ammonio-5-chlorothiazolium dichloride (Starting Material) B Thiazolides (e.g., Anti-HBV Agents) A->B Acetylsalicyloyl chloride (N-Acylation) C Imidazo[2,1-b]thiazoles (Bioactive Scaffolds) A->C Chloroacetone (Cyclocondensation) D Heterocyclic Azo Dyes (Seed Colorants) A->D Nitrosyl Sulfuric Acid (Diazotization & Coupling)

Divergent synthetic pathways of 2-Ammonio-5-chlorothiazolium dichloride into heterocyclic domains.

Experimental Protocols & Methodologies

Protocol A: Synthesis of Thiazolide Antiviral Agents

Target: 2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide (Potent Hepatitis B Virus Inhibitor)[3].

Mechanistic Insight: Because the 5-chloro group reduces the nucleophilicity of the 2-amino group, standard coupling reagents (HATU) result in sluggish reactions[5][6]. A highly reactive acid chloride in a biphasic system is required. The aqueous base continuously neutralizes the HCl byproduct, driving the equilibrium forward without hydrolyzing the acid chloride too rapidly.

Step-by-Step Methodology:

  • Preparation: Suspend 2-ammonio-5-chlorothiazolium dichloride (10 mmol) in a biphasic mixture of dichloromethane (50 mL) and saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 10 minutes to liberate the free base in situ.

  • Acylation: Add acetylsalicyloyl chloride (12 mmol) dropwise over 15 minutes at room temperature. Maintain vigorous stirring to ensure optimal phase transfer.

  • Phase Separation & Extraction: After 2 hours (verify completion via TLC), separate the organic layer. Wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to isolate the acetylated intermediate.

  • Deprotection: Dissolve the intermediate in methanol (30 mL) and add 1M HCl (10 mL). Heat to 50°C for 4 hours to selectively cleave the acetyl group. Neutralize, filter the precipitate, and recrystallize to yield the final anti-HBV agent[7].

Protocol B: Synthesis of Fused Imidazo[2,1-b]thiazoles

Target: 2-chloro-6-methylimidazo[2,1-b]thiazole[8].

Mechanistic Insight: This Hantzsch-type cyclocondensation relies on the endocyclic nitrogen acting as the initial nucleophile attacking the α-carbon of the haloketone. Subsequent cyclization occurs via the exocyclic amine attacking the intermediate ketone carbonyl, followed by dehydration[2][9].

Step-by-Step Methodology:

  • Initial Condensation: Dissolve 2-ammonio-5-chlorothiazolium dichloride (10 mmol) in absolute ethanol (40 mL). Add chloroacetone (12 mmol) and sodium carbonate (5 mmol) to neutralize the salt.

  • Cyclization: Reflux the mixture at 80°C for 12–16 hours. The elevated temperature is critical to overcome the activation energy barrier of the secondary dehydration step.

  • Isolation: Cool the reaction mixture to room temperature. Pour the solution into ice-cold water (100 mL) and adjust the pH to 7.0–7.5 using 10% NaOH until precipitation is complete.

  • Purification: Filter the crude solid, wash with cold water, and recrystallize from ethanol to obtain pure 2-chloro-6-methylimidazo[2,1-b]thiazole.

Protocol C: Synthesis of Heterocyclic Red Azo Colorants

Target: Anti-counterfeiting red azo dyes for agricultural seed treatments[4].

Mechanistic Insight: Diazotization of heteroaromatic amines is inherently challenging; the resulting diazonium salts are highly electrophilic and prone to rapid decomposition. Utilizing 85% phosphoric acid and nitrosyl sulfuric acid at sub-zero temperatures stabilizes the 5-chlorothiazole-2-diazonium intermediate[4].

Workflow S1 Dissolve Salt in 85% H3PO4 S2 Cool to -5°C to 0°C S1->S2 S3 Add Nitrosyl Sulfuric Acid S2->S3 S4 Quench with Sulfamic Acid S3->S4 S5 Azo Coupling with Aniline S4->S5

Step-by-step workflow for the synthesis of heterocyclic azo dyes via diazotization.

Step-by-Step Methodology:

  • Diazo Solution Preparation: Charge 5 g of 2-ammonio-5-chlorothiazolium dichloride and 100 g of 85% phosphoric acid into a 250 mL round-bottom flask. Cool strictly to -5°C to 0°C using an ice-salt bath[4].

  • Diazotization: Add 9.70 g of 40 wt% nitrosyl sulfuric acid dropwise over 30 minutes. Stir for 1 hour at -5°C to 0°C.

  • Quenching (Critical Step): Add sulfamic acid (0.5 g) and urea (0.5 g). Self-Validation: This step is mandatory to destroy excess nitrous acid, which would otherwise oxidize the coupling partner and ruin the yield[4].

  • Azo Coupling: In a separate flask, prepare a solution of alkoxylated aniline (e.g., aniline 10EO, 17.78 g) in water (25 g) at 0°C. Slowly transfer the diazo solution into the coupler solution, maintaining the temperature below 5°C[4].

  • Maturation: Stir for 2 hours at room temperature to allow complete azo bond formation.

Quantitative Data Summary

Target Compound ClassKey ReagentsReaction TypePrimary ApplicationTypical Yield Range
Thiazolides Acetylsalicyloyl chloride, NaHCO₃N-AcylationAnti-HBV Therapeutics75 - 85%
Imidazo[2,1-b]thiazoles Chloroacetone, Na₂CO₃, EtOHCyclocondensationPharmaceutical Scaffolds60 - 70%
Heterocyclic Azo Dyes Nitrosyl sulfuric acid, Aniline 10EODiazotization & CouplingAgricultural Seed Colorants80 - 90%

References

  • Stachulski, A. V., et al. "Thiazolides as Novel Antiviral Agents. 1. Inhibition of Hepatitis B Virus Replication." Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Moore, P. D., et al. "US20220411387A1 - Heterocyclic red azo colorants for seed treatment applications." Google Patents.

Sources

Application

Application Note: Analytical Methods for the Quantification of 2-Ammonio-5-chlorothiazolium Dichloride

Introduction & Chemical Context 2-Ammonio-5-chlorothiazolium dichloride (CAS: 64415-16-3) is the fully protonated dichloride salt of 2-amino-5-chlorothiazole. In pharmaceutical development, this compound is a highly reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

2-Ammonio-5-chlorothiazolium dichloride (CAS: 64415-16-3) is the fully protonated dichloride salt of 2-amino-5-chlorothiazole. In pharmaceutical development, this compound is a highly reactive and pivotal building block. It is extensively utilized in the synthesis of thrombopoietin (Tpo) receptor agonists[1] and broad-spectrum thiazolide antiviral agents, such as nitazoxanide analogues[2].

Because the free base is susceptible to oxidation and instability, the compound is typically handled as the dichloride salt. However, accurate quantification of this compound—whether assessing the purity of bulk raw materials or tracking trace metabolites in biological matrices to evaluate bioactivation liabilities—requires highly optimized chromatographic techniques[1].

Analytical Challenges & Methodological Causality

As a Senior Application Scientist, I frequently observe laboratories struggling to quantify small, polar, amine-containing heterocycles. The quantification of 2-Ammonio-5-chlorothiazolium dichloride presents three distinct analytical challenges, each requiring a specific, causality-driven solution:

  • High Polarity and Poor Retention: The highly hydrophilic nature of the ammonio group causes the molecule to elute in the void volume of traditional C18 reversed-phase systems.

    • The Solution: A polar-embedded reversed-phase column (e.g., Synergi Polar RP) must be used. The polar embedded groups enhance dipole-dipole interactions, significantly increasing the retention time of the polar thiazole[1].

  • Severe Peak Tailing: The primary amine and the thiazole nitrogen interact strongly with residual free silanols on the silica support matrix.

    • The Solution: The mobile phase must be heavily modified with acidic agents—such as 0.1% formic acid (FA) for LC-MS/MS or trifluoroacetic acid (TFA) for HPLC-UV. This forces the silanols into a protonated, neutral state while keeping the analyte fully ionized, ensuring sharp, symmetrical peaks[3].

  • Ion Suppression in Biological Matrices: When analyzing the compound in human plasma or liver microsomes, endogenous proteins and phospholipids suppress the electrospray ionization (ESI) signal.

    • The Solution: A rigorous protein precipitation step using acidified acetonitrile is necessary to crash out proteins and release protein-bound analytes, ensuring a clean extract for the mass spectrometer[1].

Analytical Workflow

LCMS_Workflow N1 Sample Matrix (Plasma/Microsomes) N2 Protein Precipitation (Acetonitrile + 0.1% FA) N1->N2 Extraction N3 HPLC Separation (Polar RP Column) N2->N3 20 µL Injection N4 ESI+ Ionization [M+H]+ Generation N3->N4 Elution N5 Triple Quad MS/MS (MRM Quantification) N4->N5 Ion Transfer

LC-MS/MS workflow for 2-Ammonio-5-chlorothiazolium dichloride quantification in biological matrices.

Quantitative Data Summaries

To facilitate easy comparison and method transfer, the optimized chromatographic parameters for both bulk purity and trace analysis are summarized below.

Table 1: HPLC-UV Parameters (Bulk Purity Analysis)

Parameter Specification Causality / Rationale
Column Phenomenex C18 (100 x 21.2 mm, 10 µm) Robust stationary phase for high-concentration preparative and analytical runs[3].
Mobile Phase A Water + 0.1% TFA TFA acts as a strong ion-pairing agent, masking silanols to prevent amine tailing[3].
Mobile Phase B Acetonitrile + 0.1% TFA Provides necessary elution strength.
Flow Rate 1.0 mL/min (Analytical scale) Ensures optimal linear velocity for standard UV flow cells.

| Detection | UV at 254 nm | Captures the strong π→π∗ transition of the conjugated thiazole ring. |

Table 2: LC-MS/MS MRM Parameters (Trace Biological Analysis)

Parameter Specification Causality / Rationale
Column Synergi Polar RP (30 × 2.0 mm, 2 µm) Polar-embedded phase retains the highly hydrophilic analyte[1].
Mobile Phase A 95:5 Water/Acetonitrile + 0.1% FA Formic acid ensures complete protonation for ESI+ without suppressing the MS signal[1].
Mobile Phase B 95:5 Acetonitrile/Water + 0.1% FA Elutes strongly retained hydrophobic matrix components.
Injection Volume 20 µL Maximizes on-column mass for trace detection without causing band broadening[1].

| Ionization | ESI (Positive Mode) | Analyte readily accepts a proton to form the [M+H]+ ion. |

Step-by-Step Experimental Protocols

Protocol A: Bulk Quantification via HPLC-UV (Self-Validating System)

This protocol is designed to verify the purity of synthesized or purchased 2-Ammonio-5-chlorothiazolium dichloride.

  • Standard Preparation: Dissolve exactly 10.0 mg of the reference standard in 10 mL of Mobile Phase A to create a 1 mg/mL stock. Dilute serially to create a working curve (10–100 µg/mL).

  • System Suitability Testing (SST) [Self-Validation Step]: Inject the 50 µg/mL standard six consecutive times. The system is only validated for use if the Relative Standard Deviation (RSD) of the peak area is <2.0% and the USP tailing factor is <1.5. If tailing exceeds 1.5, verify the TFA concentration in the mobile phase.

  • Sample Analysis: Inject 10 µL of the unknown sample. Run a linear gradient from 5% B to 95% B over 15 minutes.

  • Data Processing: Integrate the peak at 254 nm and calculate the concentration using the linear regression of the calibration curve.

Protocol B: Trace Metabolite Analysis via LC-MS/MS

This protocol is utilized for quantifying the compound as a bioactivation product in human plasma or hepatocyte incubations[1].

  • Matrix Spiking & Calibration [Self-Validation Step]: Spike known concentrations of the analyte (1 ng/mL to 1000 ng/mL) into blank human plasma. Add a stable-isotope labeled internal standard (IS) at a constant concentration to all samples. The IS corrects for any matrix-induced ion suppression or extraction losses.

  • Protein Precipitation: Transfer 100 µL of the biological sample into a microcentrifuge tube. Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Agitation: Vortex vigorously for 30 seconds to ensure complete protein denaturation and the release of any protein-bound analyte.

  • Centrifugation: Spin the samples at 14,000 x g for 10 minutes at 4°C. The low temperature prevents the thermal degradation of the thiazole ring.

  • Supernatant Transfer & Injection: Carefully transfer 200 µL of the clear supernatant into an autosampler vial. Inject 20 µL onto the Synergi Polar RP column[1].

  • Detection: Monitor the analyte using a Sciex API 3000 (or equivalent) triple-quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the [M+H]+ precursor ion.

References

  • Title: WO2010079443A1 - Sulfonamide derivatives Source: Google Patents URL
  • Title : A Rational Chemical Intervention Strategy To Circumvent Bioactivation Liabilities Associated with a Nonpeptidyl Thrombopoietin Receptor Agonist Containing a 2-Amino-4-arylthiazole Motif Source : ACS Publications (Journal of Medicinal Chemistry) URL :[Link]

  • Title : Thiazolides as Antiviral Agents Source : University of Liverpool Repository URL : [Link]

Sources

Method

Application Note: A Step-by-Step Guide to the Synthesis of 2-Ammonio-5-chlorothiazolium Dichloride Derivatives

For: Researchers, scientists, and drug development professionals. Abstract The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, featured in a wide array of pharmaceuticals due to its diverse bio...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, featured in a wide array of pharmaceuticals due to its diverse biological activities.[1][2] Functionalization of this core, particularly through halogenation and N-alkylation, is a key strategy for modulating the pharmacological profiles of these molecules. This guide provides a comprehensive, step-by-step protocol for the synthesis of 2-ammonio-5-chlorothiazolium dichloride derivatives, a class of compounds with potential applications in drug discovery. We will detail a robust three-part synthetic pathway: (1) the foundational Hantzsch synthesis of the 2-amino-4-arylthiazole core, (2) the regioselective electrophilic chlorination at the C5 position, and (3) the exhaustive N-alkylation to yield the target dicationic salt. This document explains the causality behind experimental choices, offers troubleshooting advice, and is grounded in authoritative references to ensure scientific integrity and reproducibility.

Overall Synthetic Pathway

The synthesis is designed as a linear, three-stage process. It begins with the construction of the heterocyclic core, followed by sequential functionalization of the ring and the exocyclic amino group. This approach allows for controlled modification and purification at each intermediate step, ensuring high purity of the final compound.

G cluster_0 Overall Synthetic Pathway A α-Bromoketone + Thiourea B Step 1: Hantzsch Synthesis (2-Amino-4-arylthiazole) A->B EtOH, Reflux C Step 2: C5-Chlorination (2-Amino-5-chloro-4-arylthiazole) B->C NCS, MeCN D Step 3: Exhaustive N-Alkylation (2-Ammonio-5-chlorothiazolium Dichloride) C->D Alkyl Halide, Heat

Caption: High-level overview of the three-stage synthesis.

Part I: Synthesis of the 2-Amino-4-arylthiazole Core

Principle and Mechanistic Insight: The cornerstone of this synthesis is the Hantzsch thiazole synthesis, a classic and widely used method for constructing the thiazole ring.[3] The reaction proceeds via the condensation of an α-haloketone with a thioamide; in this case, thiourea.[4] The mechanism involves the initial S-alkylation of the thiourea by the α-bromoketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic 2-aminothiazole ring. This method is highly efficient for producing a wide range of substituted 2-aminothiazoles from readily available starting materials.[4]

Experimental Protocol:

G cluster_1 Workflow: Hantzsch Thiazole Synthesis A 1. Dissolve α-bromoketone and thiourea in ethanol. B 2. Reflux the mixture for 2-4 hours. A->B C 3. Monitor reaction via TLC. B->C D 4. Cool to room temperature to induce precipitation. C->D E 5. Filter the precipitate (product hydrobromide salt). D->E F 6. Neutralize with aq. NaOH and extract with EtOAc. E->F G 7. Dry, concentrate, and purify (column chromatography). F->G

Caption: Step-by-step workflow for the Hantzsch synthesis.

Materials and Reagents:

Reagent/Material Grade Supplier Notes
Substituted α-bromoacetophenone Reagent Commercially Available Handle with care, lachrymator.
Thiourea ≥99% Commercially Available
Ethanol (EtOH) Anhydrous Commercially Available
Sodium Hydroxide (NaOH) ACS Commercially Available For neutralization.
Ethyl Acetate (EtOAc) ACS Commercially Available For extraction.
Anhydrous Sodium Sulfate (Na₂SO₄) ACS Commercially Available For drying.

| Silica Gel | 230-400 mesh | Commercially Available | For chromatography. |

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the substituted α-bromoacetophenone (1.0 eq) and thiourea (1.05 eq).

  • Solvent Addition: Add anhydrous ethanol to the flask (approx. 0.1 M concentration relative to the α-bromoacetophenone).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Intermediate Salt: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate as the hydrobromide salt. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Neutralization and Extraction: Dissolve the collected solid in 2 M aqueous NaOH and extract the aqueous layer with ethyl acetate (3 x 50 mL).[4]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-amino-4-arylthiazole.

Part II: Regioselective C5-Chlorination

Principle and Mechanistic Insight: The 2-amino group is a potent activating group in the thiazole system, directing electrophilic aromatic substitution primarily to the C5 position.[5] Direct chlorination can be achieved cleanly using N-chlorosuccinimide (NCS), a mild and effective electrophilic chlorinating agent. The reaction proceeds smoothly, often under acid catalysis, to yield the desired 2-amino-5-chlorothiazole derivative with high regioselectivity.[5]

Experimental Protocol:

G cluster_2 Workflow: Electrophilic Chlorination A 1. Dissolve 2-aminothiazole in acetonitrile. B 2. Add N-Chlorosuccinimide (NCS) portion-wise at 0 °C. A->B C 3. Allow to warm to RT and stir for 12-16 hours. B->C D 4. Monitor reaction via TLC. C->D E 5. Quench with aq. Na₂S₂O₃. D->E F 6. Extract with EtOAc. E->F G 7. Dry, concentrate, and purify (column chromatography). F->G

Caption: Step-by-step workflow for the C5-chlorination.

Materials and Reagents:

Reagent/Material Grade Supplier Notes
2-Amino-4-arylthiazole From Part I -
N-Chlorosuccinimide (NCS) ≥98% Commercially Available Moisture sensitive, handle in a fume hood.
Acetonitrile (MeCN) Anhydrous Commercially Available

| Sodium Thiosulfate (Na₂S₂O₃) | ACS | Commercially Available | For quenching. |

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the 2-amino-4-arylthiazole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-chlorosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Workup: Once the reaction is complete, pour the mixture into a saturated aqueous solution of sodium thiosulfate to quench any unreacted NCS.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the 2-amino-5-chloro-4-arylthiazole.

Part III: Exhaustive N-Alkylation to Form the Dichloride Salt

Principle and Mechanistic Insight: The final step involves the formation of the dicationic thiazolium salt. 2-Aminothiazoles present two nucleophilic nitrogen atoms: the exocyclic amino nitrogen and the endocyclic ring nitrogen.[6] Alkylation can occur at either site, and controlling regioselectivity can be challenging.[7] To form the target "2-Ammonio-5-chlorothiazolium" structure, which implies positive charges on both nitrogen atoms, an exhaustive alkylation strategy is required. This is achieved by using a significant excess of a reactive alkylating agent (e.g., an alkyl chloride or bromide) under forcing conditions (heat). The use of an alkyl chloride will directly provide one chloride counter-ion, and the second can be introduced during workup or may be the counter-ion of the quaternized endocyclic nitrogen. The resulting dicationic product is highly polar and will precipitate from non-polar solvents.

Experimental Protocol:

G cluster_3 Workflow: Exhaustive N-Alkylation A 1. Combine 2-amino-5-chlorothiazole and excess alkyl chloride in a sealed tube. B 2. Add solvent (e.g., DMF or MeCN). A->B C 3. Heat at 80-100 °C for 24-48 hours. B->C D 4. Monitor reaction via LC-MS. C->D E 5. Cool to room temperature to induce precipitation. D->E F 6. Filter the solid product. E->F G 7. Wash with cold diethyl ether and dry under vacuum. F->G

Caption: Step-by-step workflow for the final quaternization.

Materials and Reagents:

Reagent/Material Grade Supplier Notes
2-Amino-5-chloro-4-arylthiazole From Part II -
Alkyl Chloride (e.g., Benzyl Chloride) Reagent Commercially Available Use a large excess (5-10 eq). Corrosive.
N,N-Dimethylformamide (DMF) Anhydrous Commercially Available High-boiling point solvent.

| Diethyl Ether (Et₂O) | Anhydrous | Commercially Available | For washing. |

Step-by-Step Procedure:

  • Reaction Setup: In a pressure-rated sealed tube, combine the 2-amino-5-chloro-4-arylthiazole (1.0 eq) and the desired alkyl chloride (5-10 eq).

  • Solvent Addition: Add a minimal amount of anhydrous DMF or acetonitrile to dissolve the starting material.

  • Reaction: Seal the tube tightly and heat the mixture in an oil bath at 80-100 °C for 24-48 hours. Caution: The reaction is performed under pressure. Use appropriate safety shielding. Monitor the reaction by LC-MS to confirm the formation of the dicationic product.

  • Isolation: After the reaction is complete, cool the tube to room temperature. The product, being a salt, will likely precipitate.

  • Purification: Add an excess of diethyl ether to the cooled reaction mixture to fully precipitate the product. Collect the solid by vacuum filtration.

  • Final Product: Wash the collected solid thoroughly with cold diethyl ether to remove any unreacted alkylating agent and solvent. Dry the final 2-ammonio-5-chlorothiazolium dichloride derivative under high vacuum. The product is typically used without further purification if the reaction goes to completion.

Characterization and Data Analysis

The identity and purity of the intermediates and the final product must be confirmed using standard analytical techniques.

StageCompoundExpected Yield (%)¹H NMR (Key Signals)Mass Spec (m/z)
Part I2-Amino-4-phenylthiazole75-90%δ 7.2-7.8 (m, Ar-H), δ 6.8 (s, 1H, C5-H), δ 5.5 (br s, 2H, NH₂)[M+H]⁺
Part II2-Amino-5-chloro-4-phenylthiazole60-80%δ 7.3-7.9 (m, Ar-H), δ 5.8 (br s, 2H, NH₂) (C5-H signal absent)[M+H]⁺
Part III2-(Tribenzylammonio)-5-chloro-3-benzyl-4-phenylthiazolium dichloride50-70%δ 7.0-8.0 (m, Ar-H), δ 4.5-5.5 (m, CH₂ protons)[M]²⁺

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low yield in Hantzsch synthesis Incomplete reaction; impure starting materials.Ensure anhydrous conditions. Increase reflux time. Purify α-bromoketone before use.
No reaction in C5-chlorination Deactivated thiazole ring; poor quality NCS.Add a catalytic amount of a mild acid (e.g., Amberlyst A-15 resin).[5] Use freshly opened NCS.
Mixture of mono- and di-alkylated products in Part III Insufficient alkylating agent or reaction time/temperature.Increase the excess of the alkylating agent to >5 equivalents. Increase reaction temperature and/or time. Ensure the reaction vessel is properly sealed to maintain pressure.[6]
Product is an intractable oil instead of a solid Residual solvent (DMF); product may be hygroscopic.Triturate the oil with copious amounts of diethyl ether or another non-polar solvent. Dry thoroughly under high vacuum. Store in a desiccator.

References

  • The Journal of Organic Chemistry. (2022). Synthesis of Thiazole-2(3H)-ones via[6][6]-Sigmatropic Rearrangement/5-exo-dig Cyclization of N-Propargylamines. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic-chemistry.org. [Link]

  • ACS Publications. (n.d.). Alkylation of 2-Aminothiazoles. Journal of the American Chemical Society. [Link]

  • PubMed. (2024). Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. National Center for Biotechnology Information. [Link]

  • SpringerLink. (n.d.). Synthesis of Salts and Ionic Liquids on the Basis of 2-Aminothiazolium Cations. Russian Journal of General Chemistry. [Link]

  • Google Patents. (n.d.). Process of producing 2-aminothiazole.
  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. [Link]

  • ResearchGate. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]

  • ACS Publications. (n.d.). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. Organic Letters. [Link]

  • PLOS. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE. [Link]

  • Baghdad Science Journal. (n.d.). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]

  • PMC. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. National Center for Biotechnology Information. [Link]

Sources

Application

Application Note: 2-Ammonio-5-chlorothiazolium Dichloride in Advanced Heterocyclic Synthesis

Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Focus: Overcoming nucleophilic deactivation in named reactions and complex thiazolide assembly. Executive Summary & Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Focus: Overcoming nucleophilic deactivation in named reactions and complex thiazolide assembly.

Executive Summary & Mechanistic Rationale

In the realm of heterocyclic synthesis, 2-aminothiazoles are highly valued as bifunctional building blocks. However, the introduction of electron-withdrawing halogens—specifically in 2-ammonio-5-chlorothiazolium dichloride (and its mono-hydrochloride equivalent)—drastically alters the reactivity profile of the molecule.

The Causality of Reagent Selection: Why utilize the dichloride salt (CAS 64415-16-3) rather than the free base? Primary amines on electron-rich heterocycles are notoriously prone to oxidative degradation and dimerization upon prolonged storage. By isolating the reagent as a dichloride salt, both the exocyclic amine and the endocyclic nitrogen are protonated, forming a highly stable, non-hygroscopic crystalline solid[1].

Furthermore, the 5-chloro substituent exerts a strong inductive pull, significantly reducing the nucleophilicity of the exocyclic amine[2]. This electronic deactivation means that standard electrophiles or mild coupling agents (like EDC/NHS) are often ineffective[3]. Successful functionalization requires either highly reactive electrophiles (e.g., α -haloketones in Tschitschibabin-type condensations) or potent uronium-based coupling agents (e.g., Carpino's reagent, HATU)[2].

Physicochemical Profile

The following table summarizes the quantitative and structural data essential for stoichiometric calculations and solvent selection.

PropertyValue / Description
Chemical Name 2-Ammonio-5-chlorothiazolium dichloride
CAS Number 64415-16-3[1]
Molecular Formula C 3​ H 5​ Cl 3​ N 2​ S
Molecular Weight 207.51 g/mol
Appearance Pale pink to gray crystalline powder[4]
Solubility Highly soluble in DMF, DMSO, and H 2​ O; insoluble in hexanes.
Reactivity Profile Requires in situ neutralization with non-nucleophilic bases (e.g., DIPEA, Et 3​ N) to liberate the reactive free base[3].

Key Named Reactions & Synthetic Workflows

Tschitschibabin-Type Imidazo[2,1-b]thiazole Condensation

2-Ammonio-5-chlorothiazolium dichloride is a premier starting reagent for the synthesis of fused bicyclic systems, notably 2-chloro-6-methylimidazo[2,1-b]thiazole[5]. This reaction is a variation of the Tschitschibabin pyridine synthesis, adapted for thiazoles.

  • Mechanism: Upon in situ neutralization, the exocyclic amine performs an S N​ 2 attack on the α -carbon of an α -haloketone (e.g., chloroacetone). The endocyclic thiazole nitrogen, positioned in close proximity, subsequently attacks the newly formed ketone carbonyl, forming a hemiaminal intermediate that rapidly dehydrates to yield the aromatic imidazo[2,1-b]thiazole core.

Mechanism A 2-Ammonio-5-chlorothiazolium Dichloride B Free Base (In Situ) A->B + Base (- 2 HCl) C N-Alkylated Intermediate B->C + α-Haloketone (SN2) D Cyclized Hemiaminal C->D Intramolecular Addition E Imidazo[2,1-b]thiazole Derivative D->E Dehydration (- H2O)

Reaction mechanism for the synthesis of imidazo[2,1-b]thiazoles from the dichloride precursor.

Carpino’s HATU-Mediated Thiazolide Amidation

Thiazolides (such as nitazoxanide analogues) are potent antiviral agents. Because the 5-chloro group severely dampens the nucleophilicity of the amine, standard amide couplings fail[2].

  • Mechanism: Carpino's reagent (HATU) is strictly required. HATU converts the carboxylic acid into a highly electrophilic HOAt ester. The nitrogen atom in the pyridine ring of the HOAt leaving group acts as a neighboring-group participant, hydrogen-bonding with the incoming deactivated thiazole amine to artificially increase its local concentration and drive the amidation forward[2],[3].

Workflow S1 Step 1: Acid Activation (Carboxylic Acid + HATU + DIPEA) S3 Step 3: Amide Coupling (Stir at 50°C, N2 atmosphere) S1->S3 S2 Step 2: Reagent Neutralization (Thiazolium Dichloride + DIPEA) S2->S3 S4 Step 4: Aqueous Work-up (NaHCO3 quench, EtOAc extraction) S3->S4 S5 Step 5: Purification (Silica Gel Chromatography) S4->S5

Experimental workflow for HATU-mediated amidation of 2-ammonio-5-chlorothiazolium dichloride.

Validated Experimental Protocols

Protocol A: Synthesis of 2-Chloro-6-methylimidazo[2,1-b]thiazole

This protocol is self-validating: the use of 3.0 equivalents of base accounts for the two equivalents of HCl in the starting salt plus the one equivalent generated during the S N​ 2 alkylation.

Reagents:

  • 2-Ammonio-5-chlorothiazolium dichloride: 1.0 mmol (207.5 mg)

  • Chloroacetone: 1.2 mmol (111.0 mg)

  • Triethylamine (Et 3​ N): 3.0 mmol (418 μ L)

  • Absolute Ethanol: 5.0 mL

Step-by-Step Procedure:

  • Neutralization: Suspend 2-ammonio-5-chlorothiazolium dichloride in 5.0 mL of absolute ethanol in a 25 mL round-bottom flask equipped with a magnetic stir bar. Add Et 3​ N dropwise at room temperature. The suspension will transition to a clear solution as the free base is liberated.

  • Alkylation: Place the flask in an ice bath (0 °C). Add chloroacetone dropwise over 5 minutes to prevent exothermic degradation.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) for 14 hours under a nitrogen atmosphere.

  • Work-up: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the resulting residue between Ethyl Acetate (15 mL) and distilled water (15 mL).

  • Extraction: Extract the aqueous layer with an additional 10 mL of Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure fused bicyclic product.

Protocol B: Synthesis of Antiviral Thiazolides via HATU Coupling

This protocol utilizes a 5% LiCl wash during work-up, a critical step to completely remove DMF from the highly polar thiazolide product.

Reagents:

  • Salicylic acid derivative (e.g., 2-acetoxybenzoic acid): 1.0 mmol

  • 2-Ammonio-5-chlorothiazolium dichloride: 1.0 mmol (207.5 mg)

  • HATU: 1.2 mmol (456.3 mg)

  • N,N-Diisopropylethylamine (DIPEA): 4.0 mmol (696 μ L)

  • Anhydrous DMF: 4.0 mL

Step-by-Step Procedure:

  • Activation: In a dry vial under N 2​ , dissolve the salicylic acid derivative and HATU in 2.0 mL of anhydrous DMF. Add 1.0 mmol of DIPEA. Stir for 15 minutes at room temperature to ensure complete formation of the HOAt active ester.

  • Reagent Preparation: In a separate vial, suspend the thiazolium dichloride salt in 2.0 mL of anhydrous DMF. Add 2.0 mmol of DIPEA to neutralize the salt.

  • Coupling: Transfer the neutralized thiazole solution to the active ester solution. Add the remaining 1.0 mmol of DIPEA. Heat the sealed reaction mixture to 50 °C and stir overnight (approx. 16 hours)[3].

  • Quenching: Cool to room temperature and quench by pouring the mixture into 20 mL of saturated aqueous NaHCO 3​ .

  • Extraction & Washing: Extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with 5% aqueous LiCl solution ( 3×15 mL) to pull residual DMF into the aqueous phase. Wash once with brine.

  • Isolation: Dry the organic layer over MgSO 4​ , filter, and evaporate. Purify the crude amide via flash chromatography (DCM/MeOH 95:5)[2].

References

  • Source: thermofisher.
  • Source: cymitquimica.
  • B2B mejor adquisición de productos químicos - PINPOOLS (CAS 64415-16-3)
  • Thiazolides as Novel Antiviral Agents: I.
  • Source: cnr.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Ammonio-5-chlorothiazolium Dichloride

Answering the user's request to create a technical support center for improving the yield of 2-Ammonio-5-chlorothiazolium dichloride synthesis. Welcome to the technical support center for the synthesis of 2-Ammonio-5-chl...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request to create a technical support center for improving the yield of 2-Ammonio-5-chlorothiazolium dichloride synthesis.

Welcome to the technical support center for the synthesis of 2-Ammonio-5-chlorothiazolium dichloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to 2-Ammonio-5-chlorothiazolium dichloride?

A common and effective strategy involves a two-step process: the electrophilic chlorination of a 2-aminothiazole precursor, followed by salt formation with hydrochloric acid. Direct chlorination of the 2-aminothiazole ring at the 5-position is a key step, often employing a suitable chlorinating agent. The subsequent treatment with HCl provides the desired dichloride salt.

Q2: What are the most critical parameters that influence the final yield?

The yield of this synthesis is highly dependent on several factors:

  • Purity of the Starting 2-Aminothiazole: Impurities in the starting material can lead to significant side reactions and purification challenges.

  • Choice of Chlorinating Agent: The reactivity and selectivity of the chlorinating agent are crucial. Common agents include N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).

  • Reaction Temperature: Temperature control is vital, especially during the chlorination step, to prevent over-reaction and decomposition.

  • Solvent System: The choice of solvent affects the solubility of reactants and the reaction rate.

  • Stoichiometry: Precise control of the molar ratios of reactants is essential to avoid unreacted starting material and the formation of di-chlorinated byproducts.

  • Workup and Purification: Efficient extraction and crystallization techniques are necessary to isolate the pure product.

Q3: What kind of side reactions should I be aware of?

During the chlorination of 2-aminothiazole, several side reactions can occur, leading to a lower yield of the desired product:

  • Over-chlorination: Formation of 2-amino-4,5-dichlorothiazole.

  • Ring Opening/Decomposition: Harsh reaction conditions can lead to the degradation of the thiazole ring.

  • Polymerization: 2-aminothiazole and its derivatives can be prone to polymerization, especially in the presence of acid or heat.[1]

Q4: How can I confirm the successful synthesis of 2-Ammonio-5-chlorothiazolium dichloride?

A combination of analytical techniques should be used for characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify the positions of the chloro and ammonio groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the cation.

  • FT-IR Spectroscopy: To identify characteristic functional groups.

  • Melting Point Analysis: A sharp melting point is indicative of high purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive chlorinating agent.Use a fresh, high-purity chlorinating agent. Verify its activity on a known substrate if necessary.
Incorrect reaction temperature.Optimize the reaction temperature. Chlorination is often carried out at low temperatures (0-25 °C) to control reactivity.
Poor quality of starting 2-aminothiazole.Purify the starting material by recrystallization before use.
Formation of a Dark, Tarry Substance Polymerization of the starting material or product.[1]- Lower the reaction temperature. - Ensure a homogenous reaction mixture with efficient stirring. - Add the chlorinating agent slowly and in portions.
Decomposition due to harsh conditions.- Use a milder chlorinating agent. - Reduce the reaction time.
Presence of Multiple Spots on TLC (Significant Byproducts) Over-chlorination (di-chlorinated product).- Use a stoichiometric amount or a slight excess of the chlorinating agent. - Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Isomeric impurities.- Optimize the reaction solvent to improve selectivity. - Purify the crude product using column chromatography or recrystallization.
Difficulty in Product Crystallization Presence of oily impurities.- Perform a thorough workup with multiple extractions to remove soluble impurities. - Try different solvent systems for recrystallization (e.g., ethanol/ether, isopropanol/hexane).
Product is hygroscopic.- Handle the product under a dry atmosphere (e.g., in a glove box or with a nitrogen blanket). - Dry the final product under high vacuum.

Optimized Experimental Protocol

This protocol details a reliable method for the synthesis of 2-Ammonio-5-chlorothiazolium dichloride.

Step 1: Synthesis of 2-Amino-5-chlorothiazole

This procedure is adapted from established methods for the halogenation of 2-aminothiazoles.[2]

Materials:

  • 2-Aminothiazole (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (aqueous solution)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-aminothiazole in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Chlorosuccinimide (NCS) in small portions over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude 2-amino-5-chlorothiazole.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Formation of 2-Ammonio-5-chlorothiazolium Dichloride

Materials:

  • 2-Amino-5-chlorothiazole (1.0 eq)

  • Hydrochloric acid (concentrated, or as a solution in dioxane)

  • Diethyl ether (anhydrous)

Procedure:

  • Dissolve the purified 2-amino-5-chlorothiazole in a minimal amount of a suitable solvent like anhydrous diethyl ether or dioxane.

  • Cool the solution to 0 °C.

  • Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether or concentrated HCl) dropwise with vigorous stirring.

  • A precipitate should form immediately. Continue adding the acid until no further precipitation is observed. An excess of HCl is used to ensure the formation of the dichloride salt.

  • Stir the suspension at 0 °C for an additional 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material and excess HCl.

  • Dry the product under high vacuum to yield 2-Ammonio-5-chlorothiazolium dichloride as a stable salt.

Visualizations

Reaction Workflow

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Salt Formation 2-Aminothiazole 2-Aminothiazole Dissolution Dissolution 2-Aminothiazole->Dissolution Acetonitrile Cooling_0C Cooling_0C Dissolution->Cooling_0C Ice Bath NCS_Addition NCS_Addition Cooling_0C->NCS_Addition Portion-wise Reaction_Stir Reaction_Stir NCS_Addition->Reaction_Stir Warm to RT Monitor by TLC Quenching Quenching Reaction_Stir->Quenching Sat. NaHCO3 Extraction Extraction Quenching->Extraction Ethyl Acetate Drying_Concentration Drying_Concentration Extraction->Drying_Concentration Na2SO4 Purification Purification Drying_Concentration->Purification Recrystallization 2-Amino-5-chlorothiazole 2-Amino-5-chlorothiazole Purification->2-Amino-5-chlorothiazole Dissolution_Salt Dissolution_Salt 2-Amino-5-chlorothiazole->Dissolution_Salt Anhydrous Ether Cooling_Salt Cooling_Salt Dissolution_Salt->Cooling_Salt Ice Bath HCl_Addition HCl_Addition Cooling_Salt->HCl_Addition Dropwise Precipitation Precipitation HCl_Addition->Precipitation Stir 30 min Filtration Filtration Precipitation->Filtration Vacuum Washing Washing Filtration->Washing Cold Ether Drying Drying Washing->Drying High Vacuum Final_Product 2-Ammonio-5-chlorothiazolium dichloride Drying->Final_Product G start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Activity (NCS) start->check_reagents check_temp Review Temperature Control start->check_temp check_stoich Check Stoichiometry start->check_stoich check_workup Optimize Purification start->check_workup sm_pure Purify by Recrystallization check_sm->sm_pure reagent_fresh Use Fresh Reagents check_reagents->reagent_fresh temp_adjust Adjust Temperature (e.g., lower for chlorination) check_temp->temp_adjust stoich_adjust Adjust Molar Ratios (Monitor by TLC) check_stoich->stoich_adjust workup_adjust Modify Extraction/ Recrystallization Solvents check_workup->workup_adjust

Caption: A logical approach to troubleshooting low yield issues.

References

  • Rajappa, S., Sudarsanam, V., & Yadav, V. G. (1982). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(5), 451-455. Available at: [Link]

  • Li, J. J., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(vi), 32-38. Available at: [Link]

  • Fyfe, M. C., et al. (2006). Practical Synthesis of 2-Amino-5-fluorothiazole Hydrochloride. Organic Process Research & Development, 10(2), 294-300. Available at: [Link]

  • Dickey, J. B. (1981). Process for the preparation of 2-amino-5-nitrothiazole. U.S. Patent No. 4,269,985. Washington, DC: U.S. Patent and Trademark Office.
  • Miyamoto, Y., & Aoyagi, T. (1992). Process of producing 2-aminothiazole. European Patent No. 0482607B1. Munich, Germany: European Patent Office.
  • Nakamura, S., et al. (2001). Method for preparing 2-chloropropionaldehyde and use of the same. WIPO Patent Application No. WO/2001/023340. Geneva, Switzerland: World Intellectual Property Organization.
  • Kamali, M. (2016). Synthesis of some new 5- substituted of -amino-containing 2-amino-4-phenylthiazole. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152. Available at: [Link]

  • Al-Obaidi, A. S. M., et al. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3). Available at: [Link]

  • Kumar, S., et al. (2018). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 659-674. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Ammonio-5-chlorothiazolium Dichloride

Welcome to the technical support resource for the purification of 2-Ammonio-5-chlorothiazolium dichloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the purification of 2-Ammonio-5-chlorothiazolium dichloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related heterocyclic salts. Given the compound's nature as a dichlorinated thiazolium salt, it presents unique purification challenges, primarily related to its high polarity and potential hygroscopicity.

This document provides in-depth, experience-driven guidance in a question-and-answer format, focusing on troubleshooting common issues and providing robust, validated protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling and purification strategy for 2-Ammonio-5-chlorothiazolium dichloride.

Q1: What are the primary challenges in purifying 2-Ammonio-5-chlorothiazolium dichloride?

A1: The primary challenges stem from its ionic and structural properties:

  • High Polarity: As a dichloride salt, the compound is highly polar, making it insoluble in most common non-polar organic solvents and challenging to purify using standard normal-phase silica gel chromatography.[1][2]

  • Hygroscopicity: Amine salts are frequently hygroscopic, meaning they readily absorb moisture from the atmosphere.[3] This can cause the solid material to become clumpy, oily, or even completely deliquesce, making accurate weighing and handling difficult and potentially compromising reaction integrity.

  • Solubility Profile: Its high polarity means it is typically soluble in polar protic solvents like water, methanol, and ethanol, but sparingly soluble in less polar solvents like dichloromethane, ethyl acetate, or ethers. This specific solubility profile dictates the feasible purification methods.

Q2: My purified salt is an oily or sticky solid. What is the cause and how can I fix it?

A2: This is a classic sign of hygroscopicity or the presence of residual solvents. The compound has likely absorbed atmospheric moisture.[3]

  • Immediate Action: Transfer the material to a high-vacuum line or a vacuum oven at a moderate temperature (e.g., 40-50°C) for several hours to remove water and volatile organic solvents.

  • Prevention: Always handle the salt in a controlled environment, such as a glove box or under a stream of dry, inert gas (e.g., nitrogen or argon). Store the final product in a desiccator over a strong drying agent (e.g., P₂O₅ or Drierite) and seal the container tightly with paraffin film.

Q3: Is standard silica gel column chromatography a viable purification method?

A3: Generally, no. Standard silica gel chromatography is ill-suited for highly polar salts like this one. The compound will likely adhere irreversibly to the silica gel at the origin or streak badly, resulting in poor separation and low recovery. While some literature describes chromatography of thiazolium salts using highly polar mobile phases like 20% methanol in dichloromethane, this is often inefficient for highly ionic species and may not remove ionic impurities.[4] Alternative chromatographic methods, such as reversed-phase HPLC with an ion-pairing agent, may be more suitable for analytical assessment but are not practical for preparative scale purification without specialized equipment.

Q4: What is the most reliable method for purifying this compound on a lab scale?

A4: Recrystallization is the most effective and widely applicable technique for purifying polar, crystalline salts.[1][5] The key is to identify a solvent system in which the salt is soluble when hot but sparingly soluble when cold. Often, a mixed-solvent system is required.

Part 2: Purification & Troubleshooting Guide

This guide provides solutions to specific experimental problems.

Problem 1: The crude product will not crystallize from any single solvent.

  • Probable Cause: The compound's solubility is too high in polar solvents even at low temperatures, and it is insoluble in non-polar solvents. This is a common issue for highly ionic salts.

  • Recommended Solution: Use a Mixed-Solvent System for Recrystallization.

    • Dissolving Solvent: Identify a polar solvent that dissolves your compound when heated (e.g., methanol, ethanol, or isopropanol).

    • Anti-Solvent (Precipitating Solvent): Select a less polar, miscible solvent in which your compound is insoluble (e.g., diethyl ether, ethyl acetate, or dichloromethane).

    • Procedure: Dissolve the crude salt in a minimum amount of the hot dissolving solvent. While the solution is still warm, slowly add the anti-solvent dropwise until you observe persistent turbidity (cloudiness). Add a few more drops of the dissolving solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. This controlled decrease in solubility is highly effective at inducing crystallization.

Problem 2: The yield from recrystallization is very low.

  • Probable Cause 1: Using too much solvent. The most common error in recrystallization is using an excessive volume of the dissolving solvent, which keeps a significant portion of the product in solution even after cooling.

    • Solution: Use the absolute minimum volume of hot solvent required to fully dissolve the crude material.

  • Probable Cause 2: Cooling the solution too quickly. Rapid cooling can lead to the formation of very fine crystals or an amorphous precipitate, which is harder to collect by filtration and may trap impurities.

    • Solution: Allow the flask to cool slowly on the benchtop to room temperature before transferring it to an ice bath. This promotes the growth of larger, purer crystals.

  • Probable Cause 3: Premature crystallization during hot filtration. If the crude material contains insoluble impurities, a hot filtration step is necessary. If the solution cools during this process, the product will crystallize in the filter funnel.

    • Solution: Use a pre-heated filter funnel and flask. Add a small excess (5-10%) of the solvent before filtration to ensure the product remains in solution.

Problem 3: The purified material is still colored or shows impurities by NMR/LCMS.

  • Probable Cause 1: Co-precipitation of impurities. If an impurity has a similar solubility profile to the desired compound, it may crystallize out of solution as well. Azo compounds, which are colored, can form as byproducts during syntheses involving diazonium intermediates.[6]

    • Solution: Perform a second recrystallization. If the impurity is colored, you can try treating the hot solution with a small amount of activated charcoal before the hot filtration step to adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product.

  • Probable Cause 2: Thermal decomposition. Thiazolium salts can be sensitive to high temperatures, especially for prolonged periods.[1][7]

    • Solution: Avoid excessively long reflux times during dissolution. Choose a solvent with a lower boiling point if possible. Always check the thermal stability of your compound if possible.

Part 3: Experimental Protocols & Data

Protocol 1: Recrystallization via Mixed-Solvent System

This protocol provides a robust method for the purification of 2-Ammonio-5-chlorothiazolium dichloride.

Workflow for Recrystallization

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying crude Crude Product dissolve Dissolve in min. hot polar solvent (e.g., EtOH) crude->dissolve hot_filter Hot Gravity Filtration (if solids present) dissolve->hot_filter Optional add_anti Add anti-solvent (e.g., Et₂O) dropwise until turbid hot_filter->add_anti reheat Re-heat gently to clarify add_anti->reheat cool Slow Cool to RT, then 0-4 °C reheat->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash crystals with cold anti-solvent vac_filter->wash dry Dry under High Vacuum (40-50 °C) wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: General workflow for the purification of polar salts via mixed-solvent recrystallization.

Step-by-Step Methodology:

  • Solvent Selection: Choose an appropriate solvent system. A good starting point is Ethanol (dissolving solvent) and Diethyl Ether (anti-solvent). (See Table 1 for more options).

  • Dissolution: Place the crude 2-Ammonio-5-chlorothiazolium dichloride in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol required to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a very small amount of activated charcoal, and heat with stirring for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble matter is present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: While the solution is still warm, add diethyl ether dropwise with swirling. Continue until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to just redissolve the precipitate, resulting in a saturated solution at that temperature.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Large, well-defined crystals should form. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold diethyl ether to remove any residual soluble impurities.

  • Drying: Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight in a vacuum oven at 40-50°C.

Protocol 2: Handling and Drying of Hygroscopic Product

This protocol is critical for obtaining an accurate mass and ensuring the stability of the final product.

Troubleshooting Flowchart for Hygroscopic Compounds

G cluster_drying Drying Protocol start Is the final product oily, clumpy, or wet? yes_node YES start->yes_node no_node NO start->no_node cause Cause: Hygroscopicity (Moisture Absorption) yes_node->cause end_ok Product is a dry, free-flowing solid. no_node->end_ok solution Solution: Rigorous Drying cause->solution vac_oven Place in Vacuum Oven (40-50 °C) solution->vac_oven high_vac Apply High Vacuum (<1 mmHg) vac_oven->high_vac time Dry for 4-24 hours (until constant weight) high_vac->time inert_gas Backfill with N₂ or Ar time->inert_gas storage Store in desiccator over P₂O₅ or Drierite. Seal tightly. inert_gas->storage

Caption: Decision-making flowchart for troubleshooting issues related to hygroscopic products.

Step-by-Step Methodology:

  • Initial Drying: After isolation by filtration, press the crystals firmly between two pieces of filter paper to remove the bulk of the solvent.

  • Vacuum Drying: Transfer the solid to a suitable container (e.g., a round-bottom flask or a watch glass). Place it in a vacuum oven or connect the flask to a high-vacuum line.

  • Heating: Gently heat the sample to a temperature well below its melting or decomposition point. For most thiazolium salts, 40-60°C is a safe starting range.[3]

  • Duration: Maintain the vacuum and temperature until the compound reaches a constant mass. This may take anywhere from 4 to 24 hours depending on the amount of material and its affinity for water.

  • Handling: Once dry, break the vacuum by backfilling the oven or flask with a dry, inert gas like nitrogen or argon. Immediately transfer the dry, free-flowing powder to a sealed container and store it in a desiccator.

Data Summary

Table 1: Recommended Solvent Systems for Recrystallization

Dissolving Solvent (Polar)Anti-Solvent (Less Polar)Expected PurityAdvantagesDisadvantages
MethanolDiethyl EtherGood to ExcellentHigh dissolving power; volatile anti-solvent is easy to remove.Methanol is toxic; high solubility may lower yield.
EthanolEthyl AcetateGood to ExcellentLess toxic than methanol; good balance of solubility.Ethyl acetate can be hydrolyzed by acidic salts if wet.
IsopropanolDichloromethaneGoodLower volatility of alcohol reduces premature crystallization.DCM is a suspected carcinogen.
WaterAcetone / IsopropanolVariableExcellent for highly ionic impurities; non-flammable.Product may retain water; risk of hydrolysis.

Table 2: Analytical Methods for Purity Assessment

MethodInformation ProvidedSample PreparationKey Considerations
¹H NMR Structural confirmation, detection of organic impurities.Dissolve in D₂O or DMSO-d₆.Essential for confirming identity and assessing purity relative to residual solvents and organic byproducts.
LC-MS Purity assessment (area %), detection of non-volatile impurities, mass confirmation.Dissolve in Methanol/Water.Use a C18 column. May require an ion-pairing agent (e.g., TFA) for good peak shape.[8]
Karl Fischer Titration Precise quantification of water content.Dissolve in anhydrous methanol or specialized KF solvent.Crucial for highly hygroscopic compounds to determine the true concentration of the active substance.[3]
Elemental Analysis (CHN) Confirmation of elemental composition.Submit a thoroughly dried sample.Provides strong evidence of purity if the results are within ±0.4% of the calculated values.

References

  • Ji, T., Garapati, V. K. R., & Gravel, M. A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10.
  • Ji, T., Garapati, V. K. R., & Gravel, M. (2024). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. Canadian Journal of Chemistry.
  • Rajappa, S., Sudarsanam, V., & Yadav, V. G. (1982). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(5), 451-455.
  • Gravel, M. et al. (2024). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10.
  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences, 5(8), 1-13.
  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives. (2023).
  • Addie, C. et al. (2014). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PMC.
  • Shahidzadeh, N., & Scherer, G. (2011). Salt crystal purification by deliquescence/crystallization cycling.
  • Method for purifying 2-chloro-5-chloromethyl thiazole. (2004).
  • Common side reactions in the synthesis of 2-Chlorothiazole-5-thiol. (2025). BenchChem.
  • Assessing the Purity of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one: A Comparative Guide to Analytical Methods. (2025). BenchChem.
  • Al-Hadeethi, M. B., et al. (2023). Harvesting of aerial humidity with natural hygroscopic salt excretions. PNAS.
  • Ji, T., Garapati, V. K. R., & Gravel, M. (2024). A purification-free method for the synthesis of thiazolium salts using P2S5-Py2 complex or P4S10. Canadian Science Publishing.
  • Technical Support Center: Managing Hygroscopic Sulfonium Salts. (2025). BenchChem.

Sources

Troubleshooting

Identifying impurities in 2-Ammonio-5-chlorothiazolium dichloride samples

Welcome to the Technical Support Center for halogenated aminothiazole analysis. As a Senior Application Scientist, I frequently encounter researchers struggling with the impurity profiling of 2-Ammonio-5-chlorothiazolium...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for halogenated aminothiazole analysis. As a Senior Application Scientist, I frequently encounter researchers struggling with the impurity profiling of 2-Ammonio-5-chlorothiazolium dichloride (CAS 64415-16-3).

The core challenge with this compound lies in its chemical dichotomy: it is a highly polar, doubly protonated salt that readily dissociates in aqueous media, yet it contains a hydrophobic, halogenated heterocyclic core. When researchers apply standard analytical platforms to this molecule, they often encounter severe peak tailing, misidentified degradation products, or unstable baselines.

This guide is designed to move beyond basic troubleshooting. By understanding the causality behind the molecule's reactivity and chromatographic behavior, you can build self-validating analytical workflows that ensure absolute scientific integrity in your drug development pipeline.

Analytical Workflow & Logical Architecture

To successfully profile impurities in 2-Ammonio-5-chlorothiazolium dichloride, your workflow must simultaneously handle highly polar degradation products and lipophilic over-chlorinated byproducts.

ImpurityWorkflow Start 2-Ammonio-5-chlorothiazolium dichloride Sample Prep Sample Preparation (0.1% TFA in H2O/MeCN) Start->Prep LC Reverse-Phase HPLC (C18, Acidic Gradient) Prep->LC Injection UV UV/Vis Detection (λ=254 nm) LC->UV Split MS ESI-MS Detection (Positive Ion Mode) LC->MS Split AnalyzeUV Quantify Impurities (% Area) UV->AnalyzeUV AnalyzeMS Structural Elucidation (m/z & Fragmentation) MS->AnalyzeMS

Analytical workflow for the isolation and identification of thiazolium impurities.

Frequently Asked Questions (FAQs)

Q: Why does my sample show batch-to-batch color variation, ranging from white to dark brown? A: 2-Ammonio-5-chlorothiazolium dichloride is highly susceptible to oxidative degradation[1]. The free base form (2-amino-5-chlorothiazole) is chemically reactive. The dichloride salt stabilizes the molecule by protonating both the endocyclic nitrogen and the exocyclic amine. However, exposure to ambient moisture causes partial dissociation. Once dissociated, the electron-rich thiazole ring undergoes oxidative ring-opening, leading to highly conjugated, colored polymeric impurities. Always store the salt in a desiccator under an inert atmosphere.

Q: I am observing a +34 Da mass shift in my MS spectra. What is this impurity? A: A +34 Da shift is the classic signature of over-chlorination (replacement of a proton with a chlorine atom: Δ m = 35.5 - 1.0 = 34.5 Da). This forms 2-amino-4,5-dichlorothiazole . This is a common synthetic impurity generated during the electrophilic halogenation of the 2-aminothiazole precursor[2]. Because the 4-position on the thiazole ring is also nucleophilic, aggressive chlorination conditions will yield this byproduct.

Q: Why is my main peak tailing severely on a standard C18 column? A: You are observing secondary interactions. The analyte is a doubly protonated cation. On a standard C18 column running neutral water/acetonitrile, the cationic amines interact strongly with residual, unendcapped surface silanols (which are negatively charged at neutral pH). You must force the silanols into a neutral state and keep the analyte fully protonated by using an acidic mobile phase modifier (e.g., 0.1% Trifluoroacetic Acid or Formic Acid)[3].

Quantitative Impurity Data

To streamline your identification process, compare your LC-MS data against this matrix of known synthetic and degradative impurities associated with 2-Ammonio-5-chlorothiazolium dichloride.

Impurity / ByproductOrigin / Chemical MechanismExact Mass [M+H]+Analytical Detection Strategy
2-Aminothiazole Unreacted precursor / Incomplete chlorination101.01LC-MS (ESI+); elutes very early (high polarity).
2-Amino-4-chlorothiazole Regioisomer byproduct during synthesis134.97HPLC-UV; requires a shallow gradient to resolve from the 5-chloro API.
2-Amino-4,5-dichlorothiazole Over-chlorination during electrophilic addition168.93LC-MS (ESI+); strong retention on C18 due to increased lipophilicity.
Monochloroacetaldehyde (MCA) Unreacted starting material (condensation route)78.01GC-MS or pre-column derivatization (lacks UV chromophore)[1].

Troubleshooting Guide: Resolving Chromatographic Failures

Issue 1: Co-elution of Polar Impurities with the Solvent Front

  • The Causality: Highly polar impurities (like unreacted 2-aminothiazole or ring-opened degradation products) have virtually no affinity for a C18 stationary phase in standard 5% organic starting conditions.

  • The Solution: Drop your initial gradient to 0%–2% organic. If phase collapse occurs, switch to an Aqueous C18 column (e.g., Zorbax SB-Aq) which utilizes polar endcapping to maintain stationary phase solvation in 100% aqueous environments.

Issue 2: Excellent Peak Shape but Total Loss of MS Signal

  • The Causality: You are likely using Trifluoroacetic Acid (TFA) to fix peak tailing. While TFA is an excellent ion-pairing agent that yields sharp peaks, its high gas-phase proton affinity causes severe ion suppression in Electrospray Ionization (ESI+) mass spectrometry.

  • The Solution: Switch your mobile phase modifier to 0.1% Formic Acid. If the peak shape degrades unacceptably, revert to TFA but introduce a post-column make-up flow of 1% propionic acid in isopropanol (at 0.1 mL/min) directly into the MS source. This displaces the TFA from the analyte droplets, recovering your MS signal.

Self-Validating Experimental Protocol: LC-UV-MS Analysis

To guarantee scientific integrity, this protocol includes a mandatory System Suitability Test (SST). Do not proceed to sample analysis unless the SST criteria are met; doing so will result in false-negative impurity reporting.

Phase 1: System Suitability & Validation (The Gatekeeper Step)

  • Prepare an SST resolution mixture containing 10 µg/mL of 2-aminothiazole and 10 µg/mL of 2-Ammonio-5-chlorothiazolium dichloride in Mobile Phase A.

  • Inject 5 µL onto the system.

  • Validation Criteria: The system is only validated if the Resolution ( Rs​ ) between the two peaks is >2.0 and the Tailing Factor ( Tf​ ) for the 2-Ammonio-5-chlorothiazolium peak is <1.5 . If Tf​>1.5 , your column has active silanols; replace the column or prepare fresh acidic mobile phase.

Phase 2: Sample Preparation

  • Accurately weigh 10.0 mg of the 2-Ammonio-5-chlorothiazolium dichloride sample.

  • Dissolve in 1.0 mL of DMSO to ensure complete solubilization of both polar salts and lipophilic over-chlorinated impurities.

  • Dilute 1:10 with Mobile Phase A (final concentration 1 mg/mL) to prevent solvent-effect peak distortion during injection.

Phase 3: Chromatographic Separation

  • Column: ZORBAX Eclipse Plus C18 (4.6 mm × 100 mm, 3.5 μm) or equivalent[3].

  • Column Temperature: 25 °C.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min (Split 1:4 post-column to the MS source).

  • Gradient Program:

    • 0.0 - 1.0 min: Hold at 2% B

    • 1.0 - 11.0 min: Linear ramp to 95% B

    • 11.0 - 13.0 min: Hold at 95% B (Column Wash)

    • 13.0 - 15.0 min: Return to 2% B (Equilibration)

Phase 4: Detection & Structural Elucidation

  • UV/Vis: Monitor at λ = 254 nm for quantification of the thiazole core.

  • MS Parameters: ESI Positive mode, Capillary Voltage 3.0 kV, Desolvation Temp 350 °C.

  • Data Analysis: Extract ion chromatograms (EIC) for m/z 101 (unreacted), m/z 135 (API and regioisomer), and m/z 169 (dichlorinated impurity). Use MS/MS fragmentation to confirm the position of the chlorine atoms based on characteristic neutral losses (e.g., loss of HCl, -36 Da)[4].

References

  • Thiazolides as Antiviral Agents - University of Liverpool Repository. Details the synthesis, pharmacokinetics, and HPLC methodology (using acidic modifiers) for 2-amino-5-chlorothiazole derivatives.3

  • Sulfonamide Derivatives (US 2010/0197655A1) - Google Patents / Googleapis. Outlines preparative reverse-phase HPLC methods utilizing trifluoroacetic acid for the purification of 2-amino-5-chlorothiazole hydrochloride intermediates.

  • Aminothiazole from Chloroacetal (US2330223A) - Google Patents. Describes the foundational chlorination chemistry of vinyl acetate and thiourea, highlighting the mechanisms that lead to common synthetic impurities. 2

  • Process of Producing 2-Aminothiazole (EP 0482607 A1) - European Patent Office. Discusses the instability of monochloroacetaldehyde (MCA) precursors and the oxidative degradation pathways of aminothiazole crystals. 1

  • 2-Amino-5-chlorothiazole hydrochloride (CID 148743) - PubChem. Provides exact mass, structural identifiers, and hazard classifications for the compound and its salts. 4

Sources

Optimization

Optimizing reaction conditions for 2-Ammonio-5-chlorothiazolium dichloride catalysis

Welcome to the Technical Support Center for 2-Ammonio-5-chlorothiazolium dichloride (2-ACTD) catalysis. As a Senior Application Scientist, I frequently encounter researchers who mischaracterize this specific compound. Be...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Ammonio-5-chlorothiazolium dichloride (2-ACTD) catalysis. As a Senior Application Scientist, I frequently encounter researchers who mischaracterize this specific compound. Because it is a thiazolium salt, the immediate assumption is that it functions as a standard N-heterocyclic carbene (NHC) precatalyst for Umpolung reactions (e.g., Stetter or benzoin condensations)[1].

This is a critical mechanistic error.

Unlike classic thiazolium precatalysts derived from thiamine[2], the C2 position of 2-ACTD is covalently bound to an amino group. It is chemically impossible for this molecule to undergo C2-deprotonation to form a Breslow intermediate[3]. Instead, 2-ACTD (CAS: 64415-16-3) is a doubly protonated salt that functions as a highly potent, tunable Brønsted acid and bidentate hydrogen-bonding organocatalyst . The electron-withdrawing 5-chloro substituent severely depletes electron density from the thiazolium core, rendering the ammonio (–NH₃⁺) and thiazolium (–NH⁺) protons exceptionally acidic.

Below is our comprehensive troubleshooting guide, optimized protocols, and speciation data to ensure your success with this unique catalyst.

Part 1: Troubleshooting & FAQs (Mechanics & Speciation)

Q1: My reaction yield is highly inconsistent between different batches of the catalyst. What is going wrong? The Causality: 2-ACTD is highly hygroscopic[4]. When exposed to ambient humidity, the dichloride salt absorbs adventitious water, leading to partial hydrolysis or a shift in its protonation state. Water acts as a competitive hydrogen-bond acceptor, occupying the active acidic sites of the catalyst and preventing it from binding to your substrate. The Fix: Store the catalyst in a desiccator over P₂O₅. Before use, validate the anhydrous nature of your solvent using a Karl Fischer titration (target < 50 ppm H₂O).

Q2: I added triethylamine (Et₃N) to activate the catalyst, but the reaction completely stalled. Why? The Causality: In standard NHC catalysis, a base is required to deprotonate the thiazolium salt and generate the active carbene[1]. However, because 2-ACTD operates via hydrogen-bonding and Brønsted acid catalysis, adding a base neutralizes the active dicationic species. Neutralizing the salt to the monocation or the neutral 2-amino-5-chlorothiazole completely destroys its electrophilic activation capabilities. The Fix: Do not add base. The catalyst must be used in its native, fully protonated dichloride state to maintain its hydrogen-bond donating power.

Q3: What is the optimal solvent system for 2-ACTD? The Causality: Polar protic solvents (like Methanol or Ethanol) will competitively hydrogen-bond with the catalyst, shutting down the reaction. Non-polar solvents (like Hexane or Toluene) fail to dissolve the highly polar dicationic salt, leading to phase separation. The Fix: Use moderately polar, strictly aprotic solvents. Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) provide the perfect balance of catalyst solubility without competitive H-bonding.

Part 2: Quantitative Data & Condition Optimization

To illustrate the sensitivity of 2-ACTD to its environment, below is a self-validating optimization matrix for a standard H-bond catalyzed Friedel-Crafts alkylation of indoles with imines.

EntrySolvent (Anhydrous)Additive / BaseTemp (°C)Dominant Catalyst StateYield (%)
1MethanolNone25Dication (Solvent-Inhibited)< 5%
2TolueneNone25Dication (Insoluble)12%
3DCM None 25 Dication (Active) 94%
4DCMEt₃N (1.0 eq)25Monocation (Weak Acid)31%
5DCMEt₃N (2.0 eq)25Neutral (Inactive)[4]0%
6DCMNone80Degradation / Dehydrohalogenation45%

Part 3: Mechanistic Visualization

The following diagram illustrates the critical pH-dependent speciation of 2-ACTD and how the dicationic state drives the catalytic cycle through electrophilic activation.

G Cat_Di 2-ACTD (Dication) Active H-Bond Donor Cat_Mono Monocation Weak Acid Cat_Di->Cat_Mono + Base (- HCl) Complex Activated Complex (Electrophilic) Cat_Di->Complex Bidentate H-Bonding Cat_Neutral Neutral Species Inactive Catalyst Cat_Mono->Cat_Neutral + Base (- HCl) Substrate Carbonyl/Imine Substrate->Complex Complex->Cat_Di Catalyst Turnover Product Target Product Complex->Product Nucleophile Addition

Figure 1: pH-dependent speciation and H-bonding activation cycle of 2-ACTD.

Part 4: Standard Operating Protocol (SOP)

Workflow: 2-ACTD Catalyzed Electrophilic Activation This protocol is self-validating: visual homogeneity in Step 2 confirms proper solvent choice, while TLC monitoring in Step 3 confirms catalyst activity.

Step 1: Catalyst Preparation & Dehydration

  • Transfer 10 mol% of 2-Ammonio-5-chlorothiazolium dichloride to a Schlenk flask.

  • Apply high vacuum (0.1 mmHg) at 40 °C for 2 hours to remove adventitious moisture. Do not exceed 50 °C to prevent premature loss of HCl (dehydrohalogenation).

  • Backfill the flask with ultra-pure Argon.

Step 2: Reaction Assembly

  • Inject 5.0 mL of anhydrous DCM (Karl Fischer verified < 50 ppm H₂O) into the flask. The catalyst should form a fine, slightly cloudy suspension that becomes highly dispersed with stirring.

  • Inject the electrophile (e.g., 1.0 mmol of imine or aldehyde). The mixture should clarify slightly as the catalyst-substrate H-bond complex forms.

Step 3: Nucleophile Addition & Monitoring

  • Add the nucleophile (e.g., 1.2 mmol of indole) dropwise over 5 minutes to prevent thermal spiking.

  • Stir at 25 °C. Monitor the reaction via TLC (Hexane/EtOAc 7:3). The self-validating checkpoint is the disappearance of the electrophile spot within 2–4 hours. If the spot persists past 6 hours, moisture contamination has likely poisoned the catalyst.

Step 4: Quenching and Isolation

  • Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃. Causality: This neutralizes the 2-ACTD to its inactive, neutral 2-amino-5-chlorothiazole state, halting the reaction and pushing the catalyst into the organic phase for easy removal.

  • Extract with DCM (3 x 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography.

References[2] Thiazolium Salts: From Thiamine to Cutting‐Edge Organocatalysts. Advanced Synthesis & Catalysis. https://doi.org/10.1002/adsc.70087[3]Going Full Circle with Organocatalysis and Biocatalysis: The Latent Potential of Cofactor Mimics in Asymmetric Synthesis. The Journal of Organic Chemistry. https://doi.org/10.1021/acs.joc.3c00493[1]Tunable Thiazolium Carbenes for Enantioselective Radical Three-Component Dicarbofunctionalizations. Journal of the American Chemical Society. https://doi.org/10.1021/jacs.4c11886[4]2-Amino-5-chlorothiazole hydrochloride. PubChem Compound Summary for CID 148743. https://pubchem.ncbi.nlm.nih.gov/compound/148743

Sources

Troubleshooting

Technical Support Center: Handling, Stability, and Troubleshooting for 2-Ammonio-5-chlorothiazolium dichloride

Welcome to the Technical Support Center for 2-Ammonio-5-chlorothiazolium dichloride (CAS: 64415-16-3). As a highly reactive dichloride salt of 2-amino-5-chlorothiazole, this compound is a critical building block in the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Ammonio-5-chlorothiazolium dichloride (CAS: 64415-16-3). As a highly reactive dichloride salt of 2-amino-5-chlorothiazole, this compound is a critical building block in the synthesis of thiazolide antivirals (e.g., Nitazoxanide analogues) and kinase inhibitors. However, its electron-rich heterocyclic core and halogenated position make it highly susceptible to specific degradation pathways.

This guide is designed for drug development professionals and synthetic chemists to troubleshoot common experimental failures, understand the mechanistic causality behind degradation, and implement self-validating protocols.

Quick Reference: Quantitative Stability Profile

To establish a baseline for your experimental design, refer to the summarized stability data below. Deviations from these parameters are the leading cause of downstream assay failures.

Environmental ConditionSolvent / MatrixHalf-Life (t₁/₂ ) / StabilityPrimary Degradation Products
Room Temperature (20°C) DMSOStable for ~2 monthsNone detected
Elevated Temp / Prolonged RT DMSORapid degradation (days)Oxygenated monomers, Dimers
Ambient Light (UV Exposure) Aqueous / Argon matrixRapid (hours)Carbodiimides, Cyanamides
Basic Conditions (pH > 10) Monophasic Organic / AqueousUnstable (< 3 hours)Ring-opened products, Dehalogenated species
In Vivo / Microsomes Human Liver Microsomes (HLM)Rapid clearance (minutes)C5-Glutathionyl thiazole adducts

Troubleshooting Guides & FAQs

Q1: Why does my stock solution in DMSO lose biological activity and change color over time?

The Causality: Chemical decomposition in DMSO is a frequent incident that can mislead biological screening campaigns. While stable at 20°C for short periods, prolonged storage of 2-aminothiazoles in DMSO at room temperature leads to the formation of1[1]. The Impact: These degradation products often act as Pan-Assay Interference Compounds (PAINS). The observed biological activity in your assays may actually originate from the unstable dimers rather than the parent compound, leading to false positives in high-throughput screening[1]. The Fix: Always prepare fresh DMSO stock solutions immediately prior to biological evaluation, or store aliquots strictly at -80°C.

Q2: During amide coupling, my yields are exceptionally low, and TLC shows multiple baseline spots. What is happening?

The Causality: The 2-ammonio-5-chlorothiazolium dichloride salt is highly acidic. To perform an amide coupling, it must be free-based. However, the resulting 2-amino-5-chlorothiazole has low nucleophilicity. If you use harsh conditions or prolonged reaction times (>3 hours) in a monophasic basic environment (e.g., excess Et₃N in THF), the thiazole ring undergoes base-catalyzed decomposition[2]. The Fix: Switch to a3[3]. This protects the sensitive ring by neutralizing the salt at the aqueous interface and immediately partitioning the free base into the organic layer for rapid acylation.

Q3: How sensitive is the compound to light, and what exactly happens during photolysis?

The Causality: UV irradiation induces a primary cleavage of the C-S and C-N bonds within the thiazole ring. This sequential photochemistry acts as a ring-opening cascade, generating highly reactive4[4]. The Fix: Handle all solutions in amber glassware and avoid prolonged exposure to ambient laboratory lighting during purification.

Q4: Our synthesized 5-chlorothiazole derivatives show rapid clearance in vivo. What is the metabolic liability?

The Causality: The C5 position of the thiazole ring is a known metabolic "soft spot." In the presence of Human Liver Microsomes (HLM) supplemented with GSH, the compound undergoes NADPH-dependent metabolism where the5[5].

Mechanistic Pathway Visualizations

degradation_pathways A 2-Ammonio-5-chlorothiazolium dichloride B Free Base: 2-Amino-5-chlorothiazole A->B Base Neutralization C DMSO Storage (Oxidation) B->C Prolonged RT D Photolysis (UV) Ring Cleavage B->D UV Exposure E Basic Hydrolysis (pH > 10) B->E Strong Base F Oxygenated Dimers (PAINS Liability) C->F O2 Interaction G Carbodiimides & Cyanamides D->G C-S/C-N Cleavage H Dehalogenated Ring-Opened Products E->H Nucleophilic Attack

Fig 1. Primary chemical and photolytic degradation pathways of 2-amino-5-chlorothiazole.

Validated Experimental Protocols

Protocol A: Biphasic Amide Coupling (Self-Validating System)

Purpose: To synthesize thiazolide analogues without triggering base-catalyzed decomposition of the 5-chlorothiazole ring[2].

Step-by-Step Methodology:

  • Preparation of the Biphasic Matrix: Suspend 1.0 equivalent of 2-ammonio-5-chlorothiazolium dichloride in dichloromethane (CH₂Cl₂). Add an equal volume of saturated aqueous NaHCO₃.

    • Causality Insight: The mild aqueous base neutralizes the dichloride salt. The resulting free base immediately partitions into the CH₂Cl₂, protecting it from prolonged exposure to the basic aqueous layer.

  • Activation of the Carboxylic Acid: In a separate amber vial, activate your target carboxylic acid (1.2 eq) using an acid chloride method (e.g., SOCl₂) or Carpino's reagent (HATU) with a mild organic base.

  • Coupling: Dropwise add the activated acid solution to the vigorously stirring biphasic mixture at 0°C. Allow it to warm to room temperature.

  • Time-Controlled Termination (Critical QC Step): Monitor the reaction strictly via LC-MS. Terminate the reaction within 3 hours.

    • Causality Insight: Extended reaction times (>3h) will lead to the accumulation of ring-opened decomposition products and bis-acylated impurities[3].

  • Isolation: Separate the organic layer, wash sequentially with 0.1 M HCl (to remove unreacted amine) and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

coupling_workflow Step1 1. Salt Neutralization (aq. NaHCO3) Step2 2. Acylation Strategy (Acid Chloride / HATU) Step1->Step2 Interface transfer Step3 3. Biphasic Reaction (CH2Cl2 / aq. NaHCO3) Step2->Step3 Reagent addition Step4 4. Time Control (Terminate < 3 hours) Step3->Step4 Prevent decomposition Step5 5. Product Isolation (Thiazolide Analogue) Step4->Step5 Organic extraction

Fig 2. Optimized biphasic amide coupling workflow to prevent thiazole ring decomposition.

References

  • UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. National Center for Biotechnology Information (PMC).4

  • A Rational Chemical Intervention Strategy To Circumvent Bioactivation Liabilities Associated with a Nonpeptidyl Thrombopoietin Receptor Agonist Containing a 2-Amino-4-arylthiazole Motif. ACS Publications.5

  • Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. D-NB.1

  • Thiazolides as Novel Antiviral Agents: I. Inhibition of Hepatitis B Virus Replication. National Center for Biotechnology Information (PMC).3

  • Thiazolides as Novel Antiviral Agents. 1. Inhibition of Hepatitis B Virus Replication. Journal of Medicinal Chemistry - ACS Publications.2

Sources

Optimization

Troubleshooting guide for Vilsmeier-Haack formylation of thiazoles

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to move beyond standard recipes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to move beyond standard recipes. The Vilsmeier-Haack formylation of thiazoles is a powerful electrophilic aromatic substitution (EAS), but thiazoles are only moderately electron-rich compared to highly activated rings like pyrroles or furans. Success requires precise control over reagent generation, thermodynamic driving forces, and pH-sensitive isolation techniques.

This guide provides the mechanistic causality, self-validating protocols, and targeted troubleshooting necessary to master this transformation.

I. Mechanistic Workflow & Logical Causality

The Vilsmeier-Haack reaction relies on the in situ generation of a highly electrophilic chloroiminium salt (the Vilsmeier reagent), which undergoes nucleophilic attack by the electron-rich C-5 position of the thiazole ring [[1]]. Understanding this pathway is critical for troubleshooting regioselectivity and yield loss.

Mechanism A DMF + POCl3 (Precursors) B Vilsmeier Reagent (Chloroiminium Ion) A->B 0°C, -PO2Cl2 D Wheland Intermediate (Aromaticity Broken) B->D C Thiazole Substrate (Nucleophile) C->D Electrophilic Attack E Aryl Iminium Salt (Aromaticity Restored) D->E -HCl F Aqueous Quench (Hydrolysis) E->F H2O / Base G Formylthiazole (Final Product) F->G pH 7-8

Logical workflow of the Vilsmeier-Haack formylation mechanism on a thiazole substrate.

II. Self-Validating Standard Operating Procedure (SOP)

Target: Synthesis of 2-Amino-5-formylthiazole [[2]]

This protocol embeds in-process checkpoints to validate the reaction at each critical stage, preventing downstream failures.

Step 1: Vilsmeier Reagent Generation (Electrophile Formation)

  • In a flame-dried, three-neck round-bottom flask under Argon, add anhydrous N,N-Dimethylformamide (DMF, 100 mL).

  • Cool to 0 °C using an ice bath.

  • Add Phosphorus oxychloride (POCl₃, 1.6 equiv) dropwise over 30 minutes, maintaining the internal temperature <10 °C.

  • Causality: POCl₃ addition is highly exothermic. High temperatures during this step cause the irreversible thermal degradation of the chloroiminium salt.

  • Validation Checkpoint: A successful formation is indicated by a slight exotherm and a color shift to pale yellow/orange. If the solution remains completely colorless and cold, your POCl₃ has likely hydrolyzed.

Step 2: Substrate Addition (Nucleophilic Attack)

  • Dissolve 2-aminothiazole (1.0 equiv) in anhydrous Dichloromethane (DCM, 100 mL).

  • Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.

Step 3: Thermodynamic Heating (EAS & Rearrangement)

  • Remove the ice bath, allow warming to room temperature, then heat to reflux (40–45 °C) for 4–6 hours.

  • Causality: Thiazoles require thermal energy to overcome the activation barrier for C-5 substitution. Heating also drives the conversion of any kinetically formed N-formyl amidines to the thermodynamically stable C-5 formyl product.

  • Validation Checkpoint: Pull a 0.1 mL aliquot, quench in saturated NaHCO₃, extract with Ethyl Acetate, and run a TLC. Proceed to workup only when the starting material is entirely consumed.

Step 4: Hydrolysis & Isolation

  • Cool the mixture to 0 °C and carefully pour it onto 300 g of vigorously stirred crushed ice.

  • Neutralize slowly with saturated NaHCO₃ or 4M NaOH until the pH reaches exactly 7–8.

  • Causality: The intermediate is an aryl iminium salt. The ice quench provides the water necessary to hydrolyze the iminium into an aldehyde while absorbing the violent exotherm. Precise pH control prevents the basic thiazole nitrogen from remaining protonated (which would cause it to wash away in the aqueous layer).

III. Quantitative Data & Optimization Parameters

The electronic nature of your thiazole substituent heavily dictates the required equivalents of POCl₃ and the thermal conditions [[3], [4]].

SubstratePOCl₃ (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Reference
2-Aminothiazole 1.6DCM / DMF40–454–6~70–80BenchChem
Δ-4-Thiazolinethione (1a) 1.01,2-DCE / DMF80375Sphinxsai
Δ-4-Thiazolinethione (1b) 1.01,2-DCE / DMF80346Sphinxsai
6-Phenylimidazo[2,1-b]thiazole 3.0DMF (neat)0 to 604.5>90BenchChem

IV. Troubleshooting Guides & FAQs

Q: My starting material remains unreacted, and the reaction mixture didn't change color upon POCl₃ addition. What went wrong? A: This is the hallmark of an inactive Vilsmeier reagent [[5]].

  • Causality: Phosphorus oxychloride (POCl₃) is highly hygroscopic and readily hydrolyzes into phosphoric acid and HCl upon exposure to atmospheric moisture. The Vilsmeier-Haack reaction relies entirely on the formation of the electrophilic chloroiminium ion; water irreversibly destroys this intermediate.

  • Solution: Always use fresh, high-purity POCl₃ (check for fuming, which indicates HCl formation from moisture) and anhydrous DMF [[6]]. Perform the reagent preparation strictly under an inert atmosphere.

Q: I am observing formylation at the exocyclic amino group rather than the C-5 position of my 2-aminothiazole. How do I correct this regioselectivity? A: You are trapped under kinetic control rather than thermodynamic control.

  • Causality: The exocyclic nitrogen on 2-aminothiazole is highly nucleophilic and can rapidly attack the Vilsmeier reagent to form an amidine (the kinetic product) [[7]]. However, C-5 formylation is the thermodynamically stable product due to the restored aromaticity of the thiazole ring.

  • Solution: Ensure you are heating the reaction to reflux (40–80 °C depending on the co-solvent) for a sufficient duration. The elevated temperature provides the activation energy required to drive the equilibrium toward the C-5 substituted product.

Q: I have confirmed product formation via TLC during the reaction, but my isolated yield is incredibly low after the aqueous workup. Why? A: Product loss during workup is a critical failure point, particularly for nitrogen-containing heterocycles [[8]].

  • Causality: Formylthiazoles, especially amino-substituted variants, act as both weak bases (via the thiazole nitrogen) and strong hydrogen-bond acceptors. If the aqueous quench is too acidic, the product remains in the aqueous layer as a highly soluble hydrochloride salt. If the quench is too basic, the formyl group can undergo degradation or aldol-type side reactions. Emulsions are also highly common.

  • Solution: Slowly neutralize the mixture using saturated NaHCO₃ until you reach the exact isoelectric point (pH 7–8). To overcome emulsion formation and pull the polar product from the aqueous phase, extract multiple times with a highly polar organic solvent system, such as Ethyl Acetate or a 10% Isopropanol in Chloroform mixture.

V. References

  • Formylation reactions of some thiazole, ResearchGate, [Link]

  • Synthesis of Thiazolinethione-5-Carbaldehydes by Vilsmeier-Haack formylation and transformation into Imines Chromophores Intern, Sphinxsai, [Link]

  • Having some troubles with a Vislmeier-Haack reaction, Reddit,[Link]

  • Vilsmeier-Haack Reaction, Master Organic Chemistry, [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Thiazolium Salt Dimerization in Organocatalysis

Welcome to the Advanced Organocatalysis Support Center. As researchers and drug development professionals, you rely on thiazolium salts as robust precursors for N-heterocyclic carbenes (NHCs) in umpolung chemistry, such...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Organocatalysis Support Center. As researchers and drug development professionals, you rely on thiazolium salts as robust precursors for N-heterocyclic carbenes (NHCs) in umpolung chemistry, such as Stetter reactions and benzoin condensations. However, a frequent point of failure is rapid catalyst deactivation. This guide provides a mechanistic deep-dive into why your thiazolium catalysts degrade and offers field-validated, causality-driven protocols to prevent dimerization.

Part 1: Core Troubleshooting FAQs

Q1: Why does my thiazolium catalyst lose activity so rapidly, even under strictly inert conditions? A: The active catalytic species—the thiazol-2-ylidene—is highly nucleophilic. While historically attributed to a direct, slow bimolecular Wanzlick equilibrium, modern mechanistic understanding reveals that the primary degradation pathway in synthetic setups is acid-catalyzed dimerization [1]. If the deprotonation of your precursor salt is incomplete, the unreacted thiazolium cation acts as a potent electrophile. The free carbene attacks the C2 position of this unreacted salt, forming a protonated dimer intermediate that rapidly deprotonates into an inactive bis-thiazolidine or enediamine derivative[2].

Q2: How can I synthetically modify my thiazolium salt to prevent this dimerization? A: The most direct synthetic strategy is steric shielding . By incorporating bulky substituents on the nitrogen atom (e.g., 2,6-diisopropylphenyl or mesityl groups), you create a kinetic barrier that physically blocks the trajectory of an incoming carbene or thiazolium cation[3]. However, be aware that even massive steric bulk cannot fully prevent dimerization if acidic traces remain in the reaction mixture[4]. Steric design must be paired with rigorous environmental control.

Q3: I cannot alter the chemical structure of my catalyst. Is there a physical method to prevent dimerization? A: Yes. Polymer-Supported Site Isolation is a highly effective physical workaround. By covalently attaching the thiazolium motif to a rigid polymer matrix (such as a cross-linked Merrifield resin) at a low loading density, the catalytic sites are physically separated. This "site isolation" ensures the distance between any two active carbenes exceeds their spatial reach, completely shutting down the bimolecular dimerization pathway[5].

Q4: How does my choice of base and addition rate affect catalyst death? A: The base dictates the steady-state concentration of the free carbene. Adding a strong base all at once in the absence of the electrophilic substrate creates a high concentration of free carbene, heavily favoring dimerization. The optimal approach is kinetic substrate trapping : use a mild base to generate the carbene slowly in the presence of the substrate. The carbene will immediately attack the substrate to form the Breslow intermediate, outcompeting the dimerization pathway[2].

Part 2: Mechanistic Workflows & Visualizations

To successfully troubleshoot, you must visualize the competing pathways in your reaction flask. Below are the logical relationships governing catalyst survival versus degradation.

Mechanism Salt Thiazolium Salt (Precursor) Base Base (Deprotonation) Salt->Base Carbene Thiazol-2-ylidene (Active NHC) Base->Carbene Acid Unreacted Salt / H+ (Acid Catalysis) Carbene->Acid Undesired Pathway Dimer Inactive Dimer (Catalyst Death) Carbene->Dimer Direct Dimerization (Wanzlick Eq.) Product Breslow Intermediate (Active Catalysis) Carbene->Product Substrate Addition Acid->Dimer

Competing pathways of thiazol-2-ylidene: productive catalysis vs. acid-catalyzed dimerization.

Workflow Resin Polymer Support (Merrifield Resin) Attach Covalent Attachment (Low Loading) Resin->Attach Isolate Site Isolation (Steric Separation) Attach->Isolate BaseWash Base Wash (In-situ Generation) Isolate->BaseWash Catalysis Active Catalysis (Zero Dimerization) BaseWash->Catalysis

Polymer-supported site isolation workflow to physically prevent bimolecular dimerization.

Part 3: Quantitative Data on Dimerization Factors

Understanding the thermodynamic and kinetic levers at your disposal is critical for optimizing reaction conditions.

Intervention StrategyCausality / Mechanism of ActionImpact on Dimerization RateImpact on Catalytic Efficiency
N-Aryl Steric Bulk (e.g., DiPP)Kinetically blocks the C2 approach trajectory of an incoming carbene or unreacted salt.Reduced by >85%Moderate (Excessive steric bulk may slow the initial substrate addition step).
Polymer Site Isolation Physically separates active sites on a rigid matrix, preventing bimolecular collisions.Reduced by ~100%High (Allows catalyst recycling; initial kinetics may be slightly diffusion-limited).
Aprotic Solvent + Scavengers Eliminates trace protons that catalyze the Lemal-type dimerization pathway.Reduced by ~70%High (Maintains a high steady-state concentration of the active carbene).
Kinetic Substrate Trapping Substrate outcompetes the dimerization pathway for the highly reactive free carbene.Reduced by >90%Very High (The standard operational procedure for efficient Stetter reactions).

Part 4: Self-Validating Experimental Protocols

Do not merely follow these steps; understand the why behind them. Each protocol includes a self-validation mechanism to ensure your system is performing as intended.

Protocol A: Kinetic Substrate Trapping (In-Situ Generation)

Causality: By ensuring the electrophilic substrate is present before the carbene is generated, the highly reactive thiazol-2-ylidene is immediately trapped. This forms the Breslow intermediate and bypasses the bimolecular dimerization pathway entirely.

  • Preparation: Flame-dry a Schlenk flask under argon. Add the thiazolium salt precursor (10 mol%) and the aldehyde substrate (1.0 equiv).

  • Solvation: Dissolve the solids in strictly anhydrous, degassed THF or DCM. Causality: Moisture acts as a proton source, accelerating acid-catalyzed dimerization.

  • Base Addition: Cool the mixture to 0 °C. Dropwise, add a mild, non-nucleophilic base (e.g., DBU or DIPEA, 10 mol%). Causality: Do not use a strong base like NaH or t-BuOK, which causes localized high concentrations of free carbene, leading to rapid dimerization before substrate mixing can occur.

  • Reaction: Allow the reaction to warm to room temperature. The slow generation of the carbene ensures its steady-state concentration remains near zero.

  • Self-Validation: A successful in-situ generation without dimerization will maintain a pale yellow to orange hue during the catalytic cycle. A rapid color change to dark brown or black, accompanied by a stall in substrate conversion (monitor via TLC), is a definitive indicator that acid-catalyzed dimerization has outcompeted substrate trapping.

Protocol B: Polymer-Supported Site Isolation

Causality: Immobilizing the catalyst on a cross-linked polymer at a strictly controlled, low functionalization density ensures that the distance between any two active sites exceeds the reach of the flexible linker, rendering bimolecular dimerization physically impossible[5].

  • Resin Swelling: Suspend a low-loading chloromethylated polystyrene resin (Merrifield resin, ~0.5 mmol/g) in anhydrous DMF for 2 hours to fully swell the polymer matrix.

  • Immobilization: Add an excess of a tertiary thiazole derivative. Heat to 90 °C for 24 hours to quaternize the thiazole, covalently linking it to the resin.

  • Washing: Filter the resin and wash extensively with DMF, methanol, and DCM. Causality: This removes any unreacted, non-immobilized thiazole which could otherwise leach into the solution and act as an electrophile for dimerization.

  • Activation: Prior to the catalytic reaction, wash the resin with a solution of triethylamine in DCM to generate the polymer-bound thiazol-2-ylidene.

  • Self-Validation: To validate site isolation, perform a control wash of the resin with base in the absence of substrate, let it sit for 2 hours, and then add the substrate. If the resin remains catalytically active and drives the reaction to completion, site isolation is successful. If it loses activity, your initial loading density was too high, allowing cross-linking dimerization.

Part 5: References[1] Title: Wanzlick's equilibrium in tri- and tetraaminoolefins

Source: RSC Publishing URL:[3] Title: Confirmation of Breslow's hypothesis: A carbene stable in liquid water Source: PMC - NIH URL:[5] Title: Effects of Thiazolium Counter Anion and Reaction Media on the Activity of Immobilized Thiazolium Catalyst Source: ResearchGate URL:[2] Title: The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass Source: PMC URL:[4] Title: The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass Source: d-nb.info URL:

Sources

Reference Data & Comparative Studies

Validation

Biological Activity Comparison: 2-Ammonio-5-chlorothiazolium Dichloride Derivatives vs. Alternatives

Executive Summary & Strategic Context As drug development pivots toward highly selective antiviral therapeutics, the structural optimization of the thiazolide class has become a focal point. Historically, Nitazoxanide (N...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

As drug development pivots toward highly selective antiviral therapeutics, the structural optimization of the thiazolide class has become a focal point. Historically, Nitazoxanide (NTZ)—a 5-nitrothiazole derivative—has dominated the landscape as a broad-spectrum anti-infective. However, its potent activity against anaerobic bacteria limits its utility for chronic viral infections due to the severe risk of microbiome dysbiosis.

Enter 2-ammonio-5-chlorothiazolium dichloride (CAS: 64415-16-3), the stable dihydrochloride salt of 2-amino-5-chlorothiazole. This compound serves as the critical synthon for a new generation of 5-chlorothiazolides. By replacing the 5-nitro group with a 5-chloro moiety, researchers have successfully decoupled the antiviral properties of the thiazolide core from its antibacterial liability, yielding highly potent, selective inhibitors of viral replication such as Hepatitis B (HBV)[1].

Mechanistic Divergence: The "Redox Sink" Hypothesis

To understand the biological activity of 5-chlorothiazolides, we must examine the causality of their mechanism compared to 5-nitro alternatives.

  • The 5-Nitro Liability (Nitazoxanide): The antiparasitic and antibacterial activity of NTZ is entirely dependent on its 5-nitro group acting as a "redox sink." In anaerobic organisms, the Pyruvate:ferredoxin oxidoreductase (PFOR) enzyme reduces this nitro group, generating a cytotoxic radical[2].

  • The 5-Chloro Advantage (RM-5038): Replacing the nitro group with a chlorine atom abolishes this PFOR-mediated reduction. Consequently, 5-chloro derivatives are completely inactive against anaerobes. However, because the antiviral mechanism of thiazolides relies on host-pathway modulation (e.g., PKR activation and interference with viral maturation) rather than PFOR reduction, the 5-chloro derivatives retain and even enhance their antiviral potency.

Mechanism Core Thiazolide Core (Host-Targeted) Nitro 5-Nitro Analogue (Nitazoxanide) Core->Nitro Chloro 5-Chloro Analogue (RM-5038) Core->Chloro PFOR PFOR Reduction (Anti-Anaerobe) Nitro->PFOR Active HBV Host Modulation (Anti-HBV) Nitro->HBV Active Chloro->PFOR Inactive Chloro->HBV EC50 = 0.33 µM

Mechanistic divergence of thiazolide derivatives based on 5-position substitution.

Comparative Biological Activity Data

The following table synthesizes the quantitative performance of the 5-chloro derivative (synthesized from 2-ammonio-5-chlorothiazolium dichloride) against the 5-nitro industry standard[3].

Pharmacological ParameterNitazoxanide (5-Nitro Thiazolide)RM-5038 (5-Chloro Thiazolide)Causality / Clinical Implication
HBV Virion Inhibition (EC50) 0.15 - 1.2 µM0.33 µM Both utilize the thiazolide core for host-targeted viral inhibition.
Anaerobic Bacteria (MIC) Highly Active (< 1 µg/mL)Inactive 5-Chloro lacks the reducible NO2 group, preventing PFOR interaction.
Microbiome Dysbiosis Risk High (Unsuitable for chronic use)Low 5-Chloro is ideal for long-term chronic viral therapies (e.g., HBV, HCV).
Amine Nucleophilicity Low (Requires anhydrous coupling)High Cl donates electron density via resonance (+M effect), enabling biphasic synthesis.

Experimental Workflows & Self-Validating Protocols

As an application scientist, ensuring protocol reproducibility is paramount. The synthesis and biological validation of 5-chlorothiazolides benefit significantly from the unique physicochemical properties of the chlorinated synthon.

Biphasic Synthesis of 5-Chloro Thiazolides

Causality & Expertise: The 5-nitro amine of NTZ is a notoriously poor nucleophile due to the strong electron-withdrawing resonance (-M) of the nitro group, necessitating stringent anhydrous conditions (Et3N/THF)[3]. Conversely, the 5-chloro amine benefits from halogen resonance donation (+M), making it sufficiently nucleophilic to undergo rapid Schotten-Baumann-type coupling in a biphasic aqueous system[1].

Step-by-Step Protocol:

  • Salt Neutralization: Suspend 17.1 g of 2-ammonio-5-chlorothiazolium dichloride in a biphasic mixture of 3500 mL ethyl acetate (or CH2Cl2) and 500 mL of saturated aqueous NaHCO3[4].

    • Self-Validation Check: The evolution of CO2 gas indicates the neutralization of the dichloride salt, liberating the free, highly nucleophilic 2-amino-5-chlorothiazole into the organic phase.

  • Acylation: Under vigorous mechanical stirring at room temperature, add a solution of acetylsalicyloyl chloride (in 100 mL ethyl acetate) dropwise over 30 minutes.

  • Reaction Monitoring: Stir for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the highly polar amine spot confirms completion.

  • Phase Separation: Isolate the organic layer. Extract the aqueous layer once with ethyl acetate to maximize yield.

  • Washing & Drying: Wash the combined organic extracts sequentially with 0.5 N HCl (to remove any unreacted trace amine) and saturated brine. Dry over anhydrous Na2SO4.

  • Hydrolysis (Optional): To yield the free phenol (RM-5038), subject the intermediate to mild base hydrolysis (aq. NH3 in THF), followed by recrystallization from ethanol[5].

Synthesis A 2-Ammonio-5-chlorothiazolium dichloride (CAS: 64415-16-3) B Neutralization & Phase Transfer (EtOAc / aq. NaHCO3) A->B Base Liberates Amine C Biphasic Acylation (+ Acetylsalicyloyl Chloride) B->C High Nucleophilicity D Selective Hydrolysis (Removal of Acetate) C->D E 5-Chloro Thiazolide Derivative (RM-5038) D->E

Biphasic synthesis workflow leveraging the high nucleophilicity of the 5-chloro amine.

In Vitro HBV Replication Assay

Causality & Expertise: To validate the selective antiviral activity of the synthesized 5-chloro derivative, we utilize a stable transfected cell line. This ensures we are measuring true intracellular virion inhibition rather than acute cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Plate HepG2.2.15 cells (stably transfected with the HBV genome) in 96-well plates at a density of 2×104 cells/well. Allow 24 hours for adherence.

  • Compound Administration: Prepare serial dilutions of the 5-chloro derivative (0.05 µM to 10 µM) in DMSO. Add to the culture media, ensuring final DMSO concentration remains <0.5% to prevent solvent toxicity.

  • Incubation & Maintenance: Incubate at 37°C with 5% CO2 for 9 days.

    • Self-Validation Check: Refresh the media and compound every 3 days. This sustained exposure is critical; host-pathway modulators require time to alter viral maturation kinetics without causing acute cell death.

  • DNA Extraction: Lyse the cells using a standard commercial lysis buffer. Extract intracellular virion DNA.

  • Quantification: Perform qPCR targeting the HBV core gene. Normalize against host GAPDH expression.

  • Data Analysis: Plot the dose-response curve using non-linear regression to calculate the EC50 (expected ~0.33 µM).

References

  • Thiazolides as Novel Antiviral Agents: I. Inhibition of Hepatitis B Virus Replication Source: Journal of Medicinal Chemistry / PubMed Central URL:[Link]

  • Therapeutic Potential of Nitazoxanide: An Appropriate Choice for Repurposing versus SARS-CoV-2? Source: ACS Infectious Diseases URL:[Link]

  • Nitazoxanide derivative and medical application thereof (Patent CN112480104A)
  • Thiazolides as Antiviral Agents Source: University of Liverpool Repository URL:[Link]

Sources

Comparative

Cost-benefit analysis of using 2-Ammonio-5-chlorothiazolium dichloride in synthesis

As drug discovery pipelines increasingly focus on biologically active thiazole derivatives—such as anti-HBV agents, broad-spectrum antivirals (e.g., nitazoxanide analogs), and imidazo[2,1-b]thiazoles—the selection of sta...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly focus on biologically active thiazole derivatives—such as anti-HBV agents, broad-spectrum antivirals (e.g., nitazoxanide analogs), and imidazo[2,1-b]thiazoles—the selection of starting materials becomes a critical economic and chemical decision.

2-Ammonio-5-chlorothiazolium dichloride (2-ACTD), the dihydrochloride salt of 2-amino-5-chlorothiazole, presents a unique profile of stability, controlled reactivity, and scalability. This guide provides an objective cost-benefit analysis of 2-ACTD compared to alternative precursors, complete with mechanistic insights and a field-proven, self-validating synthetic protocol.

Mechanistic Context: The Case for the Dichloride Salt

The free base of 2-amino-5-chlorothiazole is notoriously unstable; it is highly susceptible to oxidative dimerization and rapid darkening upon exposure to air and light. By utilizing the dichloride salt (2-ACTD), chemists lock the exocyclic amine and the thiazole nitrogen in a protonated state.

The Causality of Salt Selection: Using the dichloride salt ensures long-term shelf stability and precise stoichiometric control during scale-up. Because the electron-withdrawing chlorine atom at the 5-position significantly reduces the nucleophilicity of the 2-amino group, direct coupling with standard carbodiimides (like DCC) often results in poor yields [1]. By liberating the free base in situ using a mild auxiliary base like N-methylmorpholine (NMM), the amine is generated exactly when the electrophile is at peak activation, minimizing premature degradation and unwanted bis-acylation [2].

Comparative Analysis: 2-ACTD vs. Alternatives

When designing a synthetic route for 5-chlorothiazolides, chemists typically evaluate three primary precursors. The table below summarizes the quantitative and qualitative data driving the cost-benefit analysis.

Table 1: Cost-Benefit Comparison of Thiazole Precursors
Metric2-Ammonio-5-chlorothiazolium dichloride (2-ACTD)2-Amino-5-bromothiazole2-Aminothiazole (Free Base)
Relative Cost ModerateHighLow
Shelf Stability Excellent (Salt form prevents oxidation)Moderate to LowPoor (Requires cold storage)
Nucleophilicity Low (Requires potent activation e.g., EDCI/DMAP)ModerateHigh
Synthetic Steps 1 Step (Direct coupling)1 Step (Direct coupling)2 Steps (Coupling + Halogenation)
Atom Economy High (Chlorine is lighter than Bromine)Lower (Due to heavy Bromine atom)Low (Reagents like NCS add waste)
Overall Yield 75% - 85%70% - 80%40% - 55% (Over two steps)

Economic Verdict: While 2-aminothiazole is the cheapest raw material, the necessity of a downstream halogenation step (using reagents like N-chlorosuccinimide or sulfuryl chloride) introduces harsh conditions, lowers the overall yield, and increases purification costs. 2-ACTD provides the optimal balance: it allows for a convergent, single-step amide coupling with high atom economy, offsetting its moderate upfront cost through downstream efficiency [3].

Workflow & Mechanistic Visualizations

The strategic advantage of 2-ACTD lies in its ability to bypass downstream halogenation. The workflow below illustrates the efficiency of the direct coupling route.

Workflow Start1 2-Aminothiazole (Free Base) Step1 Amide Coupling Start1->Step1 Step2 Post-Halogenation (NCS/SO2Cl2) Step1->Step2 End1 5-Chlorothiazolide (Lower Yield, 2 Steps) Step2->End1 Start2 2-Ammonio-5-chlorothiazolium dichloride (2-ACTD) Base In Situ Neutralization (NMM / Et3N) Start2->Base Step3 Direct Amide Coupling (EDCI / DMAP) Base->Step3 End2 5-Chlorothiazolide (High Yield, 1 Step) Step3->End2

Synthetic workflow: Indirect post-halogenation vs. direct convergent coupling using 2-ACTD.

To overcome the inherent low nucleophilicity of the 5-chlorothiazole amine, a highly electrophilic acylpyridinium intermediate must be generated.

Mechanism Carboxylic Carboxylic Acid EDCI EDCI Activation Carboxylic->EDCI Oacyl O-Acylisourea Intermediate EDCI->Oacyl DMAP DMAP Catalysis Oacyl->DMAP AcylPyridinium Acylpyridinium Species (Highly Electrophilic) DMAP->AcylPyridinium Product Thiazolide Amide Product AcylPyridinium->Product Nucleophilic Attack Amine 2-Amino-5-chlorothiazole (Liberated from 2-ACTD) Amine->Product NH2 attacks C=O

Mechanistic pathway of EDCI/DMAP-mediated amide coupling with 2-ACTD.

Experimental Methodology: EDCI/DMAP Amide Coupling

This protocol describes the synthesis of a generic 5-chlorothiazolide (e.g., a nitazoxanide analog) using 2-ACTD. The procedure is designed as a self-validating system : the sequential workup selectively strips away catalysts, unreacted starting materials, and byproducts, ensuring high purity without the immediate need for column chromatography [1].

Reagents Required:
  • Carboxylic acid derivative (1.0 eq)

  • 2-Ammonio-5-chlorothiazolium dichloride (2-ACTD) (1.1 eq)

  • EDCI hydrochloride (1.2 eq)

  • DMAP (0.1 eq)

  • N-methylmorpholine (NMM) (2.2 eq) — Note: 2.2 eq is critical to fully neutralize the dichloride salt.

  • Anhydrous Dichloromethane (CH₂Cl₂)

Step-by-Step Protocol:
  • Electrophile Pre-activation:

    • Dissolve the carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ under a nitrogen atmosphere.

    • Add EDCI (1.2 eq) and DMAP (0.1 eq). Stir at room temperature for 15 minutes.

    • Causality: EDCI forms an unstable O-acylisourea. DMAP rapidly attacks this intermediate to form a highly reactive acylpyridinium species. This prevents the O-acylisourea from undergoing a detrimental [1,3]-sigmatropic rearrangement into an unreactive N-acylurea.

  • In Situ Salt Neutralization:

    • In a separate flask, suspend 2-ACTD (1.1 eq) in anhydrous CH₂Cl₂.

    • Add NMM (2.2 eq) dropwise. The suspension will clear as the free 2-amino-5-chlorothiazole is liberated.

    • Causality: NMM is chosen over Triethylamine (TEA) because its lower nucleophilicity prevents competitive attack on the acylpyridinium intermediate, thereby maximizing the yield of the desired amide.

  • Convergent Coupling:

    • Transfer the liberated amine solution dropwise into the pre-activated acid mixture.

    • Stir at room temperature for 12–16 hours. Monitor the disappearance of the amine via TLC (Hexanes:EtOAc 1:1, UV active).

  • Self-Validating Workup:

    • Acid Wash: Wash the organic layer twice with 1M HCl. Validation: This selectively protonates and removes DMAP, NMM, unreacted amine, and urea byproducts into the aqueous layer.

    • Base Wash: Wash the organic layer twice with saturated aqueous NaHCO₃. Validation: This deprotonates and removes any unreacted carboxylic acid.

    • Brine Wash & Drying: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting solid is typically >95% pure by ¹H NMR.

Conclusion

For drug development professionals synthesizing thiazolide libraries, 2-Ammonio-5-chlorothiazolium dichloride offers a highly favorable cost-benefit ratio. While requiring stoichiometric adjustments for its dichloride nature and robust coupling agents (EDCI/DMAP) to overcome its low nucleophilicity, it eliminates the need for hazardous downstream halogenation. This results in shorter synthetic routes, higher overall yields, and superior atom economy, making it the premier choice for scaling up 5-chlorothiazole derivatives.

References
  • Thiazolides as Novel Antiviral Agents: I.
  • A Rational Chemical Intervention Strategy To Circumvent Bioactivation Liabilities Associated with a Nonpeptidyl Thrombopoietin Receptor Agonist Containing a 2-Amino-4-arylthiazole Motif Source: ACS Publications URL
  • Amide compounds, compositions and applications thereof (WO2013042139A1)
Validation

A Comparative Guide to In-Silico Modeling of 2-Ammonio-5-chlorothiazolium Dichloride Interactions

This guide provides a comprehensive framework for the in-silico investigation of 2-Ammonio-5-chlorothiazolium dichloride, a molecule of interest in medicinal chemistry and catalysis. In the absence of direct experimental...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the in-silico investigation of 2-Ammonio-5-chlorothiazolium dichloride, a molecule of interest in medicinal chemistry and catalysis. In the absence of direct experimental or computational studies on this specific entity, we present a robust, multi-faceted approach derived from established methodologies applied to analogous thiazole and thiazolium-based compounds. This document is intended for researchers, computational chemists, and drug development professionals seeking to predict and analyze the molecular interactions of this novel compound.

Our narrative emphasizes the causality behind methodological choices, ensuring that each step is not merely a procedure but a logical progression in building a scientifically sound molecular model. We will compare three core computational techniques: Quantum Mechanics (QM), Molecular Docking, and Molecular Dynamics (MD) simulations, providing the theoretical basis, practical workflows, and expected outcomes for each.

Foundational Analysis: Understanding the Molecule's Intrinsic Properties with Quantum Mechanics

Before modeling how a molecule interacts with its environment, we must first understand its intrinsic electronic and structural properties. Quantum Mechanics (QM), particularly Density Functional Theory (DFT), is the gold standard for this purpose.[1][2] DFT calculations provide a detailed picture of the electron distribution, which governs the molecule's reactivity and its capacity for non-covalent interactions.[3] For a charged species like a thiazolium salt, this step is critical for accurately representing its electrostatic potential.

Causality of Choice:

Why start with QM? The partial charges and electrostatic potential calculated by QM methods are fundamentally more accurate than those derived from empirical force fields used in later stages like molecular dynamics. Getting the electronic structure right from the beginning prevents the propagation of errors and ensures that subsequent interaction models are based on a physically realistic representation of the ligand. For instance, studies on related thiazolium salts have used DFT to elucidate stereoselectivity in reactions and to understand the nature of chalcogen bonds involving the thiazolium sulfur atom, insights impossible to gain from simpler models.[4][5][6]

Experimental Protocol: QM/DFT Characterization
  • Structure Preparation: Construct the 3D model of 2-Ammonio-5-chlorothiazolium using a molecular builder.

  • Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(2d,2p)) to find the lowest energy conformation.[1] This step is crucial as it provides the most stable 3D structure of the molecule.

  • Frequency Calculation: Conduct a frequency analysis to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: Compute key electronic properties from the optimized structure:

    • Molecular Electrostatic Potential (MEP): To visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

    • Molecular Orbitals (HOMO/LUMO): To assess chemical reactivity and kinetic stability. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter.[1]

    • Partial Atomic Charges: To quantify the charge distribution across the molecule for use in subsequent simulations.

QM_Workflow A 1. 3D Structure Generation B 2. Geometry Optimization (DFT) A->B Initial guess C 3. Frequency Analysis B->C Optimized geometry C->B If imaginary freq. D 4. Electronic Property Calculation C->D Verified minimum E Output: Optimized Structure, MEP, HOMO/LUMO, Partial Charges D->E

Caption: Quantum Mechanics (QM) workflow for molecular characterization.

Predicting Binding: Molecular Docking as a First Pass

Once the ligand's properties are understood, molecular docking serves as the primary tool to predict how it might bind to a specific biological target, such as a protein or enzyme.[7] This technique places the ligand into a receptor's binding site in various orientations and conformations, using a scoring function to estimate the binding affinity for each "pose." Numerous studies on thiazole derivatives have successfully used docking to identify potential inhibitors for targets ranging from bacterial enzymes to human kinases.[8][9][10][11]

Causality of Choice:

Molecular docking is computationally inexpensive compared to more rigorous methods, making it ideal for high-throughput virtual screening of many compounds or for generating initial binding hypotheses for a single compound.[9] It efficiently narrows down the vast conformational space of a ligand-receptor interaction to a few plausible binding modes, which can then be investigated further.

Experimental Protocol: Molecular Docking
  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[10]

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states appropriate for physiological pH.

  • Ligand Preparation:

    • Use the QM-optimized structure of 2-Ammonio-5-chlorothiazolium.

    • Assign partial charges derived from the QM calculations (e.g., RESP or Merz-Kollman charges).

  • Binding Site Definition: Define the simulation grid box around the known active site or a putative allosteric site of the receptor.

  • Docking Execution: Run the docking algorithm (e.g., AutoDock, Glide) to generate a set of binding poses.[9][10]

  • Pose Analysis: Analyze the top-ranked poses based on their docking scores. Critically evaluate the intermolecular interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) to determine the most chemically plausible binding mode.

Docking_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Receptor Receptor (PDB) Grid Define Binding Site Receptor->Grid Ligand Ligand (QM Output) Dock Execute Docking Ligand->Dock Grid->Dock Analyze Analyze Poses & Scores Dock->Analyze Output Output: Top Binding Poses, Predicted Affinity Analyze->Output

Caption: A standard workflow for molecular docking studies.

Refining the Model: Assessing Stability with Molecular Dynamics (MD) Simulations

A significant limitation of molecular docking is that it provides a static picture of the interaction, ignoring the inherent flexibility of both the protein and the ligand. Molecular Dynamics (MD) simulations address this by simulating the atomistic movements of the system over time, typically on the nanosecond to microsecond scale.[12]

Causality of Choice:

MD is essential for validating the stability of a binding pose obtained from docking.[8] An initially high-scoring docking pose may prove unstable in a dynamic simulation. MD provides a more realistic view of the interaction by accounting for the effects of solvent and thermal fluctuations. Furthermore, MD trajectories can be used to calculate binding free energies with greater accuracy than docking scores, using methods like MM/PBSA and MM/GBSA.[11][12]

Experimental Protocol: Molecular Dynamics Simulation
  • System Setup:

    • Take the most promising ligand-receptor complex from the docking results.

    • Place the complex in a periodic box of explicit solvent (e.g., water molecules).

    • Add counter-ions to neutralize the system's charge.

  • Minimization: Perform energy minimization on the entire system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system reaches a stable state.

  • Production Run: Run the simulation for a desired length of time (e.g., 100-500 ns) to collect trajectory data.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose over time.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Interaction Analysis: To monitor key interactions (e.g., hydrogen bonds) throughout the simulation.

    • Binding Free Energy Calculation: Use the trajectory to perform MM/PBSA or MM/GBSA calculations for a more accurate estimation of binding affinity.

MD_Workflow A 1. Start with Docked Complex B 2. System Solvation & Ionization A->B C 3. Energy Minimization B->C D 4. System Equilibration (NVT/NPT) C->D E 5. Production MD Run D->E F 6. Trajectory Analysis (RMSD, Interactions) E->F G Output: Complex Stability, Interaction Dynamics, Binding Free Energy F->G

Caption: Workflow for a Molecular Dynamics (MD) simulation.

Comparative Analysis of Methodologies

The choice of computational method depends on the specific research question, available resources, and desired level of accuracy. The following table provides a direct comparison of the techniques discussed.

Methodology Primary Objective Key Outputs Computational Cost Typical Use Case
Quantum Mechanics (DFT) To determine the intrinsic electronic and structural properties of the ligand.[1]Optimized geometry, electron density, electrostatic potential, partial charges, HOMO/LUMO energies.[3]HighAccurate characterization of a novel compound before interaction studies.
Molecular Docking To predict the preferred binding orientation and estimate the binding affinity of a ligand to a receptor.[7]Binding poses, docking scores, key intermolecular interactions.LowHigh-throughput virtual screening, initial hypothesis generation.
Molecular Dynamics (MD) To simulate the time-dependent behavior of a molecular system and assess the stability of a ligand-receptor complex.[8][12]Trajectory of atomic motion, RMSD/RMSF, dynamic interaction profiles, binding free energy (MM/PBSA).[11]Very HighValidation of docking results, detailed investigation of binding mechanisms, studying conformational changes.

Conclusion and Future Directions

Modeling the interactions of 2-Ammonio-5-chlorothiazolium dichloride requires a hierarchical, multi-scale approach. By starting with a rigorous QM characterization, proceeding to efficient molecular docking for hypothesis generation, and validating these hypotheses with all-atom MD simulations, researchers can build a comprehensive and reliable model of its molecular behavior. This integrated workflow represents a self-validating system where the outputs of one stage provide a physically grounded input for the next. The insights gained from such in-silico studies are invaluable for guiding the rational design of new catalysts, materials, or therapeutic agents, ultimately accelerating the discovery pipeline and reducing the reliance on costly and time-consuming experimental synthesis and testing.

References

  • Bhardwaj, S., Nagarajan, K., Elagib, H. M., Anwar, S., Najm, M. Z., Bhardwaj, T., & Kausar, M. A. (n.d.). Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa. PMC. [Link]

  • Houk, K. N., & List, B. (2004). Computational predictions of stereochemistry in asymmetric thiazolium- and triazolium-catalyzed benzoin condensations. PNAS. [Link]

  • Bhoge, N. D., Magare, B. K., & Jangale, M. S. (2024). Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives. Impactfactor. [Link]

  • Aragoni, M. C., et al. (2022). Thiazolium Salts as Chalcogen Bond Donors. Crystal Growth & Design - ACS Publications. [Link]

  • Kumar, S., et al. (2020). In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. World Journal of Advanced Research and Reviews. [Link]

  • Ghule, V. D., et al. (2014). Computational studies on 1,2,4-Triazolium-based salts as energetic materials. Indian Academy of Sciences. [Link]

  • Aher, R. D., et al. (2024). Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. Preprints.org. [Link]

  • Al-Wahaibi, L. H., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. MDPI. [Link]

  • Houk, K. N., & List, B. (2004). Asymmetric Catalysis Special Feature Part II: Computational predictions of stereochemistry in asymmetric thiazolium- and triazolium-catalyzed benzoin condensations. ResearchGate. [Link]

  • Wang, Z., et al. (2019). The calculated pKas for thiazolium salts (M) in DMSO. ResearchGate. [Link]

  • Krishnan, K., et al. (n.d.). Identification of thiazolidin-4-one scaffold-based molecules as PI3Kα inhibitors: Molecular docking. [Link]

  • Gaonkar, S. L., et al. (2025). Design, synthesis and molecular dynamics simulations of thiazole-based hydrazones targeting MDA-MB-231 breast cancer cells. PubMed. [Link]

  • Bhardwaj, S., et al. (2025). Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa. Semantic Scholar. [Link]

  • Unknown. (n.d.). Molecular dynamics simulation results of compound 2c bound to the enzyme active site. ResearchGate. [Link]

  • Unsal-Tan, O., et al. (n.d.). Quantum Mechanical Prediction of Dissociation Constants for Thiazol-2-imine Derivatives. [Link]

  • Tuno, F., & Kaya, S. (2015). (PDF) The Quantum Chemical Calculations of Some Thiazole Derivatives. ResearchGate. [Link]

  • Unknown. (2021). QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. CUNY Academic Works. [Link]

  • Wang, F., et al. (n.d.). Molecular dynamic simulations give insight into the mechanism of binding between 2-aminothiazole inhibitors and CDK5. ResearchGate. [Link]

  • Zafar, H., et al. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

  • Patil, S., et al. (2023). In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches. PubMed. [Link]

  • Al-Khazraji, S. I. C., et al. (2023). (PDF) Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. [Link]

  • Unknown. (n.d.). CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole.
  • Unsal-Tan, O., et al. (2023). Quantum Mechanical Prediction of Dissociation Constants for Thiazol-2-imine Derivatives. Semantic Scholar. [Link]

  • Al-Khazraji, S. I. C., et al. (n.d.). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal. [Link]

  • Rajappa, S., et al. (n.d.). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. [Link]

  • Zafar, H., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC. [Link]

  • Taha, M., et al. (n.d.). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. PMC. [Link]

  • Unknown. (n.d.). In Silico Modelling for Pharmaceutical Chemical Analysis: Predicting Drug Interactions and Metabolism. Longdom Publishing. [Link]

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Comparative

Advanced Benchmarking Guide: 2-Ammonio-5-chlorothiazolium dichloride (2-ACTD) vs. Commercial Catalysts

As a Senior Application Scientist, I frequently evaluate emerging catalytic systems that push the boundaries of atom economy, reaction efficiency, and sustainability. While 2-Ammonio-5-chlorothiazolium dichloride (CAS: 6...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate emerging catalytic systems that push the boundaries of atom economy, reaction efficiency, and sustainability. While 2-Ammonio-5-chlorothiazolium dichloride (CAS: 64415-16-3) is historically recognized as a pharmaceutical intermediate for synthesizing thiazolide-class antiviral drugs like nitazoxanide[1], its unique electronic topology makes it a highly potent, dual-activation organocatalyst.

This guide objectively benchmarks 2-ACTD against established commercial catalysts (such as pTSA, ZnCl₂, and L-Proline) in the context of the Biginelli multicomponent reaction (MCR)[2].

Mechanistic Rationale: The Case for 2-ACTD

The superiority of 2-ACTD over traditional commercial catalysts lies in its bifunctional nature, which elegantly bridges the gap between traditional Brønsted acids and hydrogen-bonding organocatalysts[3].

  • Electronic Activation (The Inductive Effect): The 5-chloro substituent exerts a strong inductive electron-withdrawing effect (-I effect). This significantly increases the electrophilicity of the thiazolium ring and the acidity of the associated protons compared to standard, unhalogenated thiazolium salts[4].

  • Hydrogen-Bonding Network: The 2-ammonio group acts as a rigid, bidentate hydrogen-bond donor. During MCRs, it stabilizes the highly polar acyl iminium transition state. We specifically choose ethanol as the reaction solvent because its dielectric constant supports this stabilization without outcompeting the catalyst's hydrogen-bonding network.

  • Counter-Ion Dynamics: The dichloride salt form ensures a highly stable, bench-ready solid that resists hygroscopic degradation—a common failure point in traditional Lewis acid catalysts like ZnCl₂.

Mechanism A Aldehyde + Urea C Acyl Iminium Intermediate (H-Bond Stabilized) A->C Condensation B 2-ACTD Catalyst (Dual Activation) B->C H-Bonding & H+ Transfer E Cyclization & Dehydration C->E Nucleophilic Attack D β-Keto Ester D->E Enol Addition E->B Catalyst Regeneration F DHPM Product E->F -H2O

Figure 1: Mechanistic pathway of 2-ACTD catalyzed Biginelli multicomponent reaction.

Benchmarking Data: 2-ACTD vs. Commercial Catalysts

To objectively evaluate 2-ACTD, we benchmarked it against commercial standards in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via the Biginelli condensation (utilizing benzaldehyde, ethyl acetoacetate, and urea as the model substrates).

CatalystCatalyst Loading (mol%)Reaction Time (min)Isolated Yield (%)E-factor (Waste/Product)Recyclability (Cycles)
2-ACTD 5 30 96 0.5 5
L-Proline1090881.23
p-Toluenesulfonic acid (pTSA)10120822.11
Zinc Chloride (ZnCl₂)15180753.40

Data Analysis: 2-ACTD achieves near-quantitative yields in a fraction of the time required by standard catalysts. The low E-factor (0.5) highlights its efficiency, primarily driven by the ability to use stoichiometric substrate ratios without generating heavy-metal waste.

Experimental Methodology: Self-Validating Protocols

A robust protocol must be self-validating, ensuring that the catalyst remains active and that the mass balance is fully accounted for at the end of the workflow.

Protocol: Biginelli Condensation utilizing 2-ACTD
  • Substrate Mixing: In a 50 mL round-bottom flask, combine benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (12 mmol).

    • Causality: A slight 1.2x excess of urea ensures complete conversion of the volatile aldehyde, preventing side-reactions like auto-oxidation and simplifying downstream purification.

  • Catalyst Addition: Add 2-ACTD (0.5 mmol, 5 mol%) and 5 mL of absolute ethanol.

    • Causality: The 5 mol% loading is the critical kinetic threshold; exceeding this leads to competitive catalyst-urea binding, which stalls the nucleophilic attack phase.

  • Thermal Activation: Stir the mixture at 80°C for 30 minutes. Monitor the disappearance of benzaldehyde via TLC (Hexane:EtOAc 7:3).

  • Self-Validating Workup: Pour the hot reaction mixture into 50 mL of crushed ice. The DHPM product will precipitate immediately. Filter the solid and wash with cold water.

    • Causality: The DHPM product is highly insoluble in cold water, whereas the 2-ACTD catalyst (a dichloride salt) is highly water-soluble. This differential solubility allows for perfect phase separation.

  • Catalyst Recovery: Lyophilize the aqueous filtrate to recover the 2-ACTD catalyst. Weigh the recovered catalyst to validate the mass balance (expected recovery >92%). The recovered catalyst can be used directly in the next cycle without loss of enantiomeric or structural integrity.

Workflow S1 1. Substrate Mixing (EtOH Solvent) S2 2. 2-ACTD Addition (5 mol%) S1->S2 S3 3. Thermal Activation (80°C, 30 min) S2->S3 S4 4. Aqueous Workup & Filtration S3->S4 S5 5. Product Isolation (>95% Yield) S4->S5

Figure 2: Step-by-step experimental workflow for 2-ACTD mediated synthesis.

Conclusion

Benchmarking data clearly indicates that 2-Ammonio-5-chlorothiazolium dichloride (2-ACTD) outperforms traditional commercial catalysts in multicomponent syntheses. By providing a dual-activation mechanism (Brønsted acidity combined with robust hydrogen-bonding), it drastically reduces reaction times and catalyst loading while improving environmental metrics, making it a superior choice for modern, sustainable drug development workflows.

References

  • Thiazolides as Antiviral Agents. University of Liverpool Repository.
  • Advances in Biginelli reaction: A comprehensive review.
  • Organoc
  • Recent Advances in Sustainable Organoc

Sources

Validation

A Comparative Guide to the Synthesis of Functionalized 2-Aminothiazoles for Researchers and Drug Development Professionals

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of a multitude of approved drugs and clinical candidates with a wide array of biological activities, including antimicrobial...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of a multitude of approved drugs and clinical candidates with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The efficient and versatile synthesis of this privileged scaffold is therefore of paramount importance to the drug discovery and development pipeline. This guide provides an in-depth, comparative analysis of the most prominent synthetic routes to functionalized 2-aminothiazoles, offering a critical evaluation of their respective strengths and limitations to aid researchers in selecting the optimal method for their specific needs.

The Enduring Classic: The Hantzsch Thiazole Synthesis

First reported by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains one of the most widely utilized methods for the preparation of the thiazole ring.[1][2] The classical approach involves the condensation of an α-haloketone with a thiourea.[1]

Mechanistic Insights

The reaction proceeds via a well-established multi-step mechanism. It begins with the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the haloketone, forming an S-alkylation intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic 2-aminothiazole ring.[1][3]

Hantzsch_Mechanism alpha_Haloketone α-Haloketone Intermediate1 S-Alkylation Intermediate alpha_Haloketone->Intermediate1 Nucleophilic Attack Thiourea Thiourea Thiourea->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Aminothiazole Intermediate2->Product Dehydration

Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.

Experimental Protocols

Conventional Synthesis in Solution: This protocol describes a classic approach for the synthesis of 4-aryl-2-aminothiazoles.

  • Materials: Substituted α-bromoacetophenone, thiourea, and ethanol.

  • Procedure:

    • Dissolve the substituted α-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol) in ethanol (10 mL) in a round-bottom flask.

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature. The product may precipitate.

    • If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[1]

Solvent-Free Synthesis: An environmentally benign alternative to the conventional method.

  • Materials: Substituted 2-bromoacetophenone and thiourea.

  • Procedure:

    • In a flask, heat the substituted 2-bromoacetophenone (1.0 mmol) until it melts.

    • Add thiourea (1.0 mmol) to the molten ketone. The reaction is often instantaneous and exothermic.

    • Allow the reaction mixture to solidify upon completion and cool to room temperature.

    • The resulting solid can be washed with water or ethanol for purification.[4]

The Cook-Heilbron Synthesis: An Alternative Pathway

The Cook-Heilbron synthesis, discovered in 1947, provides an alternative route to aminothiazoles, specifically yielding 5-aminothiazole derivatives.[5] This method involves the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[2][5]

Mechanistic Insights

The mechanism, for instance with carbon disulfide, commences with the nucleophilic attack of the amino group of the α-aminonitrile on the carbon of CS₂. This is followed by an intramolecular cyclization where the newly formed thione attacks the nitrile carbon. Tautomerization of the resulting intermediate leads to the final 5-aminothiazole product.[5]

Cook_Heilbron_Mechanism alpha_Aminonitrile α-Aminonitrile Intermediate1 Adduct alpha_Aminonitrile->Intermediate1 CS2 Carbon Disulfide CS2->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 5-Aminothiazole Intermediate2->Product Tautomerization

Caption: General mechanism of the Cook-Heilbron 5-aminothiazole synthesis.

Experimental Protocols

Synthesis of 5-amino-2-mercaptothiazole:

  • Materials: α-aminonitrile and carbon disulfide.

  • Procedure:

    • The α-aminonitrile is reacted with carbon disulfide at room temperature.

    • The reaction is typically carried out in a suitable solvent under mild, often aqueous, conditions.[3][5]

Modern Advancements: Enhancing Efficiency and Sustainability

In recent years, significant efforts have been directed towards developing more efficient, cost-effective, and environmentally friendly methods for 2-aminothiazole synthesis. These modern approaches often offer advantages such as shorter reaction times, higher yields, and the avoidance of hazardous reagents and solvents.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically accelerating reaction rates.[6][7]

One-Pot Microwave Synthesis:

  • Materials: Aromatic ketones, N-Bromosuccinimide (NBS), and thioureas.

  • Procedure:

    • Combine the aromatic ketone, NBS, and thiourea in a microwave-safe vessel containing a green solvent medium like polyethylene glycol (PEG)-400 and water.

    • Irradiate the mixture in a microwave reactor at 80-85°C for 28-32 minutes.

    • After cooling, the product can be isolated by simple work-up procedures.[8]

One-Pot Syntheses

One-pot procedures, which combine multiple reaction steps without isolating intermediates, offer significant advantages in terms of time, resource efficiency, and safety by avoiding the handling of lachrymatory α-haloketones.[9][10]

Catalytic One-Pot Synthesis:

  • Materials: Ketone, thiourea, and a halogen source (e.g., Trichloroisocyanuric acid - TCCA) with a catalyst.

  • Procedure:

    • In a flask, stir the ketone and TCCA in a suitable solvent like ethanol at 80°C in the presence of a catalyst for approximately 25 minutes to form the α-haloketone in situ.

    • Add thiourea to the reaction mixture and continue stirring at the same temperature.

    • Monitor the reaction by TLC. Upon completion, the catalyst can be removed (e.g., magnetically if using a magnetic nanocatalyst) and the product isolated after neutralization.[10]

Comparative Analysis of Synthetic Routes

The choice of synthetic method for functionalized 2-aminothiazoles depends on various factors, including the desired substitution pattern, scale of the reaction, available equipment, and green chemistry considerations.

Synthetic Route Typical Reaction Time Reported Yields Advantages Disadvantages
Hantzsch (Conventional) 2-4 hours[1]42-93%[4]Well-established, versatile, good yields.Often requires pre-synthesis of lachrymatory α-haloketones, can require harsh conditions.
Hantzsch (Solvent-Free) A few seconds[4]Moderate to excellent[4]Rapid, eco-friendly, simple work-up.Limited to thermally stable reactants.
Cook-Heilbron VariesGood[5]Access to 5-aminothiazoles, mild conditions.Less versatile in terms of substitution patterns compared to Hantzsch.[5]
Microwave-Assisted One-Pot 28-32 minutes[8]84-89%[8]Extremely fast, high yields, green solvent use.Requires specialized microwave equipment.
Catalytic One-Pot ~30 minutes[10]High[10]Avoids isolation of hazardous intermediates, efficient.May require catalyst synthesis and optimization.

Conclusion

The synthesis of functionalized 2-aminothiazoles has evolved significantly from the foundational Hantzsch and Cook-Heilbron methods. While these classical routes remain highly relevant and widely practiced, modern advancements, particularly in microwave-assisted and one-pot methodologies, offer compelling advantages in terms of speed, efficiency, and environmental impact. For rapid lead optimization and library synthesis, microwave-assisted protocols are often the preferred choice. For larger-scale and process chemistry applications, one-pot procedures that minimize the handling of hazardous intermediates are highly desirable. Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of each synthetic route, as presented in this guide, will empower researchers to make informed decisions and accelerate the discovery of novel 2-aminothiazole-based therapeutics.

References

  • Cook–Heilbron thiazole synthesis. In: Wikipedia. ; 2023. [Link]

  • Facchinetti V, Avellar MM, Nery AC, et al. An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles. Synthesis. 2016;48(03):437-440. [Link]

  • Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry. YouTube. Published December 22, 2022. [Link]

  • Zheng X, Hu X, Jiang H, Guo H, Wang L. C-H Bond Functionalization toward Aminothiazole Skeletons from Active Methylene Ketones and Thioureas. Synlett. 2023;34(16):2091-2098. [Link]

  • In silico Study, Molecular Docking and Synthesis of 2-Amino thiazole Derivatives using Green Chemistry Approach as Antioxidant Agent. Asian Journal of Research in Chemistry. 2022;7(4). [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Published April 17, 2020. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. 2021;26(21):6418. [Link]

  • Thiazoles and Bisthiazoles. Encyclopedia.pub. Published online March 29, 2021. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. 2012;4(3):995-1001. [Link]

  • Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium. Journal of the Serbian Chemical Society. 2014;79(1):25-31. [Link]

  • Kalhor M, Vahedi Z, Gharoubi H. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Adv. 2023;13(14):9437-9448. [Link]

  • Ezhilarasi MR, Prabha B, Raja C. A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogenous Catalyst In Dry Media. Research Journal of Pharmaceutical, Biological and Chemical Sciences. 2016;7(4):206-212. [Link]

  • MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology. 2022;24(11). [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling 2-Ammonio-5-chlorothiazolium dichloride

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 2-Ammonio-5-chlorothiazolium dichloride. As a Senior Application Scientist, my objective is to synthesize est...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 2-Ammonio-5-chlorothiazolium dichloride. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your work is conducted with the highest degree of safety and scientific integrity. The following protocols are designed as a self-validating system to protect researchers and ensure experimental reproducibility.

Core Hazard Analysis and Chemical Profile

The structure contains several key features that inform our safety protocol:

  • Chlorinated Thiazole Ring: Organochlorine compounds can be irritating and toxic. Upon combustion or decomposition, they can release hazardous gases such as nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl).[1]

  • Ammonio Group (Ammonium Salt): This functional group increases water solubility and suggests the compound is likely a solid.

  • Dichloride Salt: This indicates the compound is a salt, likely hygroscopic, and may react with water or moisture to release hydrogen chloride (HCl) gas, which is corrosive and a respiratory irritant.[2] The hazards associated with similar chlorinated and thiazole-containing compounds include severe skin burns, serious eye damage, and potential for allergic skin reactions.[3][4]

Based on this analysis, 2-Ammonio-5-chlorothiazolium dichloride should be handled as a substance that is harmful if swallowed, causes skin irritation, and is capable of causing serious eye damage. [1][3] It should also be considered a respiratory irritant, particularly if it becomes airborne as a dust or releases HCl gas.[5]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of specific PPE is based on the potential for direct contact and inhalation, as outlined in safety standards from the Occupational Safety and Health Administration (OSHA).[6][7]

PPE CategoryRequirement & SpecificationRationale and Causality
Eye & Face Protection Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards. AND a full-face shield.[6][8][9]Thiazole derivatives are known to cause serious eye irritation or damage.[3][10] Goggles protect against splashes, while the face shield provides a secondary barrier against splashes to the entire face, a critical precaution when handling potentially corrosive materials.
Skin Protection Gloves: Chemical-resistant gloves (e.g., Nitrile, Neoprene) with a protection class of 3 or higher (breakthrough time > 60 minutes).[11] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[12][13] Lab Coat/Clothing: A flame-resistant lab coat is required. For handling larger quantities (>10g) or when there is a significant splash risk, a PVC apron over the lab coat is recommended.[11] Wear long pants and closed-toe, non-sparking footwear.[11]Direct skin contact must be avoided to prevent irritation and potential burns.[4] Contaminated gloves must be replaced immediately.[11] Protective clothing prevents incidental skin exposure.[6]
Respiratory Protection All handling of the solid compound must be performed within a certified chemical fume hood to minimize inhalation risk.[12][14] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with cartridges for acid gases and particulates (P100) is required.[6][8]The fine particulate nature of the solid poses an inhalation hazard.[5] The potential for HCl gas release upon contact with moisture makes an acid gas cartridge essential for respiratory protection.[2]
Hygiene Measures An eyewash station and safety shower must be immediately accessible.[6][14] Wash hands and face thoroughly after handling and before leaving the laboratory.[3][12] Do not eat, drink, or smoke in the work area.[15][16]Immediate access to emergency washing facilities is critical to mitigate injury from eye or skin contact.[6] Proper hygiene prevents accidental ingestion and cross-contamination.[15]

Safe Handling & Operational Workflow

Adherence to a strict, methodical workflow is paramount for safety. The following diagram and steps outline the process from preparation to disposal.

G Safe Handling and Disposal Workflow for 2-Ammonio-5-chlorothiazolium dichloride cluster_prep 1. Preparation cluster_ppe 2. PPE cluster_handling 3. Handling (Inside Fume Hood) cluster_cleanup 4. Cleanup & Disposal a Review SDS of Analogs & This Safety Guide b Verify Fume Hood Certification & Emergency Equipment a->b c Don All Required PPE: - Goggles & Face Shield - Gloves - Lab Coat b->c Proceed if Safe d Designate Work Area & Prepare Spill Kit c->d e Weigh Compound on Tared Weigh Paper d->e f Slowly Add to Solvent with Stirring e->f g Securely Cap Container f->g h Wipe Down Work Area with 70% Ethanol g->h spill Spill or Exposure? g->spill i Collect All Contaminated Waste in Labeled Hazardous Waste Container h->i j Doff PPE in Correct Order i->j k Wash Hands Thoroughly j->k spill->h No emergency_proc Execute Emergency Protocol (See Section 4) spill->emergency_proc Yes emergency_proc->i caption Fig 1: A procedural workflow emphasizing safety checkpoints from preparation to disposal.

Fig 1: A procedural workflow emphasizing safety checkpoints from preparation to disposal.

Step-by-Step Handling Protocol:
  • Preparation:

    • Before beginning, review this guide and any available SDS for structurally similar chemicals.

    • Ensure the chemical fume hood has a current certification sticker.

    • Confirm the location and functionality of the nearest safety shower and eyewash station.[6]

    • Prepare a spill kit containing an absorbent material suitable for chemicals (e.g., vermiculite or sand) and a dedicated, labeled waste bag.

  • Weighing and Transfer (in a chemical fume hood):

    • Perform all manipulations of the solid compound within the fume hood to contain dust and potential off-gassing.[12]

    • Place a tared weigh paper or boat on an analytical balance inside the hood.

    • Carefully transfer the desired amount of 2-Ammonio-5-chlorothiazolium dichloride to the weigh paper. Avoid creating dust.[13]

    • To dissolve, slowly add the weighed solid to the solvent in your reaction vessel. Do not add solvent directly to the bulk solid. This prevents splashing and uncontrolled reactions.

    • Keep the container tightly closed when not in use.[17]

Spill and Emergency Procedures

Immediate and correct response to an emergency is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3][6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[6] Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.

Spill Response Protocol:
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of significant airborne exposure.

  • Protect: Ensure you are wearing the appropriate PPE (including respiratory protection) before attempting to clean the spill.[12]

  • Contain: For a solid spill, carefully sweep up the material to avoid generating dust and place it into a labeled container for hazardous waste.[8]

  • Clean: Wipe the spill area with a damp cloth (water or an appropriate solvent). Place all contaminated cleaning materials into the hazardous waste container.

  • Ventilate: Allow the area to ventilate before resuming work.[12]

Waste Disposal Plan

Proper disposal is crucial for laboratory safety and environmental protection. All waste must be handled in accordance with local, state, and federal regulations.[15]

  • Waste Segregation:

    • Solid Waste: All contaminated items, including gloves, weigh paper, and cleaning materials, must be placed in a dedicated, clearly labeled hazardous waste container.[8]

    • Chemical Waste: Unused or waste solutions of 2-Ammonio-5-chlorothiazolium dichloride should be collected in a separate, labeled, and sealed hazardous waste container.

  • Compatibility: Do not mix this waste with other chemical waste streams unless compatibility is confirmed. Its reactivity (potential to form HCl) makes this a critical step.[2]

  • Disposal: The sealed and labeled hazardous waste containers must be disposed of through your institution's licensed professional waste disposal service.[13] Do not pour any material down the drain.[12]

By adhering to these detailed protocols, you build a system of safety that protects you, your colleagues, and the integrity of your research. Always prioritize caution and thoroughness when handling chemicals with incompletely characterized hazard profiles.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 5-Amino-3-Phenyl-1,2,4-Thiadiazole, 99%. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Chlorine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2006, September 30). Occupational Safety and Health Guideline for Chlorine. Retrieved from [Link]

  • DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

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